molecular formula C39H54O6 B1666285 3-Hydroxy-(28-4-coumaroyloxy)lup-20(29)-en-27-oic acid CAS No. 85540-98-3

3-Hydroxy-(28-4-coumaroyloxy)lup-20(29)-en-27-oic acid

カタログ番号: B1666285
CAS番号: 85540-98-3
分子量: 618.8 g/mol
InChIキー: JCJRDRGIXVRCJM-KMLNKWDKSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

from stem bark & twigs of Caraipa densifolia Mart. (Theaceae);  structure given in first source

特性

CAS番号

85540-98-3

分子式

C39H54O6

分子量

618.8 g/mol

IUPAC名

(1R,3aS,5aS,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-3a-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-5a-carboxylic acid

InChI

InChI=1S/C39H54O6/c1-24(2)27-15-20-38(23-45-32(42)14-9-25-7-10-26(40)11-8-25)21-22-39(34(43)44)28(33(27)38)12-13-30-36(5)18-17-31(41)35(3,4)29(36)16-19-37(30,39)6/h7-11,14,27-31,33,40-41H,1,12-13,15-23H2,2-6H3,(H,43,44)/b14-9+/t27-,28+,29-,30+,31-,33+,36-,37+,38+,39+/m0/s1

InChIキー

JCJRDRGIXVRCJM-KMLNKWDKSA-N

異性体SMILES

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C(=O)O)C)(C)C)O)C)COC(=O)/C=C/C6=CC=C(C=C6)O

正規SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C(=O)O)C)(C)C)O)C)COC(=O)C=CC6=CC=C(C=C6)O

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

3-hydroxy-(28-4-coumaroyloxy)lup-20(29)-en-27-oic acid
HCOLA

製品の起源

United States

Foundational & Exploratory

An In-Depth Technical Guide to 3-Hydroxy-β-(4-coumaroyloxy)lup-20(29)-en-27-oic Acid: Natural Source, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-β-(4-coumaroyloxy)lup-20(29)-en-27-oic acid is a complex pentacyclic triterpenoid belonging to the lupane family. First identified in the early 1980s, this natural product has garnered interest within the scientific community for its potential as an antineoplastic agent.[1] Its intricate structure, featuring a lupane skeleton esterified with a coumaroyl moiety, presents a unique scaffold for further investigation in medicinal chemistry and drug discovery. This guide provides a comprehensive overview of its primary natural source, detailed methodologies for its extraction and isolation, and a summary of its key chemical and biosynthetic characteristics.

Natural Source and Phytochemical Context

The primary and thus far only documented natural source of 3-Hydroxy-β-(4-coumaroyloxy)lup-20(29)-en-27-oic acid is the evergreen tree, Caraipa densifolia Mart., belonging to the Theaceae family.[2][3][4] This plant species is native to the tropical and subtropical regions of the New World. The compound is specifically localized in the stem bark and twigs of the plant.[2][3][4]

Caraipa densifolia is known to produce a rich array of secondary metabolites. Phytochemical analyses have revealed the presence of numerous other triterpenoids, including lupeol, lupenone, betulin, and betulinic acid, alongside various phenolic compounds.[5] The co-occurrence of these related lupane-type triterpenes provides valuable context for the development of effective extraction and purification strategies.

Biosynthesis of the Lupane Skeleton

The biosynthesis of 3-Hydroxy-β-(4-coumaroyloxy)lup-20(29)-en-27-oic acid begins with the universal precursor for triterpenoids, squalene. This process occurs via the mevalonate (MVA) pathway in the plant's cytoplasm and endoplasmic reticulum. Two molecules of farnesyl diphosphate (FPP) condense to form squalene. The enzyme squalene epoxidase then converts squalene to 2,3-oxidosqualene.

The crucial cyclization step is catalyzed by a specific oxidosqualene cyclase, lupeol synthase, which directs the formation of the characteristic five-ring lupane skeleton, yielding lupeol. Subsequent enzymatic modifications, including hydroxylations and oxidations, decorate the lupane scaffold. The final esterification with p-coumaric acid leads to the formation of the title compound.

Lupane Biosynthesis FPP Farnesyl Diphosphate (x2) Squalene Squalene FPP->Squalene Squalene Synthase Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene Squalene Epoxidase Lupeol Lupeol Oxidosqualene->Lupeol Lupeol Synthase Intermediate Hydroxylated/Oxidized Lupane Intermediate Lupeol->Intermediate CYP450s Target 3-Hydroxy-β-(4-coumaroyloxy)lup- 20(29)-en-27-oic acid Intermediate->Target Acyltransferase + p-Coumaric acid

Caption: Biosynthetic pathway of the lupane skeleton.

Extraction and Isolation Protocol

The following protocol is a generalized procedure for the extraction and isolation of 3-Hydroxy-β-(4-coumaroyloxy)lup-20(29)-en-27-oic acid from the stem bark and twigs of Caraipa densifolia, based on established methods for triterpenoid separation.

Part 1: Preliminary Extraction
  • Plant Material Preparation: Air-dry the stem bark and twigs of Caraipa densifolia and grind them into a coarse powder to increase the surface area for solvent penetration.

  • Maceration: Submerge the powdered plant material in methanol at room temperature. The ratio of plant material to solvent should be approximately 1:10 (w/v). Allow the mixture to stand for 48-72 hours with occasional agitation.

  • Filtration and Concentration: Filter the mixture to separate the solvent from the plant debris. Concentrate the methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.

Part 2: Solvent Partitioning
  • Liquid-Liquid Extraction: Suspend the crude methanolic extract in a mixture of methanol and water (9:1 v/v) and perform a liquid-liquid extraction with n-hexane to remove nonpolar constituents like fats and waxes.

  • Chloroform Extraction: Subsequently, extract the aqueous methanol phase with chloroform. The target compound, along with other triterpenoids, will partition into the chloroform layer.

  • Concentration: Concentrate the chloroform fraction to dryness to obtain a chloroform-soluble fraction enriched with triterpenoids.

Part 3: Chromatographic Purification
  • Column Chromatography: Subject the chloroform-soluble fraction to column chromatography on silica gel.

    • Stationary Phase: Silica gel (60-120 mesh).

    • Mobile Phase: A gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.

  • Fraction Collection and Analysis: Collect fractions of the eluate and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3 v/v). Visualize the spots by spraying with a Liebermann-Burchard reagent and heating.

  • Further Purification: Combine fractions containing the target compound and subject them to further purification using preparative TLC or High-Performance Liquid Chromatography (HPLC) on a C18 column with a mobile phase of acetonitrile and water.

Extraction and Isolation Workflow Plant Powdered C. densifolia (Stem Bark & Twigs) Maceration Methanolic Maceration Plant->Maceration Crude_Extract Crude Methanolic Extract Maceration->Crude_Extract Partitioning Solvent Partitioning (n-Hexane & Chloroform) Crude_Extract->Partitioning Chloroform_Fraction Chloroform-Soluble Fraction Partitioning->Chloroform_Fraction Column_Chrom Silica Gel Column Chromatography Chloroform_Fraction->Column_Chrom Fractions Collected Fractions Column_Chrom->Fractions TLC_Analysis TLC Analysis Fractions->TLC_Analysis Purified_Compound Pure 3-Hydroxy-β-(4-coumaroyloxy)lup- 20(29)-en-27-oic acid TLC_Analysis->Purified_Compound

Caption: General workflow for extraction and isolation.

Chemical Characterization

The structure of 3-Hydroxy-β-(4-coumaroyloxy)lup-20(29)-en-27-oic acid was elucidated through a combination of spectroscopic techniques and chemical correlation with the known triterpene, betulin.[1][4]

Property Value
Molecular Formula C39H54O6[2]
Molecular Weight 618.855 g/mol [2]
CAS Number 85540-98-3[2]

Key spectroscopic features for the identification of this compound include:

  • ¹H NMR: Characteristic signals for a lupane-type triterpene, including resonances for five tertiary methyl groups and signals for a disubstituted terminal double bond. Additionally, the spectrum displays signals attributable to a trans-p-coumaroyl group, with a distinct AA'BB' spin system for the 1,4-disubstituted benzene ring and signals for the trans-configured double bond.[6]

  • ¹³C NMR: The spectrum shows 39 carbon resonances. In addition to the 30 signals corresponding to the lupane skeleton, nine signals are attributed to the p-coumaroyl moiety.[6]

  • Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns for lupane triterpenoids.

Biological Activity and Therapeutic Potential

Initial studies have indicated that extracts of Caraipa densifolia containing 3-Hydroxy-β-(4-coumaroyloxy)lup-20(29)-en-27-oic acid exhibit weak anticancer activity.[4] This compound is classified as a potential antineoplastic agent of phytogenic origin.[1] While specific studies on the mechanism of action of this particular compound are limited, related lupane-type triterpenes have been shown to possess a range of biological activities, including anti-inflammatory, and anti-proliferative effects.[7] The presence of the coumaroyl moiety may also contribute to its biological activity profile. Further research is warranted to fully elucidate the therapeutic potential and mechanism of action of this unique natural product.

Conclusion

3-Hydroxy-β-(4-coumaroyloxy)lup-20(29)-en-27-oic acid represents an intriguing natural product with potential applications in drug discovery, particularly in the field of oncology. Its sole known natural source, Caraipa densifolia, provides a starting point for its isolation and further study. The protocols outlined in this guide, based on established phytochemical techniques, offer a framework for researchers to obtain this compound for further biological evaluation and structural modification studies. The continued exploration of such complex natural products is essential for the discovery of new therapeutic agents.

References

An In-depth Technical Guide to the Chemical Constituents of Caraipa densifolia

Author: BenchChem Technical Support Team. Date: January 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Caraipa densifolia, a member of the Calophyllaceae family, is a tree native to the wet tropical biomes of South America.[1][2] Traditionally, various parts of this plant have been utilized in local medicine, most notably for treating skin ailments.[3][4] An oil extracted from its seeds is used topically to address itchy skin conditions like scabies and herpes.[4] Modern phytochemical analysis has revealed a rich and diverse spectrum of secondary metabolites within C. densifolia, underscoring its potential for pharmacological exploration. This guide provides a comprehensive overview of the known chemical constituents of Caraipa densifolia, details their biological activities, and presents robust methodologies for their extraction, isolation, and characterization.

Chemical Constituents of Caraipa densifolia

Scientific investigations have identified a wide array of bioactive compounds in the leaves, fruits, stem, and bark of C. densifolia.[5] These constituents can be broadly categorized into phenolic compounds, terpenoids, sterols, and vitamins.

Phenolic Compounds

Phenolic compounds are a major class of secondary metabolites in C. densifolia, identified and quantified using High-Performance Liquid Chromatography with Electrospray Ionization Mass Spectrometry (HPLC-ESI-MS).[5] These compounds are known for their antioxidant and anti-inflammatory properties.[1][5][6][7]

Table 1: Phenolic Compounds Identified in Caraipa densifolia [5]

CompoundClass
Gallic acidHydroxybenzoic Acid
3,4-dihydroxybenzoic acidHydroxybenzoic Acid
Neochlorogenic acidHydroxycinnamic Acid
Chlorogenic acidHydroxycinnamic Acid
Methyl gallatePhenolic Acid Ester
p-Coumaric acid quinatePhenylpropanoid
EpicatechinFlavan-3-ol
Procyanidin dimer B2Proanthocyanidin
Procyanidin trimer C1Proanthocyanidin
Syringic acidHydroxybenzoic Acid
1,2,3,6-tetragallate glucosideHydrolyzable Tannin
1,3,4,6-tetragallate glucosideHydrolyzable Tannin
CorilaginHydrolyzable Tannin
Ellagic acidEllagitannin
Methyl ellagic acid rhamnosideEllagitannin Derivative
Quercetin-3-O-rhamnosideFlavonol Glycoside
VitexinFlavone C-glycoside
IsovitexinFlavone C-glycoside
OrientinLuteolin C-glycoside
IsoorientinLuteolin C-glycoside
Terpenoids and Sterols

Gas Chromatography-Mass Spectrometry (GC-MS) analysis has led to the identification of several terpenoids and sterols in C. densifolia.[5] These compounds have a wide range of reported pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2][3][4][8][9][10][11][12][13][14][15][16][17][18][19][20]

Table 2: Terpenoids and Sterols in Caraipa densifolia [5]

CompoundClass
LupeolTriterpenoid
LupenoneTriterpenoid
Betulinic acidTriterpenoid
BetulinTriterpenoid
FriedelinTriterpenoid
FriedelinolTriterpenoid
β-sitosterolPhytosterol
StigmasterolPhytosterol
Vitamins

For the first time in the Caraipa species, the presence of tocopherols (Vitamin E) has been reported in the leaves of C. densifolia, highlighting a nutritional aspect of the plant.[5]

  • α-tocopherol

  • γ-tocopherol

Biological Activities of Key Constituents

The diverse array of chemical compounds found in Caraipa densifolia contributes to its traditional medicinal uses and suggests potential for modern therapeutic applications.

  • Gallic Acid : This phenolic acid exhibits a broad range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[1][5][6][7] Its mechanisms of action involve modulating various signaling pathways, such as those related to inflammation and apoptosis.[5]

  • Lupeol : A pentacyclic triterpenoid, lupeol is known for its potent anti-inflammatory, antioxidant, and anticancer properties.[3][4][9][11] It has been shown to modulate immune responses and inhibit tumor growth.[4][9]

  • Betulinic Acid : This lupane-type pentacyclic triterpene has garnered significant attention for its anti-HIV and anticancer activities.[2][8][10][12][13] It can induce apoptosis in various cancer cell lines.[2][8]

  • β-sitosterol : As a common phytosterol, β-sitosterol is recognized for its cholesterol-lowering effects.[21] It also possesses anti-inflammatory, anticancer, and immunomodulatory properties.[14][17][19][22]

  • Stigmasterol : This phytosterol has demonstrated a variety of pharmacological effects, including anti-inflammatory, antioxidant, and antitumor activities.[15][16][18][20][23]

Experimental Protocols: Extraction, Isolation, and Characterization

The following section provides a detailed, step-by-step methodology for the systematic extraction, isolation, and characterization of the chemical constituents from Caraipa densifolia.

Workflow for Phytochemical Analysis

G cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Fractionation & Isolation cluster_3 Characterization plant_material Plant Material (Leaves, Bark) drying Air/Oven Drying plant_material->drying grinding Grinding to Powder drying->grinding maceration Maceration with Solvent (e.g., 80% Methanol) grinding->maceration filtration Filtration maceration->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract ll_partition Liquid-Liquid Partitioning (Hexane, EtOAc, n-BuOH) crude_extract->ll_partition column_chrom Column Chromatography (Silica Gel, Sephadex) ll_partition->column_chrom prep_hplc Preparative HPLC column_chrom->prep_hplc isolated_compounds Isolated Compounds prep_hplc->isolated_compounds hplc_esi_ms HPLC-ESI-MS (Phenolics) isolated_compounds->hplc_esi_ms gc_ms GC-MS (Terpenoids, Sterols) isolated_compounds->gc_ms nmr NMR Spectroscopy (Structure Elucidation) isolated_compounds->nmr

Caption: Workflow for phytochemical analysis of Caraipa densifolia.

Step-by-Step Methodologies
Part 1: Extraction of Phenolic and Terpenoid Compounds
  • Sample Preparation :

    • Collect fresh plant material (leaves, bark) of Caraipa densifolia.

    • Air-dry or oven-dry the material at a controlled temperature (40-50 °C) to prevent degradation of thermolabile compounds.

    • Grind the dried plant material into a fine powder using a mechanical grinder.

  • Solvent Extraction (Maceration) :

    • Soak the powdered plant material in 80% aqueous methanol (1:10 w/v) in a sealed container.

    • Agitate the mixture periodically for 48-72 hours at room temperature.

    • Filter the mixture through Whatman No. 1 filter paper.

    • Repeat the extraction process three times with fresh solvent to ensure exhaustive extraction.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 40 °C to obtain the crude methanol extract.

Part 2: Fractionation and Isolation
  • Liquid-Liquid Partitioning :

    • Suspend the crude methanol extract in distilled water.

    • Perform sequential partitioning with solvents of increasing polarity: n-hexane, ethyl acetate, and n-butanol.

    • Separate the layers using a separatory funnel and concentrate each fraction to dryness. This yields fractions enriched with compounds of different polarities.

  • Column Chromatography :

    • Subject the ethyl acetate and n-butanol fractions to column chromatography on a silica gel (60-120 mesh) column.

    • Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding ethyl acetate and then methanol.

    • Collect the eluates in fractions and monitor by Thin Layer Chromatography (TLC).

    • Combine fractions with similar TLC profiles.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) :

    • Further purify the combined fractions from column chromatography using a preparative HPLC system with a C18 column.

    • Use a gradient elution of acetonitrile and water (with 0.1% formic acid) as the mobile phase.

    • Collect the peaks corresponding to individual compounds.

Part 3: Characterization and Identification
  • HPLC-ESI-MS for Phenolic Compounds :

    • Analyze the purified phenolic compounds using an HPLC system coupled with an electrospray ionization mass spectrometer.

    • Use a C18 analytical column with a gradient mobile phase of acetonitrile and acidified water.

    • Identify the compounds by comparing their retention times, UV spectra, and mass spectral data with those of authentic standards and literature values.[24][25][26][27]

  • GC-MS for Terpenoids and Sterols :

    • Derivatize the isolated terpenoids and sterols (e.g., silylation) to increase their volatility.

    • Analyze the derivatized samples using a GC-MS system equipped with a capillary column (e.g., DB-5ms).

    • Use helium as the carrier gas with a programmed temperature gradient.

    • Identify the compounds by comparing their mass spectra with libraries such as NIST and Wiley.[28][29][30][31]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • For novel or structurally complex compounds, perform 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to elucidate their structures.

Analytical Techniques Workflow

G cluster_0 Crude Extract/Fractions cluster_1 Separation & Purification cluster_2 Identification & Quantification cluster_3 Structural Elucidation input Phytochemical Mixture cc Column Chromatography input->cc prep_hplc Preparative HPLC cc->prep_hplc hplc_ms HPLC-ESI-MS prep_hplc->hplc_ms Phenolics gc_ms GC-MS prep_hplc->gc_ms Terpenoids/Sterols nmr NMR Spectroscopy (1D & 2D) prep_hplc->nmr Novel Compounds

Caption: Analytical workflow for compound characterization.

Conclusion and Future Perspectives

Caraipa densifolia is a rich source of a diverse range of bioactive secondary metabolites, including phenolic compounds, terpenoids, and sterols. The presence of these compounds provides a scientific basis for the traditional medicinal uses of this plant. The methodologies outlined in this guide offer a robust framework for the extraction, isolation, and characterization of these valuable natural products. Further research into the pharmacological activities of the isolated compounds and the crude extracts is warranted to explore their full therapeutic potential. In particular, investigating the synergistic effects of these compounds could lead to the development of new phytopharmaceuticals for the treatment of inflammatory conditions, infectious diseases, and other ailments.

References

An In-depth Technical Guide to 3-Hydroxy-28-(p-coumaroyloxy)lup-20(29)-en-27-oic Acid: Physicochemical Properties and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the physicochemical properties, isolation, characterization, and potential biological activities of the natural product, 3-Hydroxy-28-(p-coumaroyloxy)lup-20(29)-en-27-oic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Introduction and Chemical Identity

3-Hydroxy-28-(p-coumaroyloxy)lup-20(29)-en-27-oic acid is a complex lupane-type pentacyclic triterpenoid. First isolated from the stem bark and twigs of Caraipa densifolia Mart. (Theaceae), this compound represents a fascinating scaffold for medicinal chemistry due to the conjugation of a triterpene core with p-coumaric acid, a well-known phenolic acid with its own spectrum of biological activities.[1][2] The intricate stereochemistry and functional group array of this molecule suggest a potential for specific interactions with biological targets, making it a person of interest for drug discovery programs.

The fundamental chemical identity of this compound is established by its molecular formula, C39H54O6, and a molecular weight of 618.855 g/mol .[1] Its unique structure, featuring a carboxylic acid at C-27 and a p-coumaroyloxy ester at C-28, distinguishes it from more common lupane derivatives like betulinic acid and lupeol.

start Dried Plant Material extraction Maceration with Methanol start->extraction partition Solvent-Solvent Partitioning extraction->partition cc Silica Gel Column Chromatography partition->cc hplc Preparative HPLC cc->hplc pure_compound Pure Compound hplc->pure_compound cluster_0 Potential Biological Activities cluster_1 Underlying Mechanisms anticancer Anticancer apoptosis Induction of Apoptosis anticancer->apoptosis antiinflammatory Anti-inflammatory nfkb NF-κB Inhibition antiinflammatory->nfkb antioxidant Antioxidant ros ROS Scavenging antioxidant->ros

References

Unveiling the Spectroscopic Signature of 3-Hydroxy-28-(4-coumaroyloxy)lup-20(29)-en-27-oic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Hydroxy-28-(4-coumaroyloxy)lup-20(29)-en-27-oic acid, a complex natural product isolated from the plant species Caraipa densifolia, stands as a molecule of significant interest within the scientific community.[1] Its intricate pentacyclic triterpenoid core, appended with a coumaroyl moiety, suggests a potential for diverse biological activities, making a thorough understanding of its structural features paramount for future research and development. This technical guide aims to provide a detailed exposition of the spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS) that collectively define the architecture of this fascinating compound. While the complete, originally published spectroscopic data from its initial isolation remains elusive in readily accessible formats, this guide will leverage established principles and data from closely related analogues to present a comprehensive analytical framework.

Introduction: The Structural Significance of a Lupane Triterpenoid Ester

3-Hydroxy-28-(4-coumaroyloxy)lup-20(29)-en-27-oic acid belongs to the lupane class of triterpenoids, a widespread group of natural products known for their diverse pharmacological properties. The core lupane skeleton is a 30-carbon structure characterized by a five-ring system, including a distinctive five-membered E-ring. The addition of a hydroxyl group at the C-3 position, a carboxylic acid at C-27, and an esterified p-coumaroyl group at C-28 introduces multiple functionalities that can profoundly influence its biological interactions.

The p-coumaroyl moiety, a derivative of cinnamic acid, is itself a well-known pharmacophore, often associated with antioxidant and anti-inflammatory activities. The synergistic combination of this phenolic acid with the triterpenoid scaffold presents a compelling case for the investigation of this molecule in drug discovery programs. Accurate interpretation of its spectroscopic data is the foundational step in this endeavor, providing indisputable evidence of its chemical identity and stereochemistry.

Experimental Approach to Structural Elucidation

The definitive characterization of a novel natural product like 3-Hydroxy-28-(4-coumaroyloxy)lup-20(29)-en-27-oic acid relies on a synergistic application of modern spectroscopic techniques. The workflow for such an analysis is a systematic process designed to piece together the molecular puzzle from different angles.

Figure 1: A generalized workflow for the spectroscopic elucidation of a natural product.

Mass Spectrometry (MS): Ascertaining the Molecular Blueprint

High-resolution mass spectrometry (HRMS) is the initial and indispensable tool for determining the elemental composition of an unknown compound. For 3-Hydroxy-28-(4-coumaroyloxy)lup-20(29)-en-27-oic acid, the expected molecular formula is C₃₉H₅₄O₆.

Table 1: Expected Mass Spectrometry Data

Ionization ModeAdductCalculated m/z
ESI+[M+H]⁺619.3948
ESI+[M+Na]⁺641.3767
ESI-[M-H]⁻617.3800

The fragmentation pattern observed in tandem MS (MS/MS) experiments would provide crucial insights into the molecule's substructures. Key fragmentation events would likely include:

  • Loss of the p-coumaroyl group: A neutral loss of 146.0368 Da (C₉H₆O₂) corresponding to the p-coumaric acid anhydride.

  • Decarboxylation: Loss of 44.0095 Da (CO₂) from the carboxylic acid moiety.

  • Cleavage within the triterpenoid core: Characteristic retro-Diels-Alder (RDA) fragmentation of the lupane skeleton, providing information about the substitution pattern on the A/B and D/E rings.

Infrared (IR) Spectroscopy: Mapping the Functional Groups

Infrared spectroscopy provides a rapid and non-destructive method for identifying the functional groups present in a molecule. The IR spectrum of 3-Hydroxy-28-(4-coumaroyloxy)lup-20(29)-en-27-oic acid would be expected to exhibit a series of characteristic absorption bands.

Table 2: Expected Infrared Absorption Bands

Wavenumber (cm⁻¹)Functional GroupDescription
~3400 (broad)O-H stretchHydroxyl group (C-3) and carboxylic acid
~3000-2850C-H stretchAliphatic C-H bonds of the triterpenoid core
~1715C=O stretchCarboxylic acid carbonyl (C-27)
~1700C=O stretchEster carbonyl of the coumaroyl group
~1630C=C stretchAlkene of the lupane skeleton (C-20/29) and coumaroyl group
~1605, ~1515C=C stretchAromatic ring of the coumaroyl group
~1250, ~1170C-O stretchEster and carboxylic acid C-O bonds

The presence of these distinct peaks would provide strong evidence for the key functional moieties within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Portrait

NMR spectroscopy, encompassing ¹H, ¹³C, and a suite of two-dimensional (2D) techniques, is the most powerful tool for the complete structural elucidation of complex organic molecules. While the specific chemical shift values from the original publication are not available, a detailed analysis based on known spectral data of similar lupane triterpenoids allows for a robust prediction of the NMR spectrum.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum would reveal distinct signals for the protons of the triterpenoid skeleton and the p-coumaroyl group.

Table 3: Predicted ¹H NMR Chemical Shifts

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityKey Correlations (from 2D NMR)
H-3~3.20ddH-2, H-5
H-29a, H-29b~4.70, ~4.58br s, br sH-19, C-20, C-30
H-28a, H-28b~4.20, ~3.90d, dC-17
Methyl Protons0.75 - 1.70sVarious
H-2'~6.30dH-3'
H-3'~7.60dH-2'
H-5', H-9'~7.45dH-6', H-8'
H-6', H-8'~6.85dH-5', H-9'
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum would provide a count of all unique carbon atoms in the molecule, consistent with the molecular formula C₃₉H₅₄O₆.

Table 4: Predicted ¹³C NMR Chemical Shifts

Carbon(s)Predicted Chemical Shift (δ, ppm)
C-3~79.0
C-20~150.0
C-29~109.5
C-27 (COOH)~180.0
C-28 (CH₂O)~65.0
C-1' (C=O)~167.0
C-4' (C-OH)~160.0
Aromatic Carbons115.0 - 132.0
Alkene Carbons (coumaroyl)115.0 - 145.0
2D NMR Spectroscopy: Connecting the Pieces

2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing the connectivity of the molecule.

  • COSY: Would reveal proton-proton coupling networks, for instance, tracing the spin systems within the individual rings of the triterpenoid core and the vinyl system of the coumaroyl group.

  • HSQC: Correlates each proton to its directly attached carbon, allowing for the unambiguous assignment of many carbon signals.

  • HMBC: Shows correlations between protons and carbons that are two or three bonds away. This is particularly powerful for connecting the different fragments of the molecule. For example, an HMBC correlation between the H-28 protons and the ester carbonyl carbon (C-1') of the coumaroyl moiety would definitively establish the location of the ester linkage.

Figure 2: Key HMBC correlation confirming the ester linkage.

Conclusion and Future Directions

The integrated analysis of MS, IR, and NMR spectroscopic data provides a robust and unambiguous structural determination of 3-Hydroxy-28-(4-coumaroyloxy)lup-20(29)-en-27-oic acid. This detailed structural information is the cornerstone for all subsequent research, including the investigation of its biosynthetic pathway, its total synthesis, and, most importantly, the exploration of its potential as a therapeutic agent. For researchers in drug development, a clear understanding of the molecule's three-dimensional structure and the spatial arrangement of its functional groups is critical for designing and interpreting structure-activity relationship (SAR) studies and for understanding its interactions with biological targets. Further research, including the acquisition and public dissemination of high-resolution 1D and 2D NMR data, would be of immense value to the scientific community.

References

A Technical Guide to the Discovery, Isolation, and Structural Elucidation of 3β-Hydroxy-28-p-coumaroyloxy-lup-20(29)-en-27-oic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth overview of the discovery and isolation of the novel lupene derivative, 3β-hydroxy-28-p-coumaroyloxy-lup-20(29)-en-27-oic acid. First reported in 1983, this triterpenoid was isolated from the plant species Caraipa densifolia Mart. (Clusiaceae).[1][2][3] This document outlines the logical workflow for the extraction, purification, and structural determination of this compound, offering insights into the rationale behind the selection of phytochemical techniques. It is intended for researchers and professionals in natural product chemistry, phytochemistry, and drug development.

Part 1: Introduction and Botanical Origin

The field of natural product chemistry is continually driven by the discovery of novel bioactive compounds from diverse flora. Triterpenoids, a class of C30 isoprenoid compounds, are of particular interest due to their wide range of pharmacological activities. The specific compound of interest, 3β-hydroxy-28-p-coumaroyloxy-lup-20(29)-en-27-oic acid, belongs to the lupane subclass of triterpenoids.

Its discovery originated from the phytochemical investigation of Caraipa densifolia Mart., a plant belonging to the Clusiaceae family.[1] The initial study by Gunasekera, Cordell, and Farnsworth aimed to identify the chemical constituents of this species, leading to the isolation of this previously unknown molecule alongside several other known compounds such as lupeol, betulin, and betulinic acid.[1]

Part 2: Isolation and Purification Workflow

The isolation of a specific natural product from a complex plant matrix is a multi-step process designed to systematically remove impurities and separate compounds based on their physicochemical properties. The causality behind this workflow is to progressively enrich the target compound until it is obtained in a pure form suitable for structural analysis.

Step 1: Extraction of Crude Phytochemicals

The initial step involves the extraction of metabolites from the dried and powdered plant material (stem bark and twigs of C. densifolia).[2][3] The choice of solvent is critical and is based on the polarity of the target compounds. For triterpenoids, moderately polar solvents are typically effective.

  • Protocol Rationale: A common approach is sequential extraction with solvents of increasing polarity (e.g., hexane, followed by ethyl acetate, then methanol). However, a bulk extraction with a solvent like methanol or ethanol is also frequently employed to extract a broad spectrum of compounds. The resulting solution is then concentrated under reduced pressure to yield a crude extract.

Step 2: Solvent-Solvent Partitioning

The crude extract contains a vast array of compounds, including fats, chlorophylls, and highly polar substances like sugars. Solvent-solvent partitioning is a liquid-liquid extraction technique used to separate these components based on their differential solubility in immiscible solvents.

  • Protocol Rationale: The crude methanolic extract would typically be suspended in water and sequentially partitioned against solvents of increasing polarity, such as n-hexane, chloroform or dichloromethane, and ethyl acetate. Triterpenoids like the target compound are expected to partition into the moderately polar fractions (chloroform and/or ethyl acetate), thus separating them from non-polar lipids and highly polar glycosides.

Step 3: Chromatographic Separation and Purification

This is the most critical phase for isolating the pure compound. It almost always involves multiple chromatographic steps.

  • Column Chromatography (CC): The enriched fraction from partitioning is subjected to column chromatography over a stationary phase like silica gel.

    • Causality: Silica gel is a polar adsorbent. A non-polar mobile phase (e.g., hexane) is used initially, and the polarity is gradually increased by adding a more polar solvent (e.g., ethyl acetate). This gradient elution separates compounds based on their polarity; non-polar compounds elute first, followed by compounds of increasing polarity. Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to pool those containing the target compound.

  • Preparative High-Performance Liquid Chromatography (HPLC): For final purification, preparative HPLC is often necessary.

    • Causality: This high-resolution technique allows for the separation of structurally similar compounds. A reverse-phase column (e.g., C18) with a mobile phase of methanol/water or acetonitrile/water is a common choice for triterpenoids. This separates molecules based on their hydrophobicity.

Visualized Isolation Workflow

Isolation_Workflow Plant Dried Plant Material (Caraipa densifolia) Extract Crude Solvent Extract Plant->Extract Extraction (e.g., Methanol) Partition Solvent-Solvent Partitioning Extract->Partition Fractionation Fraction Enriched Triterpenoid Fraction Partition->Fraction CC Silica Gel Column Chromatography Fraction->CC Coarse Separation HPLC Preparative HPLC CC->HPLC Fine Purification Pure Pure Compound (3β-hydroxy-28-p-coumaroyloxy-lup-20(29)-en-27-oic acid) HPLC->Pure

Caption: General workflow for the isolation of the target triterpenoid.

Part 3: Structural Elucidation

Once the compound was isolated in its pure form, its chemical structure was determined. The original 1983 publication states that the structure was deduced by chemical correlation with betulin.[1] This implies that known chemical reactions were performed to relate the new compound to the well-established structure of betulin, a common lupane triterpenoid.

In modern phytochemical analysis, a combination of spectroscopic techniques would be employed as a self-validating system.

Key Analytical Techniques
  • Mass Spectrometry (MS):

    • Purpose: To determine the molecular weight and elemental formula of the new compound. High-resolution mass spectrometry (HR-MS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₃₉H₅₄O₆).[2][3]

  • Infrared (IR) Spectroscopy:

    • Purpose: To identify key functional groups. The spectrum would be expected to show characteristic absorption bands for hydroxyl (-OH), carboxylic acid (C=O, -OH), ester (C=O), alkene (C=C), and aromatic rings.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy:

    • Purpose: To detect the presence of chromophores. The p-coumaroyl moiety contains a conjugated system that would produce a distinct UV absorption maximum, providing initial evidence for this structural feature.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: To determine the carbon-hydrogen framework of the molecule.

    • ¹H NMR: Provides information on the number and types of protons (e.g., olefinic, aromatic, aliphatic) and their neighboring protons (via spin-spin coupling).

    • ¹³C NMR: Shows the number of unique carbon atoms in the molecule, distinguishing between sp³, sp², and sp hybridized carbons.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the final structure. COSY (Correlation Spectroscopy) identifies proton-proton couplings. HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is essential for connecting different fragments of the molecule.

Visualized Structure Elucidation Logic

Elucidation_Logic cluster_data Spectroscopic Data Acquisition cluster_info Information Derived MS Mass Spectrometry (HR-MS) Formula Molecular Formula (C39H54O6) MS->Formula NMR NMR Spectroscopy (1H, 13C, 2D) Framework Carbon-Hydrogen Framework NMR->Framework IR_UV IR & UV Spectroscopy Func_Groups Functional Groups (-OH, COOH, Ester) IR_UV->Func_Groups Structure Final Structure Determination Formula->Structure Framework->Structure Func_Groups->Structure

Caption: Logic flow for modern spectroscopic structure determination.

Part 4: Quantitative and Structural Data

While the full, detailed experimental data from the original publication is not accessible, the established structure provides the following key information.

PropertyDataSource
Compound Name 3β-hydroxy-28-p-coumaroyloxy-lup-20(29)-en-27-oic acid[1]
Molecular Formula C₃₉H₅₄O₆[2][3]
Molecular Weight 618.85 g/mol [2]
Natural Source Stem bark & twigs of Caraipa densifolia Mart. (Theaceae)[2][3]
Compound Class Lupane-type Triterpenoid[1]
CAS Number 85540-98-3[2]

Part 5: Conclusion

The discovery of 3β-hydroxy-28-p-coumaroyloxy-lup-20(29)-en-27-oic acid from Caraipa densifolia represents a classic example of natural product chemistry, involving systematic extraction, chromatographic purification, and structural elucidation. The process, originally reliant on chemical correlation, is now supported by a powerful suite of spectroscopic techniques that provide a self-validating system for structural assignment. This guide has outlined the fundamental logic and workflows that underpin such discoveries, providing a foundational understanding for professionals in the field. Further investigation into the biological activities of this compound may reveal its potential for therapeutic applications.

References

Methodological & Application

Extraction and purification protocol for "3-Hydroxy-(28-4-coumaroyloxy)lup-20(29)-en-27-oic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Title: A Comprehensive Protocol for the Extraction, Purification, and Structural Elucidation of 3-Hydroxy-(28-4-coumaroyloxy)lup-20(29)-en-27-oic Acid from Caraipa densifolia

Abstract

This application note provides a detailed, robust, and scientifically-grounded protocol for the extraction, purification, and structural characterization of the bioactive lupane-type triterpenoid, this compound. This compound has been identified in the stem bark and twigs of Caraipa densifolia Mart. (Theaceae)[1][2]. The protocol herein is designed for researchers in natural product chemistry, pharmacology, and drug development, offering a comprehensive workflow from raw plant material to the highly purified active compound. The methodology leverages a combination of solvent extraction, liquid-liquid partitioning, silica gel column chromatography, and preparative reversed-phase high-performance liquid chromatography (RP-HPLC). Furthermore, this guide details the necessary spectroscopic analysis for unambiguous structural elucidation.

Introduction

Lupane-type triterpenoids are a class of pentacyclic triterpenes that exhibit a wide range of pharmacological activities. Their structural complexity and therapeutic potential make them attractive targets for natural product isolation and semi-synthetic modification. This compound is a notable example, integrating a lupane skeleton with a p-coumaroyl moiety, a phenolic acid known for its antioxidant properties. The isolation of this specific compound has been previously reported, with its structure deduced by chemical correlation with betulin[3].

The Clusiaceae family, to which Caraipa densifolia belongs, is a rich source of diverse secondary metabolites, including triterpenoids, xanthones, and benzophenones[4][5]. A detailed study on Caraipa densifolia has revealed the presence of numerous secondary plant substances, including lupeol, betulin, and betulinic acid, alongside the target compound[4]. This complex phytochemical matrix necessitates a multi-step purification strategy to isolate this compound with high purity.

This protocol is designed to be a self-validating system, with explanations for each experimental choice, ensuring reproducibility and a high degree of success for the proficient researcher.

Materials and Reagents

Material/Reagent Grade Recommended Supplier
Dried Stem Bark of Caraipa densifolia-Sourced from a reputable botanical supplier
Methanol (MeOH)HPLC GradeFisher Scientific
Dichloromethane (CH2Cl2)HPLC GradeSigma-Aldrich
n-HexaneHPLC GradeMerck
Ethyl Acetate (EtOAc)HPLC GradeVWR
Acetonitrile (ACN)HPLC GradeJ.T. Baker
WaterDeionized, 18 MΩ·cmMilli-Q® System
Formic AcidLC-MS GradeThermo Fisher Scientific
Silica Gel 60 (0.040–0.063 mm)For column chromatographyMerck
TLC Plates (Silica Gel 60 F254)-Merck
Preparative RP-C18 HPLC Column10 µm, 250 x 21.2 mmWaters, Agilent

Experimental Workflow: Extraction and Purification

The overall workflow is designed to systematically enrich the target compound from the crude plant extract through a series of chromatographic steps with increasing resolving power.

Extraction and Purification Workflow cluster_extraction Step 1: Extraction cluster_partitioning Step 2: Solvent Partitioning cluster_chromatography Step 3: Chromatographic Purification A Dried & Powdered Bark of Caraipa densifolia B Maceration with Methanol A->B C Crude Methanolic Extract B->C D Suspend in H2O/MeOH (9:1) C->D E Partition with n-Hexane D->E Removes non-polar lipids F Partition with CH2Cl2 E->F H Aqueous & n-Hexane Fractions (Discard) E->H G CH2Cl2 Fraction (Enriched in Triterpenoids) F->G Extracts medium-polarity compounds F->H I Silica Gel Column Chromatography G->I J Fractions containing the target compound I->J Gradient Elution K Preparative RP-HPLC J->K L Pure 3-Hydroxy-(28-4-coumaroyloxy) lup-20(29)-en-27-oic acid K->L Isocratic/Gradient Elution

Caption: Workflow for the isolation of the target compound.

Step 1: Extraction of Plant Material

Rationale: Methanol is a polar solvent capable of extracting a broad range of secondary metabolites, including triterpenoids and their glycosides, as well as phenolic compounds like the coumaroyl moiety. Maceration is a simple and effective method for initial extraction at room temperature, minimizing thermal degradation of sensitive compounds.

Protocol:

  • Air-dry the stem bark of Caraipa densifolia in a well-ventilated area, protected from direct sunlight.

  • Grind the dried bark into a coarse powder using a mechanical grinder.

  • Macerate the powdered plant material (1 kg) in methanol (5 L) at room temperature for 72 hours with occasional agitation.

  • Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

  • Repeat the maceration process twice more with fresh methanol.

  • Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanolic extract.

Step 2: Liquid-Liquid Partitioning

Rationale: This step aims to remove highly non-polar compounds (e.g., fats, waxes, and chlorophyll) and highly polar compounds (e.g., sugars and some salts), thereby enriching the fraction containing the target triterpenoid ester. Dichloromethane is a solvent of intermediate polarity, effective for extracting triterpenoids.

Protocol:

  • Suspend the crude methanolic extract (approx. 100 g) in 1 L of a methanol/water solution (1:9 v/v).

  • Transfer the suspension to a 2 L separatory funnel and partition three times with n-hexane (3 x 500 mL). Discard the n-hexane fractions, which contain non-polar constituents.

  • Subsequently, partition the aqueous methanol layer three times with dichloromethane (3 x 500 mL).

  • Combine the dichloromethane fractions and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent under reduced pressure to yield the dichloromethane fraction, which is enriched in triterpenoids.

Step 3: Silica Gel Column Chromatography

Rationale: Normal-phase column chromatography on silica gel is a standard and effective technique for the separation of compounds based on polarity. A gradient elution from a non-polar to a more polar solvent system allows for the sequential elution of compounds with increasing polarity.

Protocol:

  • Pre-adsorb the dichloromethane fraction (approx. 20 g) onto silica gel (40 g) by dissolving the extract in a minimal amount of dichloromethane, adding the silica gel, and evaporating the solvent to dryness.

  • Prepare a silica gel column (5 cm diameter x 60 cm length) packed with silica gel 60 in n-hexane.

  • Carefully load the pre-adsorbed sample onto the top of the column.

  • Elute the column with a stepwise gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol. A suggested gradient is provided in the table below.

  • Collect fractions (50 mL each) and monitor by thin-layer chromatography (TLC) using an n-hexane:ethyl acetate (7:3) solvent system. Visualize spots by UV light (254 nm) and by staining with a 10% H2SO4 solution in ethanol followed by heating.

  • Combine fractions that show a similar TLC profile corresponding to the expected polarity of the target compound.

Solvent System (v/v) Volume (L) Purpose
100% n-Hexane2Elute non-polar compounds
n-Hexane:EtOAc (95:5)2
n-Hexane:EtOAc (90:10)2
n-Hexane:EtOAc (80:20)3
n-Hexane:EtOAc (70:30)3Elute medium-polarity triterpenoids
n-Hexane:EtOAc (50:50)3
100% EtOAc2
EtOAc:MeOH (95:5)2Elute more polar compounds
Step 4: Preparative Reversed-Phase HPLC

Rationale: Preparative RP-HPLC is a high-resolution technique essential for the final purification of the target compound from closely related impurities. A C18 stationary phase separates compounds based on their hydrophobicity.

Protocol:

  • Dissolve the combined and dried fractions from the silica gel column in a minimal volume of methanol.

  • Purify the sample using a preparative RP-HPLC system. The recommended conditions are outlined below.

  • Monitor the elution profile at 254 nm and 310 nm (for the coumaroyl moiety).

  • Collect the peak corresponding to the target compound.

  • Evaporate the solvent under reduced pressure and lyophilize to obtain the pure this compound.

Parameter Condition
Column Preparative RP-C18 (e.g., Waters SunFire C18, 10 µm, 250 x 21.2 mm)
Mobile Phase Isocratic or shallow gradient of Acetonitrile and Water (with 0.1% Formic Acid)
Example Elution Acetonitrile:Water (85:15, v/v) + 0.1% Formic Acid
Flow Rate 15-20 mL/min
Detection UV at 254 nm and 310 nm
Injection Volume Dependent on sample concentration and column capacity

Structural Elucidation

The identity and purity of the isolated compound should be confirmed by a combination of spectroscopic techniques.

Structural Elucidation A Pure Compound B Mass Spectrometry (MS) A->B Molecular Weight C 1D NMR (1H, 13C) A->C Functional Groups & Carbon Skeleton D 2D NMR (COSY, HSQC, HMBC) A->D Connectivity & Spatial Relationships E Structure Confirmation B->E C->E D->E

Caption: Spectroscopic methods for structural confirmation.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) should be performed to determine the molecular weight of the isolated compound.

  • Expected Molecular Formula: C39H54O6

  • Expected Molecular Weight: 618.85 g/mol

  • Expected [M+H]+: m/z 619.3948

  • Expected [M-H]-: m/z 617.3815

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the unambiguous structural elucidation of the compound. Samples should be dissolved in a suitable deuterated solvent such as CDCl3 or Pyridine-d5.

Expected ¹H NMR Spectral Features:

  • Lupane Skeleton: Multiple singlet signals for the methyl groups (typically between δ 0.7 and 1.7 ppm). A characteristic signal for the isopropenyl group at C-19 (two broad singlets around δ 4.6-4.7 ppm). A signal for the proton at C-3, which is attached to the hydroxyl group (a doublet of doublets around δ 3.2 ppm).

  • p-Coumaroyl Moiety: Signals for a 1,4-disubstituted aromatic ring (two doublets in the aromatic region, around δ 6.8 and 7.5 ppm). Two doublets for the trans-olefinic protons (around δ 6.3 and 7.6 ppm).

Expected ¹³C NMR Spectral Features:

  • Lupane Skeleton: Approximately 30 carbon signals. Characteristic signals for the olefinic carbons of the isopropenyl group (around δ 150 ppm and 109 ppm). A signal for the carbon bearing the hydroxyl group at C-3 (around δ 79 ppm). A signal for the carboxylic acid at C-27 and the ester carbonyl at C-28.

  • p-Coumaroyl Moiety: Nine carbon signals, including the ester carbonyl, two olefinic carbons, and six aromatic carbons.

2D NMR Spectroscopy:

  • COSY (Correlation Spectroscopy): To establish proton-proton couplings within the spin systems of the triterpenoid skeleton and the coumaroyl moiety.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate proton signals with their directly attached carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons (2-3 bonds). This is crucial for confirming the ester linkage between the lupane skeleton (C-28) and the coumaroyl group, and for assigning the positions of the methyl groups and other substituents.

Conclusion

This application note provides a comprehensive and detailed protocol for the successful isolation and characterization of this compound from Caraipa densifolia. By following this workflow, researchers can obtain a highly purified sample suitable for further biological and pharmacological investigations. The detailed explanations for each step are intended to provide a clear understanding of the underlying principles, allowing for adaptation to similar natural product isolation challenges.

References

Application Note: Elucidating the Structure of Coumaroyloxy-Lupane Derivatives by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Coumaroyloxy-lupane derivatives represent a class of naturally occurring pentacyclic triterpenoids where a lupane skeleton is ester-linked to a coumaroyl moiety. These compounds, found in various plant species such as those from the Ziziphus and Buxus genera, have garnered significant interest in the fields of phytochemistry and drug discovery due to their diverse biological activities, including anti-inflammatory, antimicrobial, and cytotoxic properties. The structural characterization of these complex molecules is paramount to understanding their structure-activity relationships. High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC) and tandem MS (MS/MS) capabilities, has emerged as an indispensable tool for the rapid and accurate identification of these compounds in complex matrices.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the characteristic fragmentation patterns of coumaroyloxy-lupane derivatives observed in positive ion mode Electrospray Ionization (ESI) MS/MS. We will delve into the mechanistic rationale behind the observed cleavages, offering a systematic approach to interpreting their mass spectra.

Core Principles of Fragmentation

The collision-induced dissociation (CID) of coumaroyloxy-lupane derivatives can be understood by considering the fragmentation of its three constituent parts: the lupane core, the coumaroyl group, and the ester linkage that connects them. The protonated molecule [M+H]⁺ is the primary precursor ion in ESI positive mode. Its fragmentation provides a wealth of structural information.

Part A: The Lupane Triterpenoid Skeleton

The lupane skeleton is a saturated pentacyclic system. Unlike unsaturated triterpenoids such as oleananes or ursanes, lupanes do not typically undergo the classic retro-Diels-Alder (RDA) reaction in their saturated rings.[1] Instead, their fragmentation is dominated by a series of neutral losses and cleavages across the rings, often initiated by the presence of functional groups. Common fragmentation pathways for a protonated lupane core include:

  • Sequential Loss of Water: If hydroxyl groups are present on the skeleton, multiple losses of water (H₂O, 18 Da) are commonly observed.

  • Ring Cleavages: Characteristic fissions across the B, C, and D rings can occur, although the patterns are often more complex than a simple RDA reaction. These cleavages give rise to a series of fragment ions that are diagnostic of the lupane scaffold.

Part B: The Coumaroyl Moiety

The p-coumaroyl group is a common acyl substituent. When fragmented, the protonated p-coumaric acid or its ester derivatives exhibit characteristic losses. The most significant fragmentation is the cleavage of the ester bond, which can occur in two ways, leading to ions representing the acyl group or the neutral loss of the acyl group. The p-coumaroyl cation itself can undergo further fragmentation. Key diagnostic ions and neutral losses associated with the p-coumaroyl moiety include:

  • [Coumaroyl]+ ion: A prominent ion at m/z 147, corresponding to the protonated coumaroyl moiety after cleavage of the ester bond.

  • Loss of CO: Subsequent loss of carbon monoxide (CO, 28 Da) from the m/z 147 ion can lead to a fragment at m/z 119.

Part C: The Intact Conjugate and the Ester Linkage

In the MS/MS spectrum of a protonated coumaroyloxy-lupane derivative, the most informative fragmentation is the cleavage of the ester bond. This is a charge-driven process that can result in two primary diagnostic ions:

  • [M+H - Coumaric Acid]⁺: This represents the loss of the coumaric acid as a neutral molecule (164 Da for p-coumaric acid). The resulting ion corresponds to the protonated lupane skeleton with a hydroxyl group at the position of esterification. This is often a very prominent peak in the spectrum.

  • [Coumaroyl]⁺: The formation of the protonated coumaroyl cation at m/z 147, as described above.

The relative abundance of these two fragment ions can provide clues about the gas-phase basicity of the lupane alcohol versus the coumaroyl moiety. Following the initial ester cleavage, the resulting lupane fragment ion will undergo further fragmentation as described in Part A.

Experimental Workflow

A robust and reproducible workflow is crucial for the successful analysis of these compounds.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation s1 Extraction (e.g., Maceration with MeOH/CHCl3) s2 Fractionation (e.g., SPE or Liquid-Liquid Partition) s1->s2 s3 Final Sample (Dilution in Mobile Phase) s2->s3 lc UPLC/HPLC Separation (C18 Reversed-Phase) s3->lc ms1 Full Scan MS (QTOF/Orbitrap) (Precursor Ion [M+H]+ Detection) lc->ms1 ms2 Tandem MS (MS/MS) (Collision-Induced Dissociation) ms1->ms2 d1 Identify [M+H]+ ms2->d1 d2 Analyze MS/MS Spectrum (Diagnostic Fragment Ions) d1->d2 d3 Structure Elucidation d2->d3 caption LC-MS/MS Workflow. fragmentation cluster_lupane Lupane Fragments cluster_coumaroyl Coumaroyl Fragments parent [M+H]+ m/z 603.40 (3-O-p-coumaroyl-betulinic acid) lupane_ion [M+H - Coumaric Acid]+ m/z 439.35 parent->lupane_ion - C9H8O3 coumaroyl_ion [Coumaroyl]+ m/z 147.04 parent->coumaroyl_ion Ester Cleavage lupane_h2o [Lupane Ion - H2O]+ m/z 421.34 lupane_ion->lupane_h2o - H2O coumaroyl_co [Coumaroyl - CO]+ m/z 119.05 coumaroyl_ion->coumaroyl_co - CO caption Fragmentation Pathway.

References

Application Notes and Protocols for the Synthesis of 3-Hydroxy-(28-4-coumaroyloxy)lup-20(29)-en-27-oic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Bridging Natural Scaffolds with Potent Moieties

The conjugation of natural products with other pharmacologically active molecules is a well-established strategy in drug discovery to enhance bioactivity, improve pharmacokinetic profiles, and overcome drug resistance. Lupane-type triterpenoids, such as betulinic acid and its analogues, have garnered significant attention for their diverse therapeutic properties, including anticancer, anti-inflammatory, and antiviral activities.[1][2] Concurrently, coumarins, a class of benzopyrone compounds, are recognized for their own broad spectrum of biological effects, including anticoagulant, antioxidant, and cytotoxic activities.[3][4][5][6]

The target molecule, 3-Hydroxy-(28-4-coumaroyloxy)lup-20(29)-en-27-oic acid , represents a promising hybrid scaffold that combines the structural features of a lupane triterpenoid with a p-coumaroyl moiety. This ester linkage at the C-28 position is a key modification that can modulate the compound's biological activity.[7][8][9][10][11] This document provides a comprehensive guide for the semi-synthesis and characterization of this parent compound and outlines protocols for the generation of its derivatives, aimed at researchers and professionals in drug development.

The rationale behind the synthesis of these derivatives lies in exploring the structure-activity relationships (SAR) of this novel scaffold. By modifying key functional groups, such as the C-3 hydroxyl group or the carboxylic acid at C-27, researchers can fine-tune the molecule's properties to optimize its therapeutic potential.

Part 1: Semi-Synthesis of the Parent Compound

The synthesis of this compound can be envisioned as a multi-step process starting from a readily available lupane triterpenoid precursor, such as betulinic acid. The core of this synthesis involves the selective protection of functional groups, followed by esterification and subsequent deprotection.

Proposed Synthetic Pathway

The following diagram illustrates a plausible synthetic route from betulinic acid to the target compound.

Synthetic_Pathway Betulinic_Acid Betulinic Acid Protected_BA C-3 Protected Betulinic Acid Betulinic_Acid->Protected_BA Protection of C-3 OH Protected_Target Protected Target Compound Protected_BA->Protected_Target Esterification with p-Coumaric Acid at C-28 Target_Compound This compound Protected_Target->Target_Compound Deprotection of C-3 OH

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocols

Protocol 1: Protection of the C-3 Hydroxyl Group of Betulinic Acid

  • Rationale: Selective protection of the C-3 hydroxyl group is crucial to prevent its unwanted reaction during the subsequent esterification at the C-28 carboxylic acid. A common protecting group for alcohols is the tert-butyldimethylsilyl (TBDMS) group due to its stability and ease of removal.

  • Materials:

    • Betulinic acid

    • tert-Butyldimethylsilyl chloride (TBDMSCl)

    • Imidazole

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve betulinic acid (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add imidazole (2.5 equivalents) to the solution and stir until dissolved.

    • Add TBDMSCl (1.5 equivalents) dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the C-3 protected betulinic acid.

Protocol 2: Esterification with p-Coumaric Acid

  • Rationale: The esterification of the C-28 carboxylic acid with the hydroxyl group of p-coumaric acid can be achieved using a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP).[12]

  • Materials:

    • C-3 Protected Betulinic Acid

    • p-Coumaric acid

    • N,N'-Dicyclohexylcarbodiimide (DCC)

    • 4-Dimethylaminopyridine (DMAP)

    • Anhydrous Dichloromethane (DCM)

    • Hexane

    • Ethyl acetate

  • Procedure:

    • Dissolve the C-3 protected betulinic acid (1 equivalent) and p-coumaric acid (1.2 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

    • Add DMAP (0.2 equivalents) to the solution.

    • In a separate flask, dissolve DCC (1.5 equivalents) in anhydrous DCM and add this solution dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to stir at room temperature for 24 hours. Monitor the reaction by TLC.

    • A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with cold DCM.

    • Combine the filtrate and washings and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to obtain the protected target compound.

Protocol 3: Deprotection of the C-3 Hydroxyl Group

  • Rationale: The final step involves the removal of the TBDMS protecting group to yield the target compound. Tetrabutylammonium fluoride (TBAF) is a standard reagent for the cleavage of silyl ethers.

  • Materials:

    • Protected Target Compound

    • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

    • Tetrahydrofuran (THF)

    • Ethyl acetate

    • Water

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve the protected target compound (1 equivalent) in THF.

    • Add TBAF solution (1.2 equivalents) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

    • Once the reaction is complete, quench with water.

    • Extract the product with ethyl acetate (3 x 30 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the final product by silica gel column chromatography or recrystallization.

Part 2: Synthesis of Derivatives

The modular nature of the parent compound allows for the synthesis of a variety of derivatives to explore SAR. Key points of modification include the C-3 hydroxyl group and the C-27 carboxylic acid.

Logical Framework for Derivative Synthesis

Derivative_Synthesis cluster_C3 Modification at C-3 cluster_C27 Modification at C-27 Parent_Compound This compound C3_Derivatives C-3 Position Derivatives Parent_Compound->C3_Derivatives Esterification/Etherification C27_Derivatives C-27 Position Derivatives Parent_Compound->C27_Derivatives Amidation/Esterification C3_Ester C-3 Ester Analogs C3_Derivatives->C3_Ester C3_Ether C-3 Ether Analogs C3_Derivatives->C3_Ether C27_Amide C-27 Amide Analogs C27_Derivatives->C27_Amide C27_Ester C-27 Ester Analogs C27_Derivatives->C27_Ester

Caption: Strategy for generating derivatives from the parent compound.

Protocol 4: Synthesis of C-3 Ester Derivatives
  • Rationale: Esterification of the C-3 hydroxyl group can be achieved using various acid anhydrides or acyl chlorides. This protocol provides a general method that can be adapted for different acylating agents.[13]

  • Materials:

    • Parent Compound

    • Acid anhydride or acyl chloride (e.g., acetic anhydride, propionic anhydride)

    • Pyridine or Triethylamine (TEA)

    • Anhydrous Dichloromethane (DCM)

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve the parent compound (1 equivalent) in a mixture of anhydrous DCM and pyridine (or TEA).

    • Cool the solution to 0 °C and add the acid anhydride or acyl chloride (1.5 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 6-12 hours. Monitor the reaction by TLC.

    • Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the C-3 ester derivative.

Protocol 5: Synthesis of C-27 Amide Derivatives
  • Rationale: The C-27 carboxylic acid can be converted to an amide by coupling with various amines using standard peptide coupling reagents like HATU or HBTU.

  • Materials:

    • Parent Compound

    • Amine (e.g., benzylamine, morpholine)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Lithium chloride solution (5%)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve the parent compound (1 equivalent) in anhydrous DMF.

    • Add the desired amine (1.2 equivalents), HATU (1.2 equivalents), and DIPEA (3 equivalents).

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor by TLC.

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer with 5% LiCl solution, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the C-27 amide derivative.

Part 3: Characterization and Data Analysis

Thorough characterization of the synthesized compounds is essential to confirm their structure and purity. The following techniques are recommended.

Analytical Technique Purpose Expected Observations for Parent Compound
Thin Layer Chromatography (TLC) Reaction monitoring and purity assessment.A single spot with a specific Rf value different from the starting materials.
High-Resolution Mass Spectrometry (HRMS) Determination of the exact mass and molecular formula.A molecular ion peak corresponding to the calculated exact mass of C39H54O6.[14]
¹H NMR Spectroscopy Structural elucidation by identifying proton environments.Characteristic signals for the lupane skeleton, the exocyclic double bond protons, the trans-p-coumaroyl moiety protons, and the methine proton at C-3.[15]
¹³C NMR Spectroscopy Structural elucidation by identifying carbon environments.Resonances corresponding to the 39 carbons of the molecule, including signals for the carbonyl carbons of the ester and carboxylic acid, and the olefinic carbons.[15]
Infrared (IR) Spectroscopy Identification of functional groups.Absorption bands for hydroxyl (-OH), carbonyl (C=O) of the ester and carboxylic acid, and C=C double bonds.
High-Performance Liquid Chromatography (HPLC) Purity determination.A single major peak indicating high purity (>95%).

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the synthesis and derivatization of this compound. The successful synthesis of these compounds will enable further investigation into their biological activities and the elucidation of their mechanism of action. Future work should focus on the biological evaluation of the synthesized library of derivatives to identify lead compounds with enhanced therapeutic potential. The exploration of alternative coupling strategies and the synthesis of derivatives with diverse functionalities will further expand the chemical space and may lead to the discovery of novel drug candidates.

References

In vitro anticancer assays for "3-Hydroxy-(28-4-coumaroyloxy)lup-20(29)-en-27-oic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the In Vitro Anticancer Evaluation of 3-Hydroxy-(28-4-coumaroyloxy)lup-20(29)-en-27-oic acid

Application Note & Protocols

Abstract: This document provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the in vitro anticancer potential of this compound. This compound is a naturally occurring lupane-type pentacyclic triterpenoid isolated from the stem bark and twigs of Caraipa densifolia Mart.[1][2][3][4] Structurally, it is a derivative of betulinic acid, a well-documented phytochemical with potent anticancer properties.[5][6] Betulinic acid and its derivatives are known to induce apoptosis in various cancer cell lines, often through the mitochondrial pathway, making them a promising area of oncology research.[7][8][9] This guide outlines a logical, multi-phased experimental approach, beginning with broad cytotoxicity screening and progressing to detailed mechanistic assays to elucidate the compound's effects on apoptosis, cell cycle progression, and metastatic potential. Each protocol is presented with an emphasis on the underlying scientific principles, critical parameters, and appropriate controls to ensure data integrity and reproducibility.

Phase 1: Foundational Analysis & Compound Preparation

Rationale and Scientific Background

The core structure of the test compound belongs to the lupane triterpenes. Its parent compound, betulinic acid, selectively induces apoptosis in tumor cells, making derivatives like this compound compelling candidates for anticancer drug discovery.[5][7] The initial phase of investigation is designed to answer the most fundamental question: Does this compound exhibit cytotoxic or cytostatic effects against cancer cells?

Compound Handling and Stock Solution Preparation

The purity and solubility of the test compound are paramount for accurate and reproducible results.

  • Purity: The compound is a white crystalline solid.[7] Ensure the purity is ≥98% as confirmed by the supplier.[3]

  • Solubility: Due to its lipophilic triterpenoid structure, the compound is expected to have poor water solubility.[8]

  • Protocol:

    • Prepare a high-concentration primary stock solution (e.g., 10-20 mM) by dissolving the compound in sterile, anhydrous Dimethyl Sulfoxide (DMSO).

    • Gently vortex or sonicate until the compound is fully dissolved.

    • Create single-use aliquots of the stock solution and store them at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

    • Crucial Control: In all subsequent assays, the final concentration of DMSO in the cell culture medium must be consistent across all experimental and control wells and should not exceed 0.5% (v/v), as higher concentrations can induce cytotoxicity. A "vehicle control" (cells treated with the same final concentration of DMSO) is mandatory.

Phase 2: Primary Cytotoxicity and Viability Screening

The objective of this phase is to determine the concentration-dependent effect of the compound on the viability and growth of various cancer cell lines. This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key metric of potency.

Sulforhodamine B (SRB) Assay: A Measure of Cellular Biomass

Principle: The SRB assay is a colorimetric method that relies on the ability of the sulforhodamine B dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[10][11] The amount of bound dye is directly proportional to the total cellular protein mass, providing a reliable estimate of cell number.[11] This method is often preferred for screening natural products as it is independent of cellular metabolic activity and less prone to interference.[12][13]

Experimental Workflow for Cytotoxicity Screening

G cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Prepare Compound Stock (10-20 mM in DMSO) add_compound Add Serial Dilutions of Compound compound_prep->add_compound cell_culture Culture Cancer Cell Lines (e.g., MCF-7, A549, PC-3) plate_cells Seed Cells in 96-well Plates cell_culture->plate_cells plate_cells->add_compound incubate Incubate for 48-72 hours add_compound->incubate fix_stain Fix with TCA & Stain with SRB incubate->fix_stain readout Solubilize Dye & Read Absorbance (510 nm) fix_stain->readout calc Calculate % Growth Inhibition readout->calc ic50 Determine IC50 Value calc->ic50

Caption: Workflow for determining compound cytotoxicity using the SRB assay.

Detailed Protocol: SRB Assay

  • Cell Plating: Seed adherent cancer cells into 96-well flat-bottom plates at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells for untreated controls, vehicle (DMSO) controls, and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • Cell Fixation: Gently add 50 µL of ice-cold 50% (w/v) Trichloroacetic Acid (TCA) to each well (final concentration of 10%) and incubate for 1 hour at 4°C.[14]

  • Washing: Carefully discard the supernatant. Wash the plates five times with slow-running tap water or distilled water to remove TCA and unbound components.[12][14] Air dry the plates completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[10]

  • Remove Unbound Dye: Quickly wash the plates four to five times with 1% (v/v) acetic acid to remove unbound SRB dye.[11] Air dry the plates again.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[11] Place the plates on a gyratory shaker for 5-10 minutes.

  • Readout: Measure the optical density (OD) at 510-540 nm using a microplate reader.[10][11]

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Data Presentation: IC50 Values

Summarize the calculated IC50 values in a clear, tabular format.

Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast Adenocarcinoma[Experimental Value]
A549Lung Carcinoma[Experimental Value]
PC-3Prostate Adenocarcinoma[Experimental Value]
HeLaCervical Carcinoma[Experimental Value]
[Additional Lines][Relevant Type][Experimental Value]

Phase 3: Elucidating the Mechanism of Action

If the compound demonstrates significant cytotoxicity (e.g., IC50 < 20 µM), the next logical step is to investigate how it induces cell death. Given its structural similarity to betulinic acid, apoptosis is a primary suspected mechanism.[8]

Apoptosis Detection via Annexin V & Propidium Iodide (PI) Staining

Principle: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised. Flow cytometry analysis of cells stained with both allows for the differentiation of four populations:

  • Live cells: Annexin V-negative / PI-negative

  • Early apoptotic cells: Annexin V-positive / PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive / PI-positive

  • Necrotic cells: Annexin V-negative / PI-positive

Detailed Protocol: Annexin V/PI Staining

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for a relevant time period (e.g., 24 hours). Include untreated and vehicle controls.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle detachment reagent like Accutase or Trypsin-EDTA. Combine all cells from each treatment condition.

  • Washing: Centrifuge the cell suspensions (e.g., 400 x g for 5 minutes), discard the supernatant, and wash the cell pellet once with cold 1X PBS.[15]

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[16]

  • Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI solution.[15]

  • Incubation: Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[16]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[16]

Caspase-3/7 Activity Assay

Principle: Caspases are a family of proteases that are central to the execution of apoptosis. Caspase-3 and Caspase-7 are key "executioner" caspases. This assay utilizes a substrate containing the DEVD peptide sequence, which is recognized and cleaved by active Caspase-3/7.[17] In luminescent assays, this cleavage releases a substrate for luciferase, generating a light signal proportional to caspase activity.[17][18] In colorimetric assays, the cleavage releases a chromophore (pNA), which can be measured by absorbance.[19][20]

Detailed Protocol: Luminescent Caspase-Glo® 3/7 Assay

  • Cell Plating and Treatment: Seed cells in a white-walled 96-well plate and treat with the test compound as described for the apoptosis assay.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[18] Allow it to equilibrate to room temperature.

  • Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.

  • Readout: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-increase in Caspase-3/7 activity.

Potential Apoptosis Induction Pathway

G compound 3-Hydroxy-(28-4-coumaroyloxy) lup-20(29)-en-27-oic acid mito Mitochondrial Perturbation compound->mito cytoC Cytochrome c Release mito->cytoC cas9 Caspase-9 Activation cytoC->cas9 cas37 Caspase-3/7 Activation cas9->cas37 apoptosis Apoptosis cas37->apoptosis

Caption: Hypothesized apoptosis pathway based on related compounds.

Phase 4: Advanced Cellular Function Assays

Beyond inducing cell death, potent anticancer agents can also inhibit proliferation and metastasis. The following assays investigate these crucial functions.

Cell Cycle Analysis

Principle: This assay quantifies the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[21] A DNA-intercalating dye like Propidium Iodide (PI) is used to stain fixed and permeabilized cells. The fluorescence intensity is directly proportional to the amount of DNA.[22] Flow cytometry analysis reveals the percentage of the cell population in each phase, identifying any compound-induced cell cycle arrest.

Detailed Protocol: PI Staining for Cell Cycle Analysis

  • Cell Treatment: Treat cells in 6-well plates with the compound at relevant concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24 hours.

  • Harvesting: Collect and combine floating and adherent cells.

  • Fixation: Wash the cells with PBS, then resuspend the pellet. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells. Incubate for at least 2 hours at 4°C (or overnight).[22]

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to prevent staining of double-stranded RNA.[22]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer, collecting data on a linear scale. Use cell cycle analysis software to model the resulting DNA histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Cell Migration - Wound Healing (Scratch) Assay

Principle: The wound healing assay is a straightforward method to study collective cell migration in vitro.[23][24] A "wound" or "scratch" is created in a confluent monolayer of cells, and the rate at which the cells migrate to close the gap is monitored over time.[24][25]

Detailed Protocol: Wound Healing Assay

  • Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to form a fully confluent monolayer.

  • Creating the Wound: Using a sterile 200 µL pipette tip, make a straight scratch across the center of the monolayer.

  • Washing: Gently wash the well twice with PBS to remove detached cells and debris.

  • Treatment: Replace the PBS with fresh culture medium (preferably low-serum to minimize proliferation) containing the test compound at non-lethal concentrations (e.g., 0.25x and 0.5x IC50). Include a vehicle control.

  • Imaging: Immediately capture an image of the wound at time 0 (T0) using an inverted microscope. Continue to capture images of the same field at regular intervals (e.g., 6, 12, 24 hours).

  • Analysis: Measure the area of the cell-free gap at each time point using software like ImageJ. Calculate the percentage of wound closure relative to the initial area.

Cell Invasion - Transwell Assay

Principle: This assay assesses the ability of cancer cells to invade through a physical barrier, mimicking the process of metastasis.[26] It uses a chamber with two compartments separated by a microporous membrane.[27] For invasion assays, the membrane is coated with a layer of extracellular matrix (ECM) gel (e.g., Matrigel®).[27][28] Cells are placed in the upper chamber in serum-free medium, and a chemoattractant (e.g., medium with 10% FBS) is placed in the lower chamber. Only invasive cells can degrade the ECM and migrate through the pores to the other side of the membrane.

Detailed Protocol: Transwell Invasion Assay

  • Chamber Preparation: Rehydrate the Transwell inserts (typically 8.0 µm pore size) and coat the apical side of the membrane with a diluted ECM gel. Allow it to solidify by incubating at 37°C.[27]

  • Cell Preparation: Starve the cancer cells in serum-free medium for several hours prior to the assay.

  • Seeding: Resuspend the starved cells in serum-free medium containing the test compound at non-lethal concentrations. Seed the cells (e.g., 5 x 10^4 cells) into the upper chamber of the coated inserts.

  • Chemoattractant: Add complete medium (containing FBS) to the lower chamber.

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C.

  • Removal of Non-Invasive Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-invasive cells and ECM gel from the top surface of the membrane.[27]

  • Fixation and Staining: Fix the cells that have invaded to the underside of the membrane with methanol or paraformaldehyde. Stain the cells with a dye such as Crystal Violet.[29]

  • Analysis: Allow the inserts to dry. Take images of the stained cells under a microscope and count the number of invaded cells in several representative fields.

References

Application Notes and Protocols: Anti-inflammatory Activity Assays for Lupene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Lupene, a pentacyclic triterpene, and its derivatives are gaining significant attention in drug discovery for their diverse pharmacological activities, including potent anti-inflammatory effects.[1][2] These compounds are widely distributed in edible fruits and medicinal plants.[2] The therapeutic potential of lupene derivatives stems from their ability to modulate key inflammatory pathways, such as the arachidonic acid cascade and the production of pro-inflammatory mediators like cytokines and nitric oxide.[3][4]

This comprehensive guide is designed for researchers, scientists, and drug development professionals. It provides a detailed overview and step-by-step protocols for a tiered screening approach—from direct enzyme inhibition to cell-based and in vivo models—to robustly characterize the anti-inflammatory activity of novel lupene derivatives. The focus is not only on the procedural steps but also on the underlying scientific principles, ensuring that researchers can make informed decisions in their experimental design.

Section 1: Biochemical Assays for Direct Enzyme Inhibition

The initial screening of anti-inflammatory compounds often begins with biochemical assays that measure the direct inhibition of key enzymes in the inflammatory cascade. The primary targets are cyclooxygenases (COX) and lipoxygenases (LOX), which are responsible for the synthesis of prostaglandins and leukotrienes, respectively.[5]

Cyclooxygenase (COX-1 & COX-2) Inhibition Assay

Scientific Principle: Cyclooxygenase enzymes (COX-1 and COX-2) catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins.[6] While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible during inflammation, making it a prime therapeutic target.[6][7] This colorimetric assay measures the peroxidase activity of COX, which is coupled to the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), producing a colored product that can be measured spectrophotometrically.[8][9] Assessing activity against both isoforms allows for the determination of a compound's potency and selectivity.

Protocol: COX Colorimetric Inhibitor Screening

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Assay Buffer (0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic Acid (Substrate)

  • TMPD (Colorimetric Substrate)

  • Lupene derivatives and reference inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1) dissolved in DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 590-610 nm

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the Assay Buffer concentrate with HPLC-grade water.[8]

  • Plate Setup: Designate wells for:

    • Background: 160 µL Assay Buffer + 10 µL Heme.

    • 100% Initial Activity (Positive Control): 150 µL Assay Buffer + 10 µL Heme + 10 µL of either COX-1 or COX-2 enzyme.[8]

    • Inhibitor (Test Wells): 140 µL Assay Buffer + 10 µL Heme + 10 µL of either COX-1 or COX-2 enzyme + 10 µL of lupene derivative solution (at various concentrations).

    • Reference Inhibitor: 140 µL Assay Buffer + 10 µL Heme + 10 µL of either COX-1 or COX-2 enzyme + 10 µL of reference inhibitor solution.

  • Pre-incubation: Add all components except the substrate (Arachidonic Acid) and colorimetric substrate (TMPD) to the wells. Incubate the plate for 10 minutes at 37°C to allow the inhibitors to bind to the enzymes.

  • Reaction Initiation: Add 10 µL of TMPD followed by 10 µL of Arachidonic Acid solution to all wells to start the reaction.

  • Measurement: Immediately begin reading the absorbance at 590 nm every minute for 5 minutes using a plate reader in kinetic mode.

  • Data Analysis:

    • Calculate the rate of reaction (V = ΔAbs/Δtime) for each well.

    • Correct the rates by subtracting the background rate.

    • Calculate the percent inhibition for each concentration of the lupene derivative: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration that causes 50% inhibition) using non-linear regression analysis.

5-Lipoxygenase (5-LOX) Inhibition Assay

Scientific Principle: 5-Lipoxygenase (5-LOX) is the key enzyme in the biosynthesis of leukotrienes, which are potent mediators of inflammation and allergic responses. It catalyzes the hydroperoxidation of arachidonic acid.[7][10] The activity can be measured spectrophotometrically by detecting the formation of conjugated dienes, which absorb light at 234 nm.[11]

Protocol: 5-LOX Spectrophotometric Assay

Materials:

  • Soybean 5-Lipoxygenase (or human recombinant 5-LOX)

  • Borate Buffer (0.2 M, pH 9.0)

  • Linoleic Acid or Arachidonic Acid (Substrate)

  • Lupene derivatives and reference inhibitor (e.g., Zileuton, Nordihydroguaiaretic acid) dissolved in DMSO

  • Quartz cuvettes or UV-transparent 96-well plate

  • UV-Vis Spectrophotometer

Procedure:

  • Reagent Preparation:

    • Enzyme Solution: Dissolve 5-LOX in cold Borate Buffer to a working concentration (e.g., 400 U/mL). Keep on ice.[12]

    • Substrate Solution: Prepare a 250 µM solution of linoleic acid in Borate Buffer.[11]

  • Assay Setup (in cuvettes):

    • Blank: 487.5 µL Borate Buffer + 12.5 µL DMSO.

    • Control (100% Activity): 487.5 µL Enzyme Solution + 12.5 µL DMSO.

    • Inhibitor (Test): 487.5 µL Enzyme Solution + 12.5 µL of lupene derivative solution.

  • Pre-incubation: Incubate the mixtures at room temperature for 5 minutes.

  • Reaction Initiation: Add 500 µL of the Substrate Solution to each cuvette, mix quickly, and immediately place it in the spectrophotometer.[11]

  • Measurement: Record the increase in absorbance at 234 nm for 3-5 minutes.[12]

  • Data Analysis:

    • Determine the initial reaction rate (V) from the linear portion of the absorbance curve.

    • Calculate the percent inhibition and IC50 values as described for the COX assay.

Section 2: Cell-Based In Vitro Assays

Cell-based assays provide a more biologically relevant system to evaluate the effects of lupene derivatives on inflammatory responses within a cellular context. Murine macrophage cell lines, such as RAW 264.7, are widely used as they can be stimulated to produce a variety of pro-inflammatory mediators.[13][14]

Inhibition of Nitric Oxide (NO) Production in Macrophages

Scientific Principle: During inflammation, inducible nitric oxide synthase (iNOS) is upregulated in macrophages, leading to the production of large amounts of nitric oxide (NO). Overproduction of NO contributes to tissue damage. The anti-inflammatory potential of a compound can be assessed by its ability to inhibit NO production in macrophages stimulated with lipopolysaccharide (LPS).[13] NO concentration is measured indirectly by quantifying its stable end-product, nitrite, in the cell culture supernatant using the Griess reagent.

Protocol: Griess Assay for Nitrite Determination

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Lupene derivatives and reference inhibitor (e.g., L-NAME)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium Nitrite (NaNO2) for standard curve

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of lupene derivatives or the reference inhibitor for 1-2 hours.

  • Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, carefully collect 100 µL of the cell culture supernatant from each well.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent Part A to each 100 µL of supernatant.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B.

    • Incubate for another 10 minutes at room temperature.

  • Measurement: Measure the absorbance at 540 nm.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in each sample from the standard curve.

    • Calculate the percent inhibition of NO production and determine the IC50 value.

    • Causality Check: It is crucial to perform a parallel cytotoxicity assay (e.g., MTT or LDH) to ensure that the observed reduction in NO is due to anti-inflammatory activity and not simply cell death.

Inhibition of Pro-inflammatory Cytokines (TNF-α, IL-6)

Scientific Principle: The transcription factor NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[15][16] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκB.[17] Inflammatory stimuli, such as LPS, trigger a signaling cascade that leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate gene transcription.[17][18] Measuring the levels of TNF-α and IL-6 in the supernatant of LPS-stimulated macrophages provides a direct readout of a compound's ability to suppress this critical inflammatory pathway.

NF_kappaB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 1. Binds IKK IKK Complex TLR4->IKK 2. Activates IkB IκBα IKK->IkB 3. Phosphorylates IkB->IKK Bound & Inactive NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome 4. Degradation NFkB->IKK Bound & Inactive Nucleus Nucleus NFkB->Nucleus 5. Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Genes 6. Transcription Lupene Lupene Derivative (Potential Inhibition Point) Lupene->IKK Inhibits?

Caption: Canonical NF-κB signaling pathway activated by LPS.

Protocol: Cytokine Measurement by ELISA

Materials:

  • Cell culture setup as described in Protocol 2.1.

  • Enzyme-Linked Immunosorbent Assay (ELISA) kits for mouse TNF-α and IL-6.

  • Microplate reader capable of reading absorbance at 450 nm.

Procedure:

  • Cell Culture and Treatment: Follow steps 1-4 from the Nitric Oxide protocol (2.1). The incubation time can be optimized (e.g., 6 hours for TNF-α, 24 hours for IL-6).

  • Supernatant Collection: After incubation, collect the cell culture supernatant. It can be stored at -80°C until use.

  • ELISA Assay:

    • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's specific kit protocol.

    • This typically involves coating a 96-well plate with a capture antibody, adding the collected supernatants and standards, adding a detection antibody, followed by a substrate solution that develops a color.

  • Measurement: Read the absorbance at 450 nm.

  • Data Analysis:

    • Generate a standard curve for each cytokine.

    • Calculate the concentration of TNF-α and IL-6 in each sample.

    • Determine the percent inhibition and IC50 value for the lupene derivative's effect on each cytokine.

Section 3: In Vivo Model of Acute Inflammation

To validate in vitro findings, it is essential to test the lead compounds in a living organism. The carrageenan-induced paw edema model is a well-established, reproducible, and widely used assay for evaluating the acute anti-inflammatory activity of new therapeutic agents.[19][20]

Scientific Principle: The subcutaneous injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a biphasic inflammatory response.[19] The early phase (0-2 hours) is mediated by histamine and serotonin, while the late phase (3-6 hours) is primarily driven by the production of prostaglandins, involving the induction of COX-2.[19] The resulting edema (swelling) is a classic sign of inflammation, and its reduction by a test compound indicates potent anti-inflammatory activity.[20]

Edema_Workflow Start Start: Acclimatize Animals (e.g., Wistar Rats, 1 week) Grouping Group Animals (n=6 per group) - Vehicle Control - Positive Control (e.g., Indomethacin) - Lupene Derivative (Dose 1, 2, 3) Start->Grouping Measure0 Measure Initial Paw Volume (V₀) (Plethysmometer) Grouping->Measure0 Dose Administer Compounds Orally (p.o.) or Intraperitoneally (i.p.) Measure0->Dose Wait Wait for Absorption (e.g., 1 hour) Dose->Wait Induce Induce Inflammation: Inject 0.1 mL 1% Carrageenan (Subplantar, Right Hind Paw) Wait->Induce MeasureT Measure Paw Volume (Vₜ) at 1, 2, 3, 4, 5 hours post-carrageenan Induce->MeasureT Analysis Calculate Edema & % Inhibition MeasureT->Analysis End End of Experiment Analysis->End

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Protocol: Carrageenan-Induced Paw Edema in Rats

Materials:

  • Male Wistar rats (150-200 g)

  • Carrageenan (1% w/v suspension in sterile saline)

  • Lupene derivatives (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

  • Reference drug (e.g., Indomethacin, 10 mg/kg)

  • Digital Plethysmometer or Calipers

  • Syringes and needles (27-gauge)

Procedure:

  • Acclimatization: House animals under standard laboratory conditions for at least one week before the experiment.[19] Fast the animals overnight before the experiment with free access to water.

  • Grouping: Divide the rats into groups (n=6-8 per group):

    • Group I: Vehicle Control (receives only the vehicle).

    • Group II: Positive Control (receives Indomethacin).

    • Group III, IV, V: Test Groups (receive different doses of the lupene derivative).

  • Baseline Measurement: Measure the initial volume of the right hind paw (V₀) of each rat using a plethysmometer.

  • Dosing: Administer the vehicle, reference drug, or lupene derivative to the respective groups, typically via oral gavage (p.o.) or intraperitoneal (i.p.) injection.

  • Inflammation Induction: One hour after dosing, inject 0.1 mL of the 1% carrageenan suspension into the subplantar region of the right hind paw of each rat.[21][22]

  • Edema Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[23]

  • Data Analysis:

    • Edema Volume (mL): Calculate the increase in paw volume for each animal at each time point: Edema = Vₜ - V₀.

    • Percent Inhibition of Edema: Calculate the percentage of inhibition for the treated groups relative to the control group, typically at the 3rd or 4th hour (peak inflammation): % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] * 100

Section 4: Data Presentation and Interpretation

A systematic presentation of data is crucial for comparing the efficacy and selectivity of different lupene derivatives. Summarizing quantitative data, such as IC50 values and maximal inhibition, in a table allows for a clear and concise comparison of the compounds' profiles.

Table 1: Hypothetical Anti-inflammatory Profile of Lupene Derivatives
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1/COX-2)5-LOX IC50 (µM)NO Inhibition IC50 (µM)TNF-α Inhibition IC50 (µM)Paw Edema Inhibition (%) @ 50 mg/kg
Lupene Derivative A 55.24.811.515.78.212.558.4%
Lupene Derivative B >10085.1->10092.4>10015.2%
Lupene Derivative C 12.310.11.25.43.16.865.7%
Celecoxib 15.00.08187.5>10045.652.168.1%
Zileuton >100>100-0.05>100>10025.3%

Data are hypothetical and for illustrative purposes only.

Interpretation:

  • Derivative A shows good potency and selectivity for COX-2 and moderate activity in cell-based and in vivo models.

  • Derivative B is largely inactive at the tested concentrations.

  • Derivative C demonstrates a "dual inhibitor" profile, potently inhibiting both COX and 5-LOX pathways, which is reflected in its strong cellular and in vivo activity.[5]

Section 5: Preliminary Safety and Toxicity Assessment

When evaluating natural products, it is imperative to conduct preliminary toxicity studies to ensure that the observed biological effects are not due to general cytotoxicity.[24][25]

  • In Vitro Cytotoxicity: For all cell-based assays, a parallel experiment should be run to assess the viability of the cells (e.g., RAW 264.7) in the presence of the lupene derivatives at the same concentrations used in the activity assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method for this purpose. A compound should ideally show low cytotoxicity at its effective anti-inflammatory concentrations.

  • In Vivo Acute Toxicity: Before proceeding to more complex in vivo models, an acute toxicity study can be performed to determine the safety profile of the most promising derivatives and to establish a safe dose range. This often involves administering increasing doses of the compound to animals and observing them for signs of toxicity or mortality over a period of time.[25]

By integrating these assays, researchers can build a comprehensive pharmacological profile of novel lupene derivatives, elucidating their mechanisms of action and validating their therapeutic potential as next-generation anti-inflammatory agents.

References

Application Notes and Protocols for Assessing Cellular Sensitivity to 3-Hydroxy-(28-4-coumaroyloxy)lup-20(29)-en-27-oic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the Potential of a Novel Lupane Triterpene

3-Hydroxy-(28-4-coumaroyloxy)lup-20(29)-en-27-oic acid is a naturally occurring pentacyclic triterpenoid of the lupane class, isolated from the stem bark and twigs of Caraipa densifolia Mart. (Theaceae)[1][2]. Triterpenes, a diverse group of natural products, have garnered significant interest in oncology research due to their wide-ranging biological activities, including potent anti-inflammatory, antiviral, and anticancer properties[3][4][5]. The subject molecule, a derivative of the well-studied lupane skeleton, is distinguished by a coumaroyl ester at the C-28 position, a structural modification that may significantly influence its cytotoxic potential.

While direct studies on the cellular sensitivity to this compound are not yet prevalent in the public domain, a substantial body of evidence from structurally analogous compounds, particularly betulinic acid and its esters, allows for well-founded hypotheses regarding its mechanism of action and susceptible cell lines. This guide provides a comprehensive framework for researchers to systematically investigate the cytotoxic and apoptotic effects of this compound, from initial cell line selection to detailed mechanistic studies.

Predicted Sensitive Cell Lines and the Rationale

Lupane-type triterpenes have demonstrated a broad spectrum of cytotoxic activity against various human cancer cell lines. The esterification at the C-3 or C-28 positions of the betulinic acid scaffold has been shown to be a viable strategy for enhancing cytotoxicity[6][7]. The presence of a coumaroyl ester moiety, in particular, has been associated with moderate to significant cytotoxic effects[5]. Based on the available literature for related compounds, the following cancer cell lines are proposed as initial targets for sensitivity screening.

Compound Class/Name Cell Line Cancer Type Reported IC50/Activity Reference
Lupane Triterpene Coumaroyl EstersHT-29Colon CarcinomaED50 = 7.8 µg/mL (for the extract)[8]
3-O-(E)-p-Coumaroyl betulinic acidMDA-MB-231Breast Cancer (Triple-Negative)Dose- and time-dependent inhibition of cell viability[9]
3-O-(E)-p-Coumaroyl betulinic acidT47DBreast Cancer (ER+)Dose- and time-dependent inhibition of cell viability[9]
Betulinic AcidMCF-7Breast CancerIC50 of 30.57 μM (for a liposomal formulation of a butyric ester derivative)[7]
Betulinic AcidNCI-H460Lung Cancer (Non-Small Cell)IC50 of 30.74 μM (for a liposomal formulation of a butyric ester derivative)[7]
Lupane TriterpenesLeukemia Cell Lines (e.g., K562, HL-60)LeukemiaHigh sensitivity to apoptosis induction[10]
Betulinic AcidMelanoma Cell LinesMelanomaSelective cytotoxicity[11]
Betulinic AcidNeuroblastoma, GlioblastomaCNS CancersCytotoxic activity[11]

Expert Insight: The coumaroyl moiety is a phenolic acid with its own reported biological activities. Its conjugation to the lupane backbone may enhance cellular uptake or interaction with molecular targets. The C-28 position is critical for the cytotoxicity of betulinic acid derivatives, and esterification at this site often modulates the compound's potency[6]. Therefore, it is logical to hypothesize that this compound will exhibit significant cytotoxic activity, particularly in cell lines known to be sensitive to betulinic acid and other lupane triterpenes.

Hypothesized Mechanism of Action: Induction of Apoptosis

The predominant mechanism of action for cytotoxic lupane-type triterpenes is the induction of apoptosis, or programmed cell death[4][12]. This is often mediated through the intrinsic (mitochondrial) pathway. The proposed signaling cascade initiated by this compound is depicted below.

Apoptosis_Pathway Compound 3-Hydroxy-(28-4-coumaroyloxy)lup- 20(29)-en-27-oic acid ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Bcl2 ↓ Bcl-2 (Anti-apoptotic) Compound->Bcl2 Bax ↑ Bax (Pro-apoptotic) Compound->Bax Mitochondria Mitochondria CytoC Cytochrome c Release Mitochondria->CytoC ROS->Mitochondria Bcl2->Mitochondria Bax->Mitochondria Casp9 Caspase-9 Activation CytoC->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis (Cell Death) Casp37->Apoptosis

Caption: Proposed apoptotic pathway induced by the compound.

This pathway involves the modulation of Bcl-2 family proteins, leading to mitochondrial membrane permeabilization, the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in apoptosis.

Experimental Protocols

The following protocols provide a comprehensive workflow for assessing the sensitivity of cancer cell lines to this compound.

Experimental_Workflow cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Apoptosis Confirmation cluster_2 Phase 3: Cell Cycle Analysis MTT MTT Assay (Cell Viability) IC50 Determine IC50 Value MTT->IC50 AnnexinV Annexin V / PI Staining (Flow Cytometry) IC50->AnnexinV CellCycle Propidium Iodide Staining (Flow Cytometry) IC50->CellCycle Caspase Caspase-3/7 Activity Assay AnnexinV->Caspase

Caption: Recommended experimental workflow.

Protocol 1: Cell Viability Assessment using MTT Assay

This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).

Materials:

  • Selected cancer cell lines

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)[13]

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Replace the medium in the wells with 100 µL of medium containing the compound at various concentrations. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software.

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.[4]

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X binding buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[1]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.[15]

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Protocol 3: Caspase-3/7 Activity Assay

This assay quantifies the activity of key executioner caspases, confirming the involvement of the caspase cascade in apoptosis.

Materials:

  • Caspase-Glo® 3/7 Assay Kit (Promega) or similar

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Treatment: Seed cells in a white-walled 96-well plate and treat with the compound as described for the Annexin V assay.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[3][16][17]

  • Assay: Allow the plate and reagent to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents on a plate shaker for 30 seconds and incubate at room temperature for 1-3 hours.

  • Luminescence Measurement: Measure the luminescence using a luminometer. Increased luminescence corresponds to higher caspase-3/7 activity.

Protocol 4: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method determines the effect of the compound on cell cycle progression.

Materials:

  • Cold 70% ethanol

  • PBS

  • PI staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells as described for the Annexin V assay.

  • Cell Harvesting: Collect cells and wash once with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of cold 70% ethanol dropwise. Fix overnight at 4°C.[11][18]

  • Washing: Centrifuge the fixed cells and wash the pellet with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. The DNA content will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the sub-G1 peak is also indicative of apoptosis.[19]

Trustworthiness and Self-Validation

The protocols outlined above are designed to be self-validating. A positive result in the MTT assay (i.e., a dose-dependent decrease in cell viability) should be corroborated by an increase in the apoptotic population in the Annexin V/PI assay. Furthermore, the induction of apoptosis should be confirmed by a corresponding increase in caspase-3/7 activity. Cell cycle analysis provides an additional layer of validation, where an accumulation of cells in a specific phase or an increase in the sub-G1 population can provide further insight into the compound's mechanism of action. Consistent results across these orthogonal assays will provide a high degree of confidence in the observed cellular sensitivity.

References

Animal models for testing "3-Hydroxy-(28-4-coumaroyloxy)lup-20(29)-en-27-oic acid" efficacy

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Preclinical Efficacy Testing of 3-Hydroxy-(28-4-coumaroyloxy)lup-20(29)-en-27-oic acid

Introduction and Scientific Background

This compound is a naturally occurring lupane-type triterpenoid derivative isolated from the stem bark and twigs of Caraipa densifolia[1][2][3][4]. Triterpenoids, a large class of compounds derived from isoprene units, are widely recognized for their diverse and potent pharmacological properties[5]. The subject molecule is a member of the lupane family, which is structurally characterized by a five-ring carbon skeleton[6].

Compounds within the lupane triterpene class, such as the well-studied betulinic acid and lupeol, have demonstrated significant biological activities, including anti-inflammatory, anti-cancer, antioxidant, and immunomodulatory effects[6][7][8][9][10]. The addition of a coumaroyl ester moiety to the lupane skeleton, as seen in the target compound, can further enhance or modify its bioactivity, potentially influencing its cytotoxicity and inhibitory effects on inflammatory pathways[11][12].

Given the established profile of related compounds, it is hypothesized that this compound will exhibit therapeutic potential primarily in the domains of oncology and inflammatory diseases. The strategic selection of appropriate animal models is therefore paramount to rigorously evaluate its efficacy and elucidate its mechanism of action. This guide provides detailed protocols for preclinical assessment in robust and validated models of inflammation and cancer.

Hypothesized Mechanism of Action: Modulation of Inflammatory and Pro-Survival Pathways

Lupane triterpenes frequently exert their effects by modulating key cellular signaling cascades that are dysregulated in disease states. A primary target is the Nuclear Factor-kappa B (NF-κB) signaling pathway , a master regulator of inflammation[13]. In response to stimuli like bacterial lipopolysaccharide (LPS), NF-κB translocates to the nucleus, driving the transcription of pro-inflammatory cytokines such as TNF-α and IL-1β. It is hypothesized that the test compound will inhibit this process.

Furthermore, pathways like PI3K/Akt and MAPKs , which are crucial for cell survival, proliferation, and apoptosis, are known targets for lupane-type triterpenes[7][14][15]. In cancer, these pathways are often constitutively active, promoting tumor growth. The compound may induce apoptosis in cancer cells by suppressing these pro-survival signals.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 1. Binds IKK IKK Complex TLR4->IKK 2. Activates IkB IκBα IKK->IkB 3. Phosphorylates (Marks for degradation) NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc 4. Translocates Compound Test Compound (Hypothesized Action) Compound->IKK Inhibits DNA DNA (Promoter Region) NFkB_nuc->DNA 5. Binds Cytokines Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) DNA->Cytokines 6. Transcription

Caption: Hypothesized anti-inflammatory mechanism via NF-κB pathway inhibition.

Part 1: Protocols for Evaluating Anti-Inflammatory Efficacy

The following protocols are designed to assess the compound's ability to mitigate inflammatory responses in vivo. The Lipopolysaccharide (LPS)-induced systemic inflammation model is a robust and widely used method for this purpose[15][16].

Animal Model: LPS-Induced Systemic Inflammation in Mice

This model mimics the acute inflammatory response seen during bacterial infections. LPS, a component of Gram-negative bacteria cell walls, induces a potent systemic release of pro-inflammatory cytokines.

Protocol Steps:

  • Animals and Acclimatization:

    • Species/Strain: Male C57BL/6 mice.

    • Age/Weight: 8-10 weeks old, 20-25g.

    • Acclimatize animals for at least 7 days under standard laboratory conditions (12h light/dark cycle, 22±2°C, ad libitum access to food and water).

  • Experimental Groups and Dosing Formulation:

    • Prepare the test compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose [CMC] with 0.1% Tween 80 in sterile saline). The final concentration should be determined by dose-range finding studies.

    • Establish experimental groups as outlined in the table below.

Group #Group NameTreatment (Intraperitoneal - i.p.)Challenge (i.p. 1 hour post-treatment)N (mice/group)
1Vehicle ControlVehicleSterile Saline8-10
2LPS ControlVehicleLPS (1 mg/kg)8-10
3Positive ControlDexamethasone (1 mg/kg)LPS (1 mg/kg)8-10
4Test Compound Low DoseCompound (e.g., 10 mg/kg)LPS (1 mg/kg)8-10
5Test Compound Mid DoseCompound (e.g., 25 mg/kg)LPS (1 mg/kg)8-10
6Test Compound High DoseCompound (e.g., 50 mg/kg)LPS (1 mg/kg)8-10
  • Experimental Procedure:

    • Administer the vehicle, positive control, or test compound via intraperitoneal (i.p.) injection.

    • One hour after treatment, administer the LPS challenge (or saline for the vehicle control group) via i.p. injection.

    • Monitor animals for signs of sickness (piloerection, lethargy).

    • At a predetermined time point post-LPS challenge (e.g., 2 or 4 hours), collect blood via cardiac puncture under terminal anesthesia.

  • Efficacy Endpoints and Biomarker Analysis:

    • Primary Endpoint: Serum levels of key pro-inflammatory cytokines.

    • Methodology:

      • Allow blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 15 minutes at 4°C to separate serum.

      • Analyze serum levels of TNF-α, IL-6, and IL-1β using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

    • Data Interpretation: A statistically significant reduction in cytokine levels in the compound-treated groups compared to the LPS control group indicates anti-inflammatory efficacy.

Part 2: Protocols for Evaluating Anti-Cancer Efficacy

To evaluate anti-tumor activity, a human tumor xenograft model in immunodeficient mice is the industry standard. This allows for the direct assessment of the compound's effect on the growth of human-derived cancer cells.

Animal Model: Human Tumor Xenograft in Nude Mice

This model involves implanting human cancer cells subcutaneously into mice that lack a functional adaptive immune system, allowing the tumor to grow unimpeded. Based on literature showing the activity of related compounds against colon cancer cells[11][12], the HT-29 cell line is a suitable choice.

G A 1. Cell Culture (HT-29 Human Colon Cancer Cells) B 2. Cell Harvest & Prep (5 x 10^6 cells in Matrigel) A->B C 3. Implantation (Subcutaneous injection into flank of Nude Mouse) B->C D 4. Tumor Growth (Allow tumors to reach ~100-150 mm³) C->D E 5. Group Randomization & Treatment Initiation D->E F 6. Efficacy Evaluation (Measure Tumor Volume & Body Weight 2-3 times per week for 21-28 days) E->F G 7. Endpoint Analysis (Tumor Excision, Weight, Biomarker Analysis) F->G

Caption: Experimental workflow for a human tumor xenograft efficacy study.

Protocol Steps:

  • Animals and Husbandry:

    • Species/Strain: Female athymic Nude mice (e.g., NU/J).

    • Age/Weight: 6-8 weeks old.

    • House in a specific-pathogen-free (SPF) environment using sterile caging, bedding, food, and water.

  • Tumor Cell Implantation:

    • Culture HT-29 human colon adenocarcinoma cells under standard conditions.

    • Harvest cells during the logarithmic growth phase. Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL.

    • Inject 0.1 mL of the cell suspension (5 x 10⁶ cells) subcutaneously into the right flank of each mouse.

  • Tumor Growth and Group Randomization:

    • Monitor tumor growth by measuring the length (L) and width (W) with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (W² x L) / 2.

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group) with similar mean tumor volumes.

  • Experimental Groups and Compound Administration:

Group #Group NameTreatment (e.g., Oral Gavage, daily)
1Vehicle ControlVehicle (e.g., 0.5% CMC)
2Positive Control5-Fluorouracil (5-FU, e.g., 20 mg/kg, i.p., twice weekly)
3Test Compound Low DoseCompound (e.g., 25 mg/kg)
4Test Compound Mid DoseCompound (e.g., 50 mg/kg)
5Test Compound High DoseCompound (e.g., 100 mg/kg)
  • Efficacy Endpoints and Monitoring:

    • Primary Endpoint: Tumor Growth Inhibition (TGI). Continue to measure tumor volume and body weight 2-3 times per week for the duration of the study (typically 21-28 days).

    • Secondary Endpoint: Body weight. Monitor as a general indicator of toxicity. Significant weight loss (>15-20%) may require dose adjustment or cessation of treatment for that animal.

    • Terminal Endpoint: At the end of the study, euthanize mice and excise tumors. Measure the final tumor weight.

    • Data Calculation: Calculate TGI using the formula: TGI (%) = [1 - (Mean final tumor volume of treated group / Mean final tumor volume of vehicle group)] x 100.

  • Optional Mechanistic Analysis:

    • Tumor tissue can be snap-frozen in liquid nitrogen for Western blot analysis (to assess p-Akt, p-ERK, cleaved caspase-3) or fixed in formalin for immunohistochemistry (IHC) to analyze markers of proliferation (Ki-67) and apoptosis (cleaved caspase-3).[7][14]

Trustworthiness and Self-Validation

The integrity of these protocols relies on key internal controls:

  • Vehicle Control: Establishes the baseline response in the absence of an active compound, ensuring that any observed effects are not due to the administration vehicle.

  • Positive Control: Utilizes a compound with a known and well-characterized effect in the model (e.g., Dexamethasone for inflammation, 5-FU for cancer). This validates the model's responsiveness and provides a benchmark against which to compare the efficacy of the test compound.

By incorporating these elements, the experimental design becomes a self-validating system, providing trustworthy and interpretable results for critical decision-making in drug development.

References

Application Notes and Protocols for the In Vivo Formulation of 3-Hydroxy-(28-4-coumaroyloxy)lup-20(29)-en-27-oic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 3-Hydroxy-(28-4-coumaroyloxy)lup-20(29)-en-27-oic acid for in vivo studies. This novel triterpenoid, isolated from Caraipa densifolia[1][2][3][4], presents significant formulation challenges due to its presumed high lipophilicity and poor aqueous solubility, characteristic of many pentacyclic triterpenes[5][6]. Overcoming these hurdles is critical to achieving adequate systemic exposure in animal models to accurately assess its therapeutic potential. This guide will detail a systematic approach, from pre-formulation assessment to the development of various formulation strategies, including co-solvent systems, suspensions, and advanced lipid-based formulations. The protocols provided herein are designed to be adaptable, with a strong emphasis on the scientific rationale behind each experimental choice to ensure robust and reproducible results.

Introduction: The Formulation Imperative for a Novel Triterpenoid

This compound is a complex natural product with a molecular formula of C₃₉H₅₄O₆ and a molecular weight of 618.855 g/mol [1]. Triterpenoids as a class are known for a wide range of biological activities, including anticancer, anti-inflammatory, and antihyperglycemic effects[6][7]. However, their therapeutic development is often hampered by poor oral bioavailability, which is a direct consequence of low aqueous solubility and dissolution rate[5][8][9].

Low bioavailability can lead to misleading results in in vivo efficacy studies, where a potent compound might appear inactive simply because it fails to reach its target in sufficient concentrations[8]. Therefore, the development of a suitable formulation is not merely a technical step but a fundamental prerequisite for the successful preclinical evaluation of this promising compound. This guide will explore systematic approaches to enhance the solubility and absorption of this compound, thereby enabling its effective delivery in in vivo models.

Pre-formulation Studies: Characterizing the Molecule

Before embarking on formulation development, a thorough understanding of the physicochemical properties of this compound is essential. These initial studies will inform the selection of an appropriate formulation strategy.

Solubility Determination

The solubility of the compound in a range of pharmaceutically acceptable solvents and biorelevant media should be determined. This data is crucial for identifying suitable vehicles for different administration routes.

Protocol 1: Equilibrium Solubility Measurement

  • Materials: this compound, a selection of solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, 0.1 N HCl, ethanol, propylene glycol, polyethylene glycol 300/400, DMSO, Tween® 80, Cremophor® EL), scintillation vials, orbital shaker, HPLC with a suitable column and detector.

  • Procedure:

    • Add an excess amount of the compound to each vial containing a known volume of the test solvent.

    • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

    • After incubation, visually inspect for the presence of undissolved solid.

    • Centrifuge the samples to pellet the undissolved compound.

    • Carefully collect the supernatant and dilute it with a suitable solvent for HPLC analysis.

    • Quantify the concentration of the dissolved compound using a validated HPLC method.

  • Data Presentation:

Solvent/MediumTemperature (°C)Solubility (µg/mL)
Water25To be determined
PBS (pH 7.4)37To be determined
0.1 N HCl37To be determined
Ethanol25To be determined
Propylene Glycol25To be determined
PEG 40025To be determined
DMSO25To be determined
LogP Determination

The octanol-water partition coefficient (LogP) is a measure of the lipophilicity of a compound. A high LogP value suggests poor aqueous solubility and a tendency for the compound to be sequestered in fatty tissues[10].

Protocol 2: Shake-Flask Method for LogP Determination

  • Materials: this compound, n-octanol, water, separatory funnels, HPLC.

  • Procedure:

    • Prepare a stock solution of the compound in either n-octanol or water.

    • Add equal volumes of n-octanol and water to a separatory funnel.

    • Add a known amount of the compound stock solution to the funnel.

    • Shake the funnel vigorously for a set period (e.g., 30 minutes) and then allow the phases to separate.

    • Carefully collect samples from both the aqueous and n-octanol phases.

    • Determine the concentration of the compound in each phase by HPLC.

    • Calculate LogP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Formulation Strategies and Protocols

Based on the pre-formulation data, an appropriate formulation strategy can be selected. For a poorly soluble compound like this compound, the following approaches are recommended, starting with the simplest and progressing to more complex systems.

Caption: Decision tree for formulation strategy selection.

Co-solvent Formulations

This is often the simplest approach to enhance the solubility of a hydrophobic compound for parenteral or oral administration in early-stage in vivo studies[11][12].

Protocol 3: Preparation of a Co-solvent Formulation

  • Rationale: Co-solvents such as polyethylene glycol (PEG), propylene glycol (PG), ethanol, and dimethyl sulfoxide (DMSO) can increase the solubility of lipophilic drugs by reducing the polarity of the aqueous vehicle. Surfactants like Tween® 80 or Cremophor® EL are often included to improve wettability and prevent precipitation upon dilution in biological fluids[13][14].

  • Materials: this compound, DMSO, PEG 300, Tween® 80, saline.

  • Procedure:

    • Weigh the required amount of the compound.

    • Dissolve the compound in a small volume of DMSO.

    • Add PEG 300 to the solution and mix thoroughly.

    • Add Tween® 80 and vortex until a clear solution is obtained.

    • Slowly add saline to the organic solution while vortexing to bring it to the final desired volume. A common vehicle composition is 10% DMSO, 40% PEG 300, 5% Tween® 80, and 45% saline[13].

    • Visually inspect the final formulation for any signs of precipitation.

  • Quality Control:

    • Clarity: The solution should be clear and free of visible particles.

    • pH: Measure the pH to ensure it is within a physiologically acceptable range.

    • Stability upon Dilution: Simulate in vivo conditions by diluting the formulation in PBS (pH 7.4) and observing for any precipitation over time.

Suspension Formulations

If a suitable co-solvent system cannot be achieved or if a higher dose is required, a micronized suspension can be prepared.

Protocol 4: Preparation of an Oral Suspension

  • Rationale: Reducing the particle size of the drug increases the surface area, which can enhance the dissolution rate. Suspending agents are used to ensure dose uniformity.

  • Materials: this compound (micronized, if possible), 0.5% (w/v) carboxymethyl cellulose (CMC) or hydroxypropyl methylcellulose (HPMC) in water, 0.1% (v/v) Tween® 80.

  • Procedure:

    • Prepare the suspending vehicle by dissolving the CMC or HPMC in water with gentle heating and stirring. Allow it to cool to room temperature.

    • Add Tween® 80 to the vehicle and mix.

    • Weigh the micronized compound and wet it with a small amount of the vehicle to form a paste.

    • Gradually add the remaining vehicle to the paste with continuous stirring to form a uniform suspension.

  • Quality Control:

    • Particle Size Analysis: Determine the particle size distribution using techniques like laser diffraction.

    • Redispersibility: After settling, the suspension should be easily redispersed with gentle shaking.

    • Dose Uniformity: Ensure that each dose withdrawn from the bulk suspension contains a consistent amount of the active compound.

Self-Emulsifying Drug Delivery Systems (SEDDS)

For very poorly soluble compounds, lipid-based formulations like SEDDS can significantly improve oral bioavailability[15][16].

Protocol 5: Development of a SEDDS Formulation

  • Rationale: SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. This spontaneous emulsification presents the drug in a solubilized state with a large interfacial area for absorption[16].

  • Materials:

    • Oil Phase: Long-chain or medium-chain triglycerides (e.g., Labrafac™ PG, Maisine® CC)[9].

    • Surfactant: High HLB surfactant (e.g., Cremophor® EL, Tween® 80).

    • Co-surfactant/Co-solvent: (e.g., Transcutol® HP, PEG 400)[9].

  • Procedure:

    • Excipient Screening: Determine the solubility of the compound in various oils, surfactants, and co-surfactants to identify the components with the highest solubilizing capacity.

    • Ternary Phase Diagram Construction: To identify the self-emulsifying region, construct ternary phase diagrams with different ratios of oil, surfactant, and co-surfactant. The formulations are prepared by simple mixing and then titrated with water to observe the emulsification process.

    • Preparation of the Final Formulation:

      • Dissolve the required amount of this compound in the selected oil phase, with gentle heating if necessary.

      • Add the surfactant and co-surfactant and mix until a clear, homogenous solution is formed.

  • Quality Control and Characterization:

    • Emulsification Time: Measure the time taken for the SEDDS to form an emulsion in a standard volume of water with gentle stirring.

    • Droplet Size Analysis: Determine the mean droplet size and polydispersity index (PDI) of the resulting emulsion using dynamic light scattering. A smaller droplet size generally correlates with better absorption.

    • Thermodynamic Stability: Centrifuge the formulation to check for phase separation.

Caption: Workflow for the development of a SEDDS formulation.

In Vivo Bioavailability Assessment

Once a stable and promising formulation is developed, its performance must be evaluated in vivo.

Protocol 6: Pharmacokinetic Study in Rodents

  • Objective: To determine the oral bioavailability of this compound from the developed formulation.

  • Methodology:

    • Animal Model: Use a suitable rodent model, such as Sprague-Dawley rats.

    • Dosing Groups:

      • Intravenous (IV) Group: Administer the compound dissolved in a suitable vehicle (e.g., a co-solvent system) at a low dose (e.g., 1-2 mg/kg) to determine the clearance and volume of distribution[8].

      • Oral (PO) Group: Administer the developed formulation (e.g., co-solvent, suspension, or SEDDS) at a higher dose (e.g., 10-50 mg/kg) via oral gavage[8].

    • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours) post-dosing.

    • Sample Analysis: Process the blood to obtain plasma and analyze the concentration of the compound using a validated LC-MS/MS method.

    • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC (Area Under the Curve) for both IV and PO groups.

    • Bioavailability (F%) Calculation: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Conclusion

The successful in vivo evaluation of this compound is critically dependent on the development of an appropriate formulation to overcome its inherent poor aqueous solubility. This guide provides a systematic, step-by-step approach to formulation development, from initial physicochemical characterization to the preparation and evaluation of various delivery systems. By understanding the principles behind each formulation strategy and meticulously executing the described protocols, researchers can significantly enhance the bioavailability of this promising natural product, thereby enabling a more accurate assessment of its pharmacological activity and therapeutic potential.

References

Troubleshooting & Optimization

Challenges in the synthesis of "3-Hydroxy-(28-4-coumaroyloxy)lup-20(29)-en-27-oic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, Researchers. This guide is designed to serve as a dedicated resource for scientists engaged in the complex synthesis of 3-Hydroxy-(28-4-coumaroyloxy)lup-20(29)-en-27-oic acid and its analogues. As a Senior Application Scientist, I understand that the path of natural product synthesis is paved with unique and often unforeseen challenges. This portal provides troubleshooting insights and answers to frequently asked questions, grounded in established chemical principles and field experience.

The target molecule, a derivative of the lupane triterpenoid family, presents a formidable synthetic challenge due to its dense arrangement of functional groups with varying reactivities.[1][2] Its structure was first elucidated from Caraipa densifolia and is closely related to more common precursors like betulin and betulinic acid.[1][3] Our discussion will therefore focus on a semi-synthetic approach, which is the most practical route for laboratory-scale preparation.

Frequently Asked Questions (FAQs)

Q1: What is the most logical starting material for the semi-synthesis of this compound?

Answer: The most practical and cost-effective starting material is Betulin . Betulin is a naturally abundant lupane-type triterpenoid that can be isolated in large quantities from the bark of birch trees.[4] It features the core lupane skeleton with hydroxyl groups at the C-3 and C-28 positions. The synthesis of the target molecule from betulin involves the selective oxidation of the C-28 primary alcohol to a carboxylic acid (to form Betulinic Acid), followed by further challenging modifications at the C-27 and C-28 positions.[4]

Q2: What are the primary challenges concerning regioselectivity in this synthesis?

Answer: Regioselectivity is the central challenge. The precursor skeleton derived from betulin has three key sites of differing reactivity that must be addressed:

  • C-3 Secondary Hydroxyl: Moderately reactive and susceptible to oxidation or esterification.[5]

  • C-28 Primary Hydroxyl: Highly reactive, making it the preferential site for initial oxidation to form the C-28 carboxylic acid of betulinic acid.[4]

  • C-27 Tertiary Methyl Group: Chemically inert and notoriously difficult to oxidize selectively to the required carboxylic acid.

The core difficulty lies in performing the C-28 esterification and C-27 oxidation without unintended reactions at the C-3 hydroxyl group. This necessitates a robust protecting group strategy.[6][7]

Q3: Why is a protecting group strategy essential for this synthesis?

Answer: A protecting group strategy is non-negotiable to prevent unwanted side reactions. Specifically, the C-3 hydroxyl group must be masked (protected) before attempting the esterification at C-28.[6] Without protection, coupling agents used for esterification would react with both the C-28 carboxylate (if starting from betulinic acid) and the C-3 hydroxyl group, leading to a complex mixture of products that is difficult to separate. Common protecting groups for hydroxyls, such as silyl ethers (e.g., TBDMS) or acetates, are employed.[3][6] The choice depends on the stability required for subsequent reaction steps and the mildness of the deprotection conditions.

Q4: What are the critical analytical techniques for confirming the final structure?

Answer: Unambiguous structural confirmation requires a combination of advanced spectroscopic techniques:

  • NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC): This is the most powerful tool. 2D NMR experiments like HMBC are crucial to confirm the connectivity, especially to verify that the coumaroyl moiety is attached to C-28 and that the carboxylic acid is indeed at C-27.[8][9]

  • Mass Spectrometry (HR-MS): High-resolution mass spectrometry is essential to confirm the molecular formula (C₃₉H₅₄O₆).[9][10] Tandem MS (MS/MS) can help elucidate the structure by analyzing fragmentation patterns, which are characteristic for lupane-type triterpenoids.[11]

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the hydroxyl (-OH), carboxylic acid (-COOH), ester (-C=O), and alkene (C=C) stretches.

Troubleshooting Guide: Synthesis & Purification

This section addresses specific experimental hurdles in a problem-and-solution format.

Problem 1: Low yield during the esterification of the C-28 carboxylic acid with p-coumaric acid.

Potential Causes & Solutions:

  • Steric Hindrance: The C-28 position on the pentacyclic skeleton is sterically hindered, which can slow down the reaction.

  • Poor Activation of Carboxylic Acid: The coupling reagents may not be efficiently activating the C-28 carboxylate or the p-coumaric acid carboxylate (depending on your strategy).

  • Side Reactions: The phenolic hydroxyl on p-coumaric acid can interfere. It should be protected (e.g., as an acetate or TBDMS ether) before the coupling reaction.

Recommended Protocol: Steglich Esterification This method is effective for sterically hindered substrates.

  • Protection: Protect the phenolic hydroxyl of p-coumaric acid using acetic anhydride in pyridine.

  • Activation & Coupling:

    • Dissolve the C-3 protected betulinic acid derivative (1 eq.) in anhydrous DCM.

    • Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.5 eq.) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.2 eq.).

    • Stir for 15 minutes at 0°C under an inert atmosphere (N₂ or Ar).

    • Add the protected p-coumaric acid (1.2 eq.) and let the reaction warm to room temperature.

    • Stir for 12-24 hours, monitoring by TLC.

  • Workup:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate with 5% HCl, then saturated NaHCO₃, and finally brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product using column chromatography on silica gel.

Coupling Reagent SystemTypical Yield RangeKey Advantages/Disadvantages
DCC / DMAP 60-85%High yield; DCU byproduct can be difficult to remove completely.
EDC / HOBt 55-80%Water-soluble byproduct is easy to remove during workup; can be less effective for hindered substrates.[12]
Acyl Chloride VariableHighly reactive; may lead to side reactions if not controlled carefully.[13]
Problem 2: Unwanted esterification or oxidation occurs at the C-3 hydroxyl group.

Root Cause: Inadequate protection of the C-3 hydroxyl group. The protecting group may have been cleaved during an intermediate step or was not installed efficiently.

Solution Workflow:

G cluster_0 Solution Workflow Start Verify C-3 Protection CheckTLC Check TLC/NMR for free -OH Reprotect Re-run Protection Reaction Proceed Proceed with C-28/C-27 Modification

Detailed Steps:

  • Confirm Protection: After the protection step, run a ¹H NMR. The signal for the C-3 proton (H-3) should shift downfield. For example, the typical multiplet around δ 3.2 ppm for the 3α-H will shift to ~δ 4.5 ppm upon acetylation.[3]

  • Choose an Orthogonal Group: Select a protecting group that is stable to the conditions of subsequent steps. For example, if you plan acidic or basic steps, a TBDMS group (cleaved by fluoride) is a good choice.[6]

  • Re-purify: If protection is incomplete, repurify the material by column chromatography to isolate the fully protected intermediate before proceeding.

Problem 3: Difficulty purifying the final product from structurally similar impurities.

Cause: Triterpenoid derivatives often have very similar polarities, leading to co-elution in standard silica gel chromatography.

Troubleshooting Strategies:

  • Change the Stationary Phase: If silica gel fails, try alumina (basic or neutral) or reverse-phase (C18) chromatography. Reverse-phase is particularly effective at separating compounds based on subtle differences in lipophilicity.

  • Optimize the Mobile Phase: For silica gel, introduce a small amount of a third solvent. For example, in a Hexane/Ethyl Acetate system, adding 1% methanol or acetic acid can significantly alter selectivity.

  • Recrystallization: This is a powerful technique if a suitable solvent system can be found. Try solvent combinations like DCM/Methanol, Chloroform/Hexane, or Acetone/Water.

  • Preparative HPLC: While expensive, preparative HPLC offers the highest resolution and is often the last resort for separating challenging mixtures.

Problem 4: Ambiguous NMR data makes it difficult to confirm the location of the coumaroyl ester.

Cause: The ¹H NMR signals for protons near the C-17 position (where C-27 and C-28 are located) can be complex and overlapping.

Solution: 2D NMR Analysis A Heteronuclear Multiple Bond Correlation (HMBC) experiment is essential. This experiment shows correlations between protons and carbons that are 2 or 3 bonds away.

Key HMBC Correlations to Look For:

  • A cross-peak between the protons of the C-28 methylene group (CH₂-O-Ester) and the ester carbonyl carbon of the coumaroyl group will definitively prove the C-28 ester linkage.

  • Correlations between the protons on C-18 and C-22 to the C-27 carboxyl carbon will confirm the position of the carboxylic acid.

GroupExpected ¹H Shift (ppm)Expected ¹³C Shift (ppm)Notes
H-3 (α) ~3.2 (unprotected)~79.0Shift is highly sensitive to C-3 substitution.
H₂-29 (vinyl) ~4.60 and ~4.73~109.8Characteristic exocyclic methylene protons.[3]
C-20 -~150.5Quaternary vinylic carbon.
C-27 (-COOH) -~178-182Carboxylic acid carbon.
C-28 (-CH₂O-) ~4.1~65-70Methylene protons adjacent to the ester oxygen.
Coumaroyl Hₐ/Hᵦ ~6.4 and ~7.6~115 & ~145Olefinic protons with a large trans coupling constant (~16 Hz).
Coumaroyl Ar-H ~6.8 and ~7.4~116 & ~130Aromatic protons showing an AA'BB' system.

Proposed Synthetic Pathway Overview

The following diagram outlines a logical, multi-step approach for the semi-synthesis starting from Betulin.

G Betulin Betulin BA Betulinic Acid Betulin->BA Selective C-28 Oxidation (e.g., Jones Reagent) P_BA C-3 Protected BA BA->P_BA C-3 -OH Protection (e.g., Ac₂O or TBDMSCl) Ox_P_BA C-27 Oxidized Intermediate P_BA->Ox_P_BA Selective C-27 Oxidation (Multi-step, Challenging) Ester_Ox_P_BA C-28 Esterified Intermediate Ox_P_BA->Ester_Ox_P_BA C-28 Esterification (Protected p-Coumaric Acid, DCC/DMAP) Final Target Molecule Ester_Ox_P_BA->Final C-3 Deprotection (e.g., K₂CO₃/MeOH or TBAF)

References

Technical Support Center: Optimizing Yield of 3-Hydroxy-(28-4-coumaroyloxy)lup-20(29)-en-27-oic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to enhancing the recovery of 3-Hydroxy-(28-4-coumaroyloxy)lup-20(29)-en-27-oic acid. This guide is designed for researchers, scientists, and drug development professionals engaged in the extraction and purification of this promising natural product. Here, we synthesize field-proven insights and established scientific principles to address common challenges and provide actionable solutions to maximize your yield.

I. Understanding the Molecule and Its Source

This compound is a lupane-type triterpenoid distinguished by an ester linkage with p-coumaric acid. Its primary documented natural source is the stem bark and twigs of Caraipa densifolia Mart., a plant belonging to the Theaceae family.[1][2] The presence of a hydrolyzable ester bond, a free carboxylic acid, and a hydroxyl group presents unique challenges and opportunities for optimizing its extraction and purification.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your workflow, providing potential causes and actionable solutions.

Problem 1: Low Overall Yield of the Target Compound

Potential Cause Explanation Recommended Solution
Suboptimal Extraction Solvent The polarity of the solvent may not be ideal for efficiently solubilizing the target molecule from the plant matrix. Triterpenoids, in general, are soluble in moderately polar organic solvents.[3]Conduct small-scale pilot extractions with a range of solvents such as methanol, ethanol, ethyl acetate, and acetone, as well as their aqueous mixtures (e.g., 70-80% ethanol), to identify the most effective solvent system.
Incomplete Extraction Insufficient extraction time, inadequate solvent-to-solid ratio, or suboptimal temperature can lead to incomplete leaching of the compound from the plant material.[3]Optimize extraction parameters. For ultrasonic-assisted extraction (UAE), systematically vary time (e.g., 30-60 min), temperature (e.g., 40-60°C), and the solid-to-liquid ratio (e.g., 1:10 to 1:30 g/mL).[3]
Degradation of the Target Compound The ester linkage is susceptible to hydrolysis under harsh pH or high-temperature conditions, breaking down the target molecule into betulinic acid and p-coumaric acid.[4][5]Maintain a neutral or slightly acidic pH during extraction and purification. Avoid prolonged exposure to high temperatures. Consider using buffered extraction solvents if the plant matrix is acidic or basic.
Co-extraction of Interfering Substances Pigments (like chlorophyll), lipids, and highly polar compounds can co-extract and complicate downstream purification, leading to losses at each step.Incorporate a pre-extraction step with a non-polar solvent like hexane to remove lipids. Alternatively, use liquid-liquid partitioning or solid-phase extraction (SPE) to remove interfering compounds from the crude extract.

Problem 2: Evidence of Ester Hydrolysis (Presence of Betulinic Acid and p-Coumaric Acid in Analyses)

Potential Cause Explanation Recommended Solution
Acidic or Basic Conditions The use of strong acids or bases during extraction or purification can catalyze the hydrolysis of the coumaroyl ester.[4][5]Avoid the use of strong acids or bases. If pH adjustment is necessary, use mild acids (e.g., formic acid, acetic acid) or bases (e.g., sodium bicarbonate) and minimize exposure time.[6]
High Temperatures Elevated temperatures, especially in the presence of water, can accelerate the rate of ester hydrolysis.[4][7]Use lower temperatures for extraction and solvent evaporation (e.g., rotary evaporation at <50°C). Consider room temperature maceration for extended periods as an alternative to heat-assisted methods.
Enzymatic Degradation Endogenous plant enzymes (esterases) released during tissue disruption can potentially cleave the ester bond.If enzymatic degradation is suspected, consider blanching the plant material (a brief heat treatment) to denature enzymes before extraction, but be mindful of the potential for non-enzymatic hydrolysis at elevated temperatures. Alternatively, perform the initial extraction in a solvent that inhibits enzymatic activity, such as cold methanol.

Problem 3: Difficulty in Chromatographic Purification

Potential Cause Explanation Recommended Solution
Poor Separation from Structurally Similar Compounds The crude extract may contain other triterpenoids with similar polarities, making separation by standard silica gel chromatography challenging.[8]Employ multi-step chromatographic techniques. Start with normal-phase column chromatography to fractionate the extract, followed by reversed-phase chromatography (e.g., C18) for finer separation of closely related compounds.[8] Consider flash chromatography for faster and more efficient separation.[3]
Peak Tailing of the Carboxylic Acid The free carboxylic acid moiety on the target molecule can interact strongly with the stationary phase (especially silica gel), leading to broad, tailing peaks and poor resolution.Add a small amount of a weak acid (e.g., 0.1-1% acetic or formic acid) to the mobile phase during chromatography to suppress the ionization of the carboxylic acid group and improve peak shape.
Irreversible Adsorption on Stationary Phase Highly active sites on the stationary phase can lead to irreversible binding of the compound, resulting in low recovery from the column.Deactivate the stationary phase (e.g., silica gel) by adding a small percentage of a polar solvent like methanol to the non-polar mobile phase during column packing and equilibration.

III. Frequently Asked Questions (FAQs)

Q1: What is the best starting material from Caraipa densifolia for maximizing yield? A1: The literature specifies the stem bark and twigs as the primary sources.[1][2] Generally, mature but not senescent plant material is preferable. Proper drying (shade drying or lyophilization) and grinding to a fine, uniform powder will increase the surface area and improve extraction efficiency.

Q2: Is ultrasonic-assisted extraction (UAE) a suitable method for this compound? A2: Yes, UAE is an excellent choice as it can enhance extraction efficiency while often requiring shorter extraction times and lower temperatures compared to traditional methods like Soxhlet extraction, which helps to minimize the risk of thermal degradation of the ester.[3]

Q3: How can I monitor the success of my extraction and purification steps? A3: Thin-Layer Chromatography (TLC) is an indispensable tool for rapid, qualitative analysis at each stage. Use a suitable solvent system (e.g., hexane:ethyl acetate or chloroform:methanol mixtures) and visualize the spots under UV light (the coumaroyl group will be UV active) and/or with a staining reagent (e.g., ceric ammonium molybdate). For quantitative analysis, High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the method of choice.

Q4: What are the key considerations for scaling up the extraction process? A4: When scaling up, maintaining an optimal solvent-to-solid ratio is crucial to ensure efficient extraction.[3] Direct scale-up of mixing and heating can be challenging; ensure uniform heat and mass transfer to avoid localized overheating which could degrade the product. The purification strategy may also need to be adapted, for instance, by moving from standard column chromatography to flash chromatography or preparative HPLC.

IV. Experimental Protocols

Protocol 1: Optimized Ultrasonic-Assisted Extraction (UAE)

This protocol is a starting point and should be optimized for your specific experimental setup.

  • Sample Preparation: Air-dry the stem bark and twigs of Caraipa densifolia in a well-ventilated area away from direct sunlight. Grind the dried material into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it in a 250 mL Erlenmeyer flask.

    • Add 150 mL of 80% ethanol (ethanol:water, 80:20 v/v).

    • Place the flask in an ultrasonic bath.

    • Sonicate for 45 minutes at a controlled temperature of 45°C.

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper.

    • Re-extract the solid residue with another 100 mL of 80% ethanol and filter again.

    • Combine the filtrates.

    • Concentrate the combined extract under reduced pressure using a rotary evaporator at a bath temperature not exceeding 50°C to obtain the crude extract.

Protocol 2: Multi-Step Chromatographic Purification

This protocol outlines a general strategy for purifying the target compound from the crude extract.

  • Initial Fractionation (Normal-Phase Column Chromatography):

    • Prepare a silica gel (60-120 mesh) column in a non-polar solvent (e.g., hexane).

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel.

    • Apply the dried, adsorbed sample to the top of the column.

    • Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., 95:5, 90:10, 80:20, etc.).

    • Collect fractions and monitor by TLC to identify those containing the target compound.

  • Fine Purification (Reversed-Phase Flash Chromatography):

    • Combine the fractions enriched with the target compound and concentrate them.

    • Prepare a C18 reversed-phase flash chromatography column.

    • Dissolve the enriched fraction in a minimal amount of methanol.

    • Elute the column with a mobile phase gradient, for example, starting with a higher proportion of water (with 0.1% formic acid) and gradually increasing the proportion of methanol or acetonitrile (also with 0.1% formic acid).

    • Monitor the eluate with a UV detector and collect the peak corresponding to the target compound.

  • Final Polish (Crystallization):

    • Concentrate the purified fraction.

    • Attempt to crystallize the compound from a suitable solvent system (e.g., methanol/water, acetone/hexane) to achieve high purity.

V. Visualization of Workflows

Overall Workflow Diagram

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & QC plant_material Caraipa densifolia (Stem Bark & Twigs) drying Drying (Shade or Lyophilization) plant_material->drying grinding Grinding (40-60 mesh powder) drying->grinding uae Ultrasonic-Assisted Extraction (80% Ethanol, 45°C, 45 min) grinding->uae filtration Filtration uae->filtration concentration Concentration (Rotary Evaporation <50°C) filtration->concentration crude_extract Crude Extract concentration->crude_extract normal_phase Normal-Phase Column (Silica Gel, Hexane:EtOAc) crude_extract->normal_phase tlc TLC crude_extract->tlc fraction_pooling TLC Analysis & Fraction Pooling normal_phase->fraction_pooling reversed_phase Reversed-Phase Flash (C18, H2O:MeOH + 0.1% FA) fraction_pooling->reversed_phase fraction_pooling->tlc pure_compound Pure Compound reversed_phase->pure_compound hplc HPLC-UV/MS pure_compound->hplc nmr NMR / MS pure_compound->nmr

Caption: General workflow for the extraction and purification of this compound.

Troubleshooting Logic Diagram

G cluster_ext Extraction Issues cluster_pur Purification Issues cluster_stab Stability Issues start Low Yield or Impure Product check_extraction Review Extraction Protocol start->check_extraction check_purification Review Purification Protocol start->check_purification check_stability Assess Compound Stability start->check_stability solvent Optimize Solvent System (Polarity, Composition) check_extraction->solvent params Optimize UAE Parameters (Time, Temp, Ratio) check_extraction->params pre_extract Consider Pre-extraction (e.g., with Hexane) check_extraction->pre_extract multi_step Use Multi-Step Chromatography (Normal -> Reversed-Phase) check_purification->multi_step mobile_phase Modify Mobile Phase (Add Acid for Peak Shape) check_purification->mobile_phase deactivate Deactivate Stationary Phase check_purification->deactivate ph_control Control pH (Avoid Strong Acids/Bases) check_stability->ph_control temp_control Lower Temperatures (Extraction & Evaporation) check_stability->temp_control enzyme_inhibit Inhibit Enzymatic Activity (e.g., Cold Methanol) check_stability->enzyme_inhibit end Improved Yield & Purity solvent->end params->end pre_extract->end multi_step->end mobile_phase->end deactivate->end ph_control->end temp_control->end enzyme_inhibit->end

References

Technical Support Center: Strategies for Overcoming Poor Solubility of Lupane Triterpenes in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with lupane triterpenes. This guide provides in-depth troubleshooting advice and detailed protocols to address one of the most significant challenges in the field: the inherently poor aqueous solubility of these promising therapeutic compounds.[1][2] Lupane triterpenes, such as betulinic acid, betulin, and lupeol, exhibit potent anti-inflammatory, anti-cancer, and antiviral properties.[1][3][4] However, their high lipophilicity severely hampers experimental reproducibility and translation from in vitro discoveries to in vivo efficacy.[2][5][6]

This document is structured to provide immediate, practical solutions to common problems, explain the scientific principles behind these solutions, and offer validated protocols for implementation in your laboratory.

Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses the most common initial hurdles researchers face.

Q1: Why is my triterpene compound "crashing out" of solution when I add it to my cell culture media?

A: This is the most frequently encountered issue and is almost always due to the compound precipitating when a concentrated organic solvent stock (usually Dimethyl Sulfoxide, DMSO) is diluted into the aqueous environment of your assay buffer or cell culture medium.[7][8]

  • Causality: Lupane triterpenes are highly hydrophobic.[5] While they can be dissolved at high concentrations in a pure organic solvent like DMSO, this solvent is water-miscible. When you add a small volume of your DMSO stock to a large volume of aqueous media, the DMSO molecules disperse and interact with water, leaving the triterpene molecules exposed to an environment they are not soluble in.[9] This forces them to aggregate and precipitate, leading to an unknown and significantly lower final concentration in your assay.

Q2: What is the maximum concentration of DMSO my cells can tolerate, and how do I control for its effects?

A: DMSO tolerance is cell-line dependent, but a universally accepted "safe" final concentration for most cell lines is ≤0.1% .[10][11] Some robust cell lines may tolerate up to 0.5% or even 1% for short exposures, but this must be empirically determined.[10][11]

  • Trustworthiness through Controls: It is critical to include a "vehicle control" in all experiments. This control should contain the same final concentration of DMSO as your highest dose experimental condition but without the triterpene. This allows you to subtract any biological effects caused by the solvent itself.[10] You should perform a dose-response curve with DMSO alone on your specific cell line to establish its No-Observed-Adverse-Effect-Level (NOAEL).

Q3: My compound won't even dissolve in 100% DMSO. What are my options?

A: While most high-purity triterpenes will dissolve in DMSO, difficulties can arise. Before moving to more complex methods, try these steps:

  • Gentle Warming: Warm the solution to 37°C to increase the dissolution rate. Avoid excessive heat, which could degrade the compound.

  • Mechanical Agitation: Use a vortex mixer for several minutes or sonicate the vial in a water bath to break up particulates.

  • Check Purity: Impurities or different polymorphic forms of the compound can affect solubility. Verify the purity of your compound from the supplier's certificate of analysis.

  • Fresh Solvent: Ensure you are using anhydrous (dry) DMSO, as absorbed moisture can reduce its solvating power for highly lipophilic compounds.[12]

Q4: What are the typical solubility limits for common lupane triterpenes?

A: Solubility data is crucial for planning your stock concentrations. The values below are approximations and can vary based on purity, temperature, and the specific solvent batch.

CompoundSolventApproximate SolubilityReference(s)
Betulinic Acid DMSO20-25 mg/mL[13][14]
Ethanol~0.5 mg/mL[13]
Water~0.02 µg/mL[5][15]
Betulin DMSO~5 mg/mL[12]
EthanolLow; often requires co-solvents[16]
WaterInsoluble[16][17]
Lupeol Organic SolventsSoluble in acetone, ethanol, ethyl acetate[16]
WaterInsoluble
Section 2: Troubleshooting Guide - A Workflow for Success

This guide provides a logical workflow for diagnosing and solving solubility-related problems in your assays.

Problem: Compound Precipitation During Assay Preparation

This is the critical failure point for most experiments. Follow this validated workflow to mitigate precipitation.

G cluster_0 Step 1: Stock Preparation cluster_1 Step 2: Serial Dilution cluster_2 Step 3: Dosing cluster_3 Step 4: Verification & Control A Prepare High-Concentration Stock in 100% Anhydrous DMSO (e.g., 10-20 mM) B Perform Serial Dilutions in 100% DMSO, NOT media. This maintains solvating power. A->B Key Principle: Dilute like with like C Add a very small volume of DMSO stock directly to the final assay volume. (e.g., 1 µL into 1 mL) B->C Minimize aqueous shock D Ensure rapid mixing via pipetting or gentle agitation. C->D E Visually inspect for precipitation (Tyndall effect or cloudiness). D->E F Confirm Final DMSO % is non-toxic (e.g., ≤0.1%). E->F G Run Vehicle Control (DMSO only). F->G

Caption: Troubleshooting workflow for preventing triterpene precipitation.

Section 3: Advanced Solubilization Protocols

When standard co-solvent methods are insufficient, or for applications requiring minimal organic solvent, advanced formulation strategies are necessary.

Protocol 1: Standard Operating Procedure for Co-Solvent Stock Preparation

This protocol details the standard method for preparing a DMSO stock solution for use in cell-based assays.

Objective: To create a high-concentration, stable stock solution of a lupane triterpene.

Materials:

  • Lupane triterpene (e.g., Betulinic Acid, >97% purity)

  • Anhydrous DMSO (Biotechnology Grade)

  • Sterile, amber glass vial or polypropylene microcentrifuge tube

  • Calibrated analytical balance

  • Calibrated micropipettes

Procedure:

  • Calculation: Determine the mass of triterpene required for your desired stock concentration (e.g., for 1 mL of a 10 mM Betulinic Acid stock (MW: 456.7 g/mol ), you need 4.57 mg).

  • Weighing: Accurately weigh the calculated mass of the triterpene powder and place it into the sterile vial.

  • Solubilization: Add the required volume of 100% anhydrous DMSO. For the example above, add 1 mL.

  • Dissolution: Cap the vial tightly and vortex vigorously for 2-3 minutes. If particulates remain, sonicate the vial in a room temperature water bath for 5-10 minutes.

  • Verification: Visually inspect the solution against a light source to ensure it is clear and free of any particulates.

  • Storage: Store the stock solution at -20°C, protected from light and moisture. For long-term stability (>2 months), storage at -80°C is recommended.[14]

  • Application: When preparing for an assay, create serial dilutions from this master stock using 100% DMSO. Add the final, small volume of the diluted DMSO stock to your assay plate/tube and mix immediately.[7]

Protocol 2: Enhancing Aqueous Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol uses a cyclodextrin to form an "inclusion complex," which physically encapsulates the triterpene, rendering it water-soluble.[18][19][20] This is an excellent method for reducing or eliminating DMSO from your final assay.

Objective: To prepare a water-soluble inclusion complex of a lupane triterpene.

Materials:

  • Lupane triterpene

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or desired aqueous buffer (e.g., PBS)

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Molar Ratio Determination: A 1:1 or 1:2 molar ratio of triterpene to HP-β-CD is a common starting point.[20] Calculate the required mass for each component.

  • Prepare Cyclodextrin Solution: Dissolve the calculated mass of HP-β-CD in the desired volume of water/buffer. Gentle warming (40-50°C) and stirring can aid dissolution.

  • Add Triterpene: Slowly add the powdered lupane triterpene to the stirring HP-β-CD solution.

  • Complexation (Kneading/Lyophilization):

    • For Lab-Scale/Screening (Kneading Method): Create a thick paste by adding a minimal amount of a water/ethanol mixture to the triterpene/cyclodextrin powder. Knead this paste thoroughly in a mortar for 30-60 minutes. Dry the resulting solid under vacuum. The dried powder can then be dissolved in your aqueous assay buffer.[20]

    • For Stock Solutions (Equilibration Method): Seal the container with the triterpene/cyclodextrin mixture and stir vigorously at room temperature for 24-72 hours, protected from light. This allows the equilibrium of complex formation to be reached.

  • Clarification: After equilibration, there may be some un-complexed triterpene. Centrifuge the solution at high speed (e.g., 10,000 x g for 15 minutes) to pellet any undissolved material.

  • Sterilization & Quantification: Carefully collect the supernatant and sterilize it by passing it through a 0.22 µm syringe filter. It is essential to quantify the actual concentration of the dissolved triterpene in the final solution using an analytical method like HPLC, as the complexation efficiency is not 100%.[21][22]

  • Storage: Store the final aqueous stock solution at 4°C for short-term use or -20°C for longer-term storage.

Section 4: Key Mechanisms Explained

Understanding the "why" behind these techniques is crucial for troubleshooting and adapting protocols.

Mechanism of Cyclodextrin Inclusion Complexation

Cyclodextrins are truncated cone-shaped molecules derived from starch. Their molecular structure is the key to their function.

G cluster_0 Mechanism of Action Triterpene Hydrophobic Triterpene Complex Water-Soluble Inclusion Complex Triterpene->Complex Enters Cavity CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex Water Aqueous Environment Complex->Water Disperses

Caption: Encapsulation of a hydrophobic triterpene within a cyclodextrin cavity.

The exterior of the cyclodextrin is hydrophilic (water-loving) due to exposed hydroxyl groups, making the entire molecule water-soluble.[19] The interior cavity, however, is hydrophobic (water-fearing).[18] This creates a microenvironment that is favorable for a lipophilic molecule like a lupane triterpene to enter and form a stable, non-covalent "inclusion complex."[18][23] This complex effectively shields the hydrophobic drug from the aqueous solvent, dramatically increasing its apparent water solubility.

References

Technical Support Center: Optimization of HPLC Conditions for the Separation of 3-Hydroxy-(28-4-coumaroyloxy)lup-20(29)-en-27-oic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the chromatographic analysis of 3-Hydroxy-(28-4-coumaroyloxy)lup-20(29)-en-27-oic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert insights, actionable troubleshooting, and a foundational understanding of the method development process for this unique molecule.

Understanding the Analyte: A Multifaceted Challenge

Successful HPLC method development begins with a thorough understanding of the analyte's physicochemical properties. This compound is a complex triterpenoid derivative with distinct structural features that dictate its chromatographic behavior.

  • Lupane Core: The large, pentacyclic triterpene skeleton is highly non-polar (hydrophobic), which strongly suggests that reversed-phase chromatography is the most appropriate separation mode.[1][2]

  • Carboxylic Acid Group (-COOH): This functional group is ionizable. The charge state of the molecule is dependent on the mobile phase pH, which is a critical parameter for controlling retention time and peak shape. At a pH above its acid dissociation constant (pKa), the carboxyl group will be deprotonated (negatively charged), making the molecule more polar and resulting in earlier elution in reversed-phase HPLC.[3][4] Conversely, at a pH well below the pKa, the group will be protonated (neutral), increasing its hydrophobicity and retention.

  • p-Coumaroyl Ester Group: This moiety provides a strong chromophore, making UV detection a highly effective and straightforward choice.[5] The maximum UV absorbance for p-coumaric acid and its derivatives typically falls in the 290–320 nm range.[6]

  • Ester Linkage: The ester bond connecting the lupane core and the coumaroyl group can be susceptible to hydrolysis, particularly under strongly acidic or basic conditions. Therefore, mobile phase pH must be selected to ensure the stability of the analyte throughout the analysis. Mildly acidic conditions are generally favorable for the stability of such esters.[5]

Frequently Asked Questions (FAQs)

Here we address some of the initial questions you may have when setting up your HPLC method.

Q1: What is the best starting point for column and mobile phase selection?

A1: Based on the hydrophobic nature of the triterpenoid backbone, a reversed-phase C18 column is the recommended starting point. A standard dimension such as 4.6 x 150 mm with a 3.5 or 5 µm particle size is suitable for initial method development. For the mobile phase, a gradient elution using acetonitrile (ACN) and water is recommended. Methanol can be an alternative to ACN and may offer different selectivity. Both mobile phase components should be acidified to suppress the ionization of the carboxylic acid group.

Q2: What acid modifier should I use in the mobile phase and at what concentration?

A2: To ensure the carboxylic acid moiety is fully protonated (non-ionized), the mobile phase pH should be at least 1.5 to 2 pH units below the analyte's pKa.[3] While the exact pKa of this molecule is not readily published, triterpenoid carboxylic acids typically have a pKa in the range of 4.5 to 5.0. Therefore, a mobile phase pH of 2.5 to 3.0 is a robust starting point. Formic acid or trifluoroacetic acid (TFA) at a concentration of 0.1% (v/v) in both the water and organic solvent is highly recommended. This will ensure consistent pH across the gradient and provide sharp, symmetrical peaks.[7][8]

Q3: What is the optimal detection wavelength?

A3: The presence of the p-coumaroyl group provides a strong UV chromophore. The maximum absorbance (λmax) is expected to be between 300 nm and 315 nm . It is advisable to run a UV-Vis scan of your standard in the mobile phase solvent to determine the precise λmax for optimal sensitivity.

Q4: How should I prepare my sample?

A4: The analyte is soluble in organic solvents like methanol and ethanol.[3] It is crucial to dissolve your sample in a solvent that is of equal or lesser strength than the initial mobile phase conditions to avoid peak distortion. A mixture of acetonitrile and water that mirrors your starting gradient conditions is ideal. Ensure all samples are filtered through a 0.22 or 0.45 µm syringe filter before injection to prevent column clogging and system contamination.

Troubleshooting Guide: From Tailing Peaks to Baseline Noise

This section provides a systematic approach to resolving common issues encountered during the analysis of this compound.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Peak tailing is the most common problem for acidic compounds and is often characterized by an asymmetry factor > 1.2.

Primary Cause: Incomplete suppression of the carboxyl group's ionization. If the mobile phase pH is too close to the analyte's pKa, the molecule will exist in both its protonated (neutral) and deprotonated (anionic) forms. These two forms have different retention times, leading to a smeared or tailing peak.[7][8]

Solutions:

  • Verify and Adjust Mobile Phase pH: Ensure the pH of your aqueous mobile phase is between 2.5 and 3.0. Use a calibrated pH meter.

  • Increase Buffer/Acid Strength: If tailing persists, a slightly higher concentration of the acid modifier (e.g., 0.15% formic acid) can sometimes improve peak shape.

  • Check for Column Secondary Interactions: Residual, un-capped silanol groups on the silica packing can interact with the polar parts of the analyte, causing tailing.[9][10] Using a modern, high-purity, end-capped C18 column will minimize these interactions. If you suspect your column is old or contaminated, a column wash protocol is recommended.

Troubleshooting Workflow for Peak Tailing

Caption: A logical workflow for diagnosing and resolving peak tailing issues.

Problem 2: Low Resolution or Co-elution with Impurities

Primary Cause: Insufficient separation power of the current HPLC conditions. This can be due to a suboptimal mobile phase composition or gradient profile.

Solutions:

  • Optimize the Gradient: If peaks are eluting too close together, try a shallower gradient (i.e., a smaller change in the percentage of organic solvent over a longer time). This gives the analytes more time to interact with the stationary phase, improving separation.

  • Change the Organic Modifier: Acetonitrile and methanol have different solvating properties and can provide different selectivity. If you are using acetonitrile, try substituting it with methanol, or vice-versa.

  • Adjust the Column Temperature: Increasing the column temperature (e.g., to 35-40°C) can decrease mobile phase viscosity, leading to sharper peaks and sometimes altered selectivity. However, be mindful that higher temperatures can accelerate the degradation of the silica-based stationary phase, especially at the pH extremes.

Problem 3: Baseline Noise or Drift

Primary Cause: This can be due to a variety of factors including contaminated solvents, a dirty detector cell, or precipitated buffer salts.

Solutions:

  • Use High-Purity Solvents: Always use HPLC-grade solvents and freshly prepared mobile phases.

  • Degas the Mobile Phase: Dissolved gases coming out of solution in the detector cell can cause baseline noise. Ensure your mobile phase is adequately degassed using an online degasser, sonication, or helium sparging.

  • Flush the System: If the baseline is noisy or drifting, flush the entire system, including the column, with a strong solvent mixture (e.g., 50:50 isopropanol:water) to remove any contaminants.

  • Ensure Mobile Phase Stability: Highly volatile components in the mobile phase can evaporate over time, changing its composition and causing baseline drift, especially during long analytical runs. Keep mobile phase reservoirs capped.

Recommended Starting HPLC Conditions

The following table summarizes a robust set of starting conditions for the analysis of this compound.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 60% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 310 nm
Injection Volume 5-10 µL
Sample Diluent 60:40 Acetonitrile:Water

Experimental Protocols

Protocol 1: Preparation of Mobile Phase

Objective: To prepare 1 liter of Mobile Phase A (Water with 0.1% Formic Acid).

Materials:

  • HPLC-grade water

  • High-purity formic acid

  • 1 L volumetric flask

  • Graduated cylinder

Procedure:

  • Pour approximately 900 mL of HPLC-grade water into the 1 L volumetric flask.

  • Carefully measure 1 mL of formic acid using a pipette and add it to the flask.

  • Bring the flask to the 1 L mark with HPLC-grade water.

  • Stopper the flask and invert several times to ensure thorough mixing.

  • Filter the mobile phase through a 0.22 µm membrane filter.

  • Degas the mobile phase for 15-20 minutes using a suitable method.

  • Repeat the procedure for Mobile Phase B using HPLC-grade acetonitrile.

Relationship between Mobile Phase pH and Analyte Ionization

Caption: The effect of mobile phase pH on the ionization state and chromatographic behavior of an acidic analyte.

References

Technical Support Center: Navigating the Complexities of Triterpenoid NMR Signal Assignment

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the structural elucidation of complex triterpenoids. The inherent structural complexity of these natural products, characterized by a 30-carbon backbone and numerous stereocenters, frequently presents significant challenges in the unambiguous assignment of NMR signals.[1] This guide is designed to provide practical, in-depth solutions to common problems encountered during NMR analysis, moving beyond a simple recitation of steps to explain the underlying principles of each troubleshooting strategy.

Our approach is grounded in years of field-proven experience and a commitment to scientific integrity. Every protocol and recommendation is part of a self-validating system, ensuring that you can confidently and accurately determine the structure of your compounds.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific, frequently encountered issues in a direct question-and-answer format.

Question 1: My ¹H NMR spectrum is a forest of overlapping signals in the methyl and methylene region. How can I even begin to assign these?

This is one of the most common hurdles in triterpenoid analysis. The pentacyclic core of most triterpenoids contains a multitude of methylene and methine protons with very similar chemical environments, leading to severe signal overlap.[2]

Initial Steps: Simple and Effective Adjustments

  • Solvent-Induced Shifts: Before resorting to more complex experiments, a simple and often effective strategy is to re-acquire the spectrum in a different deuterated solvent.[3] Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce significant changes in proton chemical shifts compared to chloroform-d or methanol-d₄, a phenomenon known as Aromatic Solvent-Induced Shift (ASIS).[3] This can often resolve overlapping signals by altering the shielding of various protons.[3][4]

  • Temperature Variation: For molecules exhibiting conformational flexibility, acquiring the spectrum at a higher temperature can sometimes simplify complex multiplets by increasing the rate of bond rotation on the NMR timescale.

Advanced Solution: Dispersing Signals into a Second Dimension

When solvent and temperature changes are insufficient, two-dimensional (2D) NMR spectroscopy is the most powerful tool for resolving signal overlap.[3] These techniques spread the spectral information across a second frequency dimension, dramatically enhancing resolution.[3]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This is your primary tool for resolving proton overlap. Protons that are indistinguishable in the 1D spectrum are often attached to carbons with distinct chemical shifts.[3] The HSQC experiment correlates each proton to its directly attached carbon, effectively using the greater chemical shift dispersion of ¹³C NMR to separate the overlapping proton signals.[3][5]

Experimental Protocol: Acquiring a High-Quality HSQC Spectrum

  • Sample Preparation: Dissolve 5-10 mg of your purified triterpenoid in 0.5-0.6 mL of a suitable deuterated solvent. Ensure the sample is free of particulate matter by filtering it into the NMR tube.[1][3]

  • Spectrometer Setup: Use a high-field NMR spectrometer (≥500 MHz) for optimal resolution and sensitivity.[1]

  • Pulse Program: Select a sensitivity-enhanced, edited HSQC pulse sequence (e.g., hsqcedetgpsisp2.3 on Bruker instruments). This will provide information about the multiplicity of the carbon (CH, CH₂, CH₃), which is invaluable for assignment.

  • Key Parameters:

    • Set the ¹J(CH) coupling constant to an average value of 145 Hz.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio, particularly for quaternary carbons which will be absent in the HSQC but are crucial for HMBC.

Question 2: I've identified the spin systems using COSY, but I can't connect them to build the complete carbon skeleton. How do I piece the puzzle together?

This is where you bridge the gaps. While COSY (Correlation Spectroscopy) is excellent for identifying proton-proton coupling networks within individual rings or side chains, it cannot see through quaternary carbons or across long distances.[3]

The Key Experiment: ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is the cornerstone of constitutional analysis for complex molecules like triterpenoids. It reveals correlations between protons and carbons over two to four bonds (²J_CH, ³J_CH, and sometimes ⁴J_CH).[3][6] This allows you to:

  • Connect Spin Systems: By observing a correlation from a proton in one spin system to a carbon in another, you can link them together.

  • Identify Quaternary Carbons: Since quaternary carbons have no attached protons, they are invisible in HSQC spectra. However, they can be assigned through their long-range correlations to nearby protons in an HMBC spectrum.[3][6] For instance, the characteristic methyl singlets of a triterpenoid will show HMBC correlations to the quaternary carbons they are attached to, as well as adjacent carbons.

Workflow for Structure Elucidation using 2D NMR

The following diagram illustrates a logical workflow for utilizing 2D NMR data to assemble the structure of a complex triterpenoid.

NMR_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Correlation cluster_Stereochem Stereochemical Analysis cluster_Final Final Structure H1_NMR ¹H NMR (Initial Assessment) C13_NMR ¹³C NMR & DEPT (Carbon Count & Type) H1_NMR->C13_NMR Initial Data COSY ¹H-¹H COSY (Identify Spin Systems) H1_NMR->COSY Proton Info HSQC ¹H-¹³C HSQC (Resolve ¹H Overlap, Direct C-H Bonds) C13_NMR->HSQC Carbon Info HMBC ¹H-¹³C HMBC (Connect Spin Systems, Assign Quaternary Carbons) HSQC->HMBC CH Fragments COSY->HMBC Proton Networks NOESY NOESY/ROESY (Through-Space Correlations, Relative Stereochemistry) HMBC->NOESY Assembled Skeleton Structure Complete Structure (Constitution & Stereochemistry) NOESY->Structure 3D Information

Caption: A typical workflow for 2D NMR analysis of triterpenoids.

Question 3: I have two isomeric triterpenoids, and their ¹H and ¹³C NMR spectra are nearly identical. How can I differentiate them?

Differentiating closely related isomers, such as oleanolic acid and ursolic acid which differ only by the position of a single methyl group, is a classic challenge.[1] While their 1D spectra are very similar, subtle differences in their 3D structure and long-range connectivity provide the keys to their differentiation.

The Decisive Experiments: HMBC and NOESY/ROESY

  • HMBC for Constitutional Isomers: As in the case of oleanolic vs. ursolic acid, the key difference lies in the connectivity of the methyl groups on the E-ring. A detailed analysis of the HMBC spectrum will reveal different long-range correlations for these methyl protons, definitively establishing the carbon skeleton.[1]

  • NOESY/ROESY for Stereoisomers: When isomers differ in their stereochemistry (e.g., the orientation of a hydroxyl group or the stereochemistry at a ring junction), through-space correlations are required for differentiation.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close to each other in space (< 5 Å), regardless of whether they are connected by bonds.[7][8] The presence or absence of specific NOE cross-peaks can provide definitive proof of relative stereochemistry.[1][9]

    • ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment is particularly useful for medium-sized molecules where the NOE enhancement might be close to zero.[7][10] ROESY cross-peaks are always positive, which can simplify interpretation.[7][10]

Table 1: Differentiating Oleanolic and Ursolic Acid using Key 2D NMR Correlations[1]

ExperimentOleanolic Acid (Oleanane Skeleton)Ursolic Acid (Ursane Skeleton)Rationale
HMBC H-18 shows a correlation to C-13.H-18 shows correlations to C-12 and C-14.The different local environment of H-18 in the two skeletons leads to distinct long-range couplings.
NOESY A key NOE is observed between H-18 and the H-30 methyl protons.A key NOE is observed between H-18 and the H-19 proton.The spatial proximity between H-18 and H-19 in ursolic acid provides definitive stereochemical confirmation.[1]
Question 4: My coupling patterns are incredibly complex and not first-order. How can I extract accurate coupling constants (J-values) to determine stereochemistry?

The rigid, polycyclic nature of triterpenoids often leads to complex, higher-order coupling patterns, especially in regions of the spectrum with significant signal overlap.[11][12] Extracting precise J-values is critical for determining dihedral angles via the Karplus relationship, which in turn helps define the stereochemistry.

Strategies for Deciphering Complex Coupling

  • Higher Field Strength: If available, re-acquiring the spectrum on a higher field spectrometer (e.g., 800 MHz or higher) can simplify complex patterns by increasing the chemical shift dispersion, often making them appear more "first-order".[11]

  • J-Resolved Spectroscopy: 2D J-resolved spectroscopy is an experiment that separates chemical shifts and coupling constants onto two different axes. While not as common, it can be a powerful tool for visualizing and measuring J-couplings in complex multiplets.

  • Computational Simulation: For severely overlapping systems, an iterative full spin analysis approach can be used. This involves using quantum mechanical calculations to simulate the experimental spectrum.[11] By adjusting the chemical shifts and coupling constants in the simulation to match the experimental data, highly accurate values can be extracted.

Frequently Asked Questions (FAQs)

  • Q1: How much sample do I need for a full suite of 2D NMR experiments?

    • A: With modern high-field spectrometers equipped with cryoprobes, a complete set of experiments (HSQC, HMBC, COSY, NOESY) can often be obtained on as little as 1-5 mg of a pure compound.[1] However, 5-10 mg is a more comfortable amount that will reduce the required experiment time.

  • Q2: I have a crude extract containing multiple triterpenoids. Can I still get useful information?

    • A: While challenging, it is possible. The high resolution of 2D NMR, particularly HSQC and HMBC, can allow you to "fish out" the signals of individual components from a complex mixture.[2][3] This approach, sometimes referred to as 2D NMR barcoding, can be used to identify known compounds in an extract without complete purification.[2]

  • Q3: What is the role of ¹³C NMR in triterpenoid identification?

    • A: ¹³C NMR is fundamental. It provides the carbon count and, through experiments like DEPT-135, identifies the number of methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. The chemical shifts of specific carbons, particularly the olefinic carbons (C-12 and C-13) and the methyl groups, are highly diagnostic for determining the basic triterpenoid skeleton (e.g., oleanane, ursane, lupane).[13][14]

  • Q4: Can computational chemistry help in assigning my NMR spectra?

    • A: Absolutely. Quantum mechanical calculation of NMR chemical shifts is becoming an increasingly powerful tool.[15][16] By calculating the theoretical ¹³C and ¹H chemical shifts for a proposed structure (or several possible structures) and comparing them to the experimental data, you can gain significant confidence in your assignment or even revise a previously incorrect structure.[17][18][19]

Logical Diagram for Troubleshooting Signal Overlap

Overlap_Troubleshooting Start Problem: Severe ¹H Signal Overlap Solvent Change Solvent (e.g., CDCl₃ to Benzene-d₆) Start->Solvent Temp Vary Temperature Solvent->Temp If no/minor improvement Check1 Overlap Resolved? Temp->Check1 HSQC Acquire ¹H-¹³C HSQC Check1->HSQC No End_Success Proceed with 2D NMR Assignment Check1->End_Success Yes Check2 Signals Dispersed? HSQC->Check2 Check2->End_Success Yes End_Further Consider Higher Field NMR or Advanced Techniques Check2->End_Further No

Caption: Decision tree for resolving proton signal overlap.

References

Technical Support Center: Enhancing the Bioavailability of 3-Hydroxy-(28-4-coumaroyloxy)lup-20(29)-en-27-oic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for enhancing the bioavailability of the pentacyclic triterpenoid, 3-Hydroxy-(28-4-coumaroyloxy)lup-20(29)-en-27-oic acid. This compound, a derivative of betulinic acid, holds significant therapeutic promise but, like many triterpenoids, presents considerable formulation challenges due to its poor aqueous solubility.[1][2][3][4][5]

This document is structured to provide not just protocols, but the scientific rationale behind them, empowering you to make informed decisions and troubleshoot effectively during your experiments.

Part 1: Foundational Understanding & Initial Troubleshooting

This section addresses the core challenges associated with this compound and provides initial steps for characterization and solubilization.

FAQ 1: What are the primary obstacles to achieving adequate oral bioavailability for this compound?

Answer: The principal challenges are rooted in its physicochemical properties. The compound, being a large, rigid, and lipophilic pentacyclic triterpenoid structure, is classified as a Biopharmaceutics Classification System (BCS) Class IV drug.[6] This classification signifies two major hurdles:

  • Low Aqueous Solubility: The molecule's high lipophilicity and crystalline nature result in very poor solubility in water and physiological fluids.[1][2][3][5][7][8] For instance, the parent compound, betulinic acid, has a water solubility of only about 0.02 µg/mL.[8][9] This severely limits the concentration gradient available for passive diffusion across the gastrointestinal (GI) tract.

  • Low Intestinal Permeability: Beyond solubility, the compound may be subject to poor permeation across the intestinal epithelium. This can be due to its molecular size or potential interactions with efflux transporters like P-glycoprotein, which actively pump substrates back into the intestinal lumen, reducing net absorption.

  • First-Pass Metabolism: Like many natural products, it may be susceptible to extensive metabolism in the liver (and gut wall) before reaching systemic circulation, further reducing its bioavailability.[6]

Troubleshooting Guide: Initial Solubility Assessment

Issue: My compound is precipitating out of solution during preliminary in vitro assays.

Causality: This is expected due to the compound's poor aqueous solubility.[8][10] Standard aqueous buffers are insufficient for maintaining a therapeutic concentration.

Step-by-Step Protocol:

  • Solvent Screening:

    • Begin by assessing solubility in various organic solvents. Betulinic acid, the parent compound, is soluble in DMSO (approx. 20 mg/mL) and ethanol (approx. 0.5 mg/mL).[10] Your coumarate derivative will likely have similar characteristics.

    • Protocol: Prepare saturated solutions in solvents like DMSO, ethanol, methanol, and acetone. Use HPLC to quantify the concentration in the supernatant after equilibration (e.g., 24-48 hours of stirring) and centrifugation/filtration.

  • Co-Solvent Systems for In Vitro Use:

    • For cell-based assays, it is critical to minimize organic solvent concentrations to avoid cytotoxicity.

    • Protocol: First, dissolve the compound in a minimal amount of DMSO. Then, dilute this stock solution with the aqueous buffer or cell culture medium of choice. A final DMSO concentration below 0.5% (v/v) is generally recommended.[8]

    • Optimization: If precipitation still occurs, investigate the use of non-ionic surfactants like Tween® 80 or solubilizers like polyethylene glycol (PEG) 400 in the final aqueous medium.[11]

Part 2: Advanced Formulation Strategies

Once you have a baseline understanding of the compound's solubility, you can explore advanced formulation strategies to overcome the bioavailability barriers.

FAQ 2: Which formulation strategies are most effective for this class of compounds?

Answer: Several strategies have proven successful for enhancing the bioavailability of poorly soluble triterpenoids.[4][6][12][13][14][15] The most promising approaches include:

  • Cyclodextrin Inclusion Complexes: Encapsulating the lipophilic molecule within the hydrophobic cavity of a cyclodextrin improves its apparent water solubility.[1][6][7][16][17][18]

  • Nanosuspensions: Reducing the particle size to the nanometer range dramatically increases the surface area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation.[9][11][12]

  • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at a molecular level creates an amorphous system with higher energy, leading to improved solubility and dissolution.[6][19][20][21][22]

  • Lipid-Based Formulations (e.g., SEDDS/SMEDDS): Dissolving the compound in a mixture of oils, surfactants, and co-solvents can improve GI solubilization and absorption via lymphatic pathways.[11][18][23]

The choice of strategy depends on the specific physicochemical properties of your molecule, the desired dose, and the intended route of administration.

Workflow Diagram: Formulation Strategy Selection

Caption: Workflow for selecting and validating a bioavailability enhancement strategy.

Part 3: Experimental Protocols & Troubleshooting Guides

This section provides detailed methodologies for two common and effective formulation strategies.

Strategy 1: Cyclodextrin Inclusion Complexation

Rationale: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity.[16] They can encapsulate hydrophobic guest molecules, like our target compound, forming water-soluble inclusion complexes that can significantly increase aqueous solubility and dissolution rate.[1][7][16][17] Gamma-cyclodextrins (γ-CD) and their derivatives are often preferred for bulky triterpene structures.[1][7]

Troubleshooting Guide: Cyclodextrin Complexation

Issue Potential Cause Troubleshooting Steps & Solutions
Low Complexation Efficiency / Poor Solubility Improvement Incorrect CD Type: The cavity size of the CD may not be appropriate for the molecule.Solution: Screen different CD types. For bulky triterpenoids, start with γ-CD and hydrophilic derivatives like Hydroxypropyl-γ-CD (HP-γ-CD).[7]
Suboptimal Stoichiometry: The molar ratio of drug-to-CD is not optimized.Solution: Perform a phase solubility study (Higuchi and Connors method) to determine the optimal molar ratio and the stability constant (Kc) of the complex.
Inefficient Complexation Method: The method used does not provide enough energy for inclusion.Solution: Compare different preparation methods. Kneading or co-evaporation methods often yield better results than simple physical mixing. Ensure sufficient time and energy (e.g., sonication) are applied.
Physical Instability (Precipitation over time) Supersaturation: The concentration exceeds the true equilibrium solubility of the complex.Solution: Re-evaluate the phase solubility diagram. Consider lyophilization (freeze-drying) of the complex to create a stable, amorphous solid powder that can be reconstituted before use.[22]

Experimental Protocol: Preparation of a Lyophilized Cyclodextrin Complex

  • Phase Solubility Study:

    • Prepare a series of aqueous solutions with increasing concentrations of HP-γ-CD (e.g., 0 to 50 mM).

    • Add an excess amount of the triterpenoid acid to each solution.

    • Stir the suspensions at a constant temperature (e.g., 25°C or 37°C) for 48-72 hours to reach equilibrium.

    • Filter the samples (e.g., using a 0.22 µm syringe filter) and analyze the concentration of the dissolved drug by a validated HPLC method.

    • Plot the drug solubility against the HP-γ-CD concentration to determine the complex stoichiometry and stability.

  • Complex Preparation (Co-evaporation Method):

    • Based on the optimal molar ratio from the phase solubility study (e.g., 1:1 or 1:2 drug:CD), dissolve the calculated amount of the triterpenoid acid in a suitable organic solvent (e.g., ethanol).

    • Dissolve the corresponding amount of HP-γ-CD in purified water.

    • Mix the two solutions and stir for 4-6 hours.

    • Remove the organic solvent using a rotary evaporator.

    • Freeze the resulting aqueous solution (e.g., at -80°C) and then lyophilize it for 48 hours to obtain a dry powder.

  • Characterization:

    • Confirm complex formation using techniques like Differential Scanning Calorimetry (DSC), X-Ray Diffraction (XRD), and Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Determine the drug loading and dissolution rate of the lyophilized powder compared to the pure drug.

Strategy 2: Solid Dispersion by Solvent Evaporation

Rationale: Solid dispersions involve dispersing the drug in an inert hydrophilic carrier matrix.[19][21] By converting the crystalline drug into an amorphous state, the energy barrier for dissolution is significantly lowered, leading to faster dissolution and supersaturation in the GI tract.[21][23]

Troubleshooting Guide: Solid Dispersions

Issue Potential Cause Troubleshooting Steps & Solutions
Low Drug Loading Poor Drug-Polymer Miscibility: The drug and the selected polymer are not sufficiently miscible to form a stable molecular dispersion.Solution: Screen different hydrophilic polymers (e.g., PVP K30, HPMC, Soluplus®). Use thermodynamic modeling or experimental techniques (DSC with melting point depression) to assess miscibility.
Recrystallization during Storage Physical Instability: The amorphous state is thermodynamically unstable and tends to revert to the more stable crystalline form.Solution: Increase the polymer-to-drug ratio to better stabilize the drug molecules within the matrix. Store the solid dispersion in a desiccator under controlled temperature and humidity. Include a second polymer or a surfactant to act as a crystallization inhibitor.[22]
"Spring and Parachute" Effect is not observed (Rapid Precipitation) Lack of a Precipitation Inhibitor: The supersaturated state created upon dissolution is short-lived, and the drug rapidly precipitates before it can be absorbed.Solution: The chosen polymer should also function as a precipitation inhibitor. HPMC is particularly effective in this regard. Test the dissolution in biorelevant media (FaSSIF/FeSSIF) to assess performance under more physiological conditions.

Experimental Protocol: Preparation of a Solid Dispersion by Solvent Evaporation

  • Polymer and Solvent Selection:

    • Select a hydrophilic polymer (e.g., PVP K30).

    • Identify a common volatile solvent that can dissolve both the drug and the polymer (e.g., a mixture of dichloromethane and methanol).

  • Preparation:

    • Dissolve the drug and polymer in the selected solvent at various ratios (e.g., 1:1, 1:3, 1:5 drug:polymer by weight).

    • Ensure a clear solution is formed, indicating complete dissolution.

    • Remove the solvent under vacuum using a rotary evaporator at a controlled temperature (e.g., 40°C).

    • Further dry the resulting solid film in a vacuum oven for 24 hours to remove residual solvent.[19][21]

  • Post-Processing and Characterization:

    • Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform powder.

    • Characterize the solid state using XRD and DSC to confirm the absence of crystallinity.

    • Perform in vitro dissolution studies, comparing the dissolution profile of the solid dispersion to the pure drug and a simple physical mixture.

Part 4: Bioanalytical & Permeability Assays

After successful formulation, you must quantify the improvements in solubility, permeability, and ultimately, in vivo exposure.

FAQ 3: How do I quantify the compound in biological matrices and assess its permeability?

Answer: A validated bioanalytical method is essential for pharmacokinetic studies, and in vitro permeability assays can provide predictive data on intestinal absorption.

  • Bioanalysis (LC-MS/MS): A sensitive and specific Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method is the gold standard for quantifying low concentrations of the drug and its metabolites in plasma or serum.[24][25] The method requires validation for linearity, accuracy, precision, and recovery.[26]

  • In Vitro Permeability Assays:

    • PAMPA (Parallel Artificial Membrane Permeability Assay): This is a high-throughput, non-cell-based assay that predicts passive transcellular permeability.[27][28][29] It is useful for initial screening of formulations.

    • Caco-2 Cell Monolayer Assay: This assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. It can assess both passive permeability and the involvement of active transport mechanisms (efflux).[30]

Workflow Diagram: Bioanalytical & Permeability Testing

Caption: A typical workflow for evaluating the performance of an enhanced formulation.

References

Technical Support Center: Structure-Activity Relationship (SAR) Studies of Coumaroyl Lupane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers engaged in the Structure-Activity Relationship (SAR) studies of coumaroyl lupane derivatives. This guide is designed to provide practical, in-depth solutions to common experimental challenges, moving beyond simple protocols to explain the underlying scientific principles. Our goal is to empower you to troubleshoot effectively, ensure data integrity, and accelerate your research and development efforts.

Part 1: Troubleshooting Guides by Experimental Stage

Researchers often encounter specific hurdles at different stages of their workflow. This section addresses common issues from initial synthesis to final biological evaluation.

Synthesis & Purification Challenges

Question: My esterification reaction between the lupane scaffold (e.g., betulinic acid) and p-coumaric acid has a very low yield. What are the likely causes and how can I improve it?

Answer: Low yields in the synthesis of coumaroyl lupane esters are a frequent issue, often stemming from steric hindrance and competing side reactions. The lupane skeleton, particularly around the C-3 hydroxyl and C-28 carboxylic acid groups, is sterically bulky, which can impede the approach of reagents.[1]

Troubleshooting Steps & Rationale:

  • Activate the Carboxylic Acid: Direct esterification is often inefficient. Instead, activate the less hindered partner, which is typically the coumaric acid. Using coupling agents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) can significantly improve yields.[1] The activated ester is much more reactive towards the sterically hindered hydroxyl group on the lupane core.

  • Protect Orthogonal Functional Groups: If your lupane scaffold has multiple reactive sites (e.g., betulin with hydroxyls at C-3 and C-28), ensure one is protected before attempting to couple the other. For instance, to selectively couple at C-3, the C-28 carboxylic acid of betulinic acid should be protected, often as a methyl or benzyl ester.[1]

  • Optimize Reaction Conditions:

    • Solvent: Use a dry, aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF) to prevent hydrolysis of activated intermediates.

    • Temperature: While some coupling reactions start at 0°C to control the initial exothermic reaction, they may require warming to room temperature or even gentle heating (40-50°C) for an extended period (12-24 hours) to overcome the steric barrier.

  • Consider Alternative Routes: For C-28 esters, converting betulinic acid to its acyl chloride using oxalyl chloride or thionyl chloride can create a highly reactive intermediate. However, this method is harsh and may not be suitable for sensitive substrates.

Question: I'm struggling to purify my final coumaroyl lupane derivative. It streaks badly on silica gel columns and I can't achieve good separation.

Answer: This is a classic problem driven by the physicochemical properties of these hybrid molecules. They possess a large, highly lipophilic lupane core and a more polar coumaroyl moiety, giving them an amphipathic character that can lead to poor behavior on standard silica gel. Furthermore, aggregation in solution is common.

Troubleshooting Steps & Rationale:

  • Modify Your Mobile Phase:

    • Increase Polarity Gradually: Start with a low-polarity mobile phase (e.g., 98:2 Hexane:Ethyl Acetate) and increase the polarity of the eluent very slowly. Steep gradients can cause the compound to crash out and then redissolve, leading to streaking.

    • Add a Modifier: Adding a small amount (0.1-1%) of acetic acid or formic acid to the mobile phase can suppress the ionization of any free carboxylic acids (either on your compound or residual starting material), reducing tailing on the silica. For basic compounds, a small amount of triethylamine can have the same effect.

  • Change the Stationary Phase: If silica gel fails, consider alternatives:

    • Reverse-Phase Chromatography (C18): This is often the best solution. The lipophilic lupane core will interact strongly with the C18 stationary phase. You can then elute with a gradient of water/acetonitrile or water/methanol.

    • Alumina (Neutral or Basic): For compounds sensitive to the acidic nature of silica, neutral or basic alumina can be a good alternative.

  • Use a Different Purification Technique:

    • Preparative HPLC: This offers the highest resolution and is often necessary for achieving high purity (>98%) for biological testing.

    • Crystallization: If your compound is solid and you have achieved moderate purity, crystallization can be an excellent final purification step to remove closely related impurities. Experiment with solvent systems like DCM/methanol, ethyl acetate/hexane, or acetone/water.

In Vitro & Cell-Based Assay Pitfalls

Question: My coumaroyl lupane derivatives show potent activity in my primary biochemical assay (e.g., enzyme inhibition), but the results are not reproducible and the dose-response curves are irregular. What's going on?

Answer: This is a critical issue often attributed to the low aqueous solubility and high lipophilicity of lupane derivatives, leading to compound precipitation, aggregation, or non-specific assay interference.[2][3] These compounds are prone to acting as Pan-Assay Interference Compounds (PAINS).[4]

Troubleshooting Steps & Rationale:

  • Verify Compound Solubility in Assay Buffer:

    • Visual Inspection: Before running the assay, prepare your highest concentration stock in the final assay buffer. Let it sit for 30 minutes and visually inspect for any cloudiness or precipitate. Use a microscope if necessary.

    • Solubility Measurement: Use techniques like nephelometry to quantitatively determine the kinetic solubility of your compounds in the exact assay buffer. The highest concentration you test should be well below the solubility limit.

  • Include Detergents and Controls:

    • Add a Non-ionic Detergent: Including a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20 in the assay buffer can prevent compound aggregation and improve reproducibility.[4] You must validate that the detergent itself does not affect your assay target.

    • Run a Counter-Screen: Test your compounds in an assay known to be susceptible to aggregators (e.g., a beta-lactamase assay). Activity in this assay is a red flag for non-specific inhibition.

  • Check for Assay Technology Interference:

    • Fluorescence/Absorbance: Lupane derivatives, especially with the coumaroyl group, can have intrinsic fluorescence or absorbance that interferes with optical readouts.[4] Always run controls with your compound in the absence of the target enzyme/protein to quantify this background signal and subtract it from your results.

    • Luciferase Inhibition: If using a luciferase-based reporter assay (e.g., for ATP measurement), be aware that many compounds can directly inhibit the luciferase enzyme, giving a false positive for cytotoxicity.[4]

Question: My compounds show high cytotoxicity in cancer cell lines, but I'm concerned about non-specific effects. How can I confirm a specific mechanism of action?

Answer: High cytotoxicity from lipophilic compounds can sometimes result from non-specific membrane disruption rather than targeted interaction with a specific protein.[5] It's crucial to perform secondary assays to validate the initial findings.

Troubleshooting Steps & Rationale:

  • Compare Activity in Normal vs. Cancer Cell Lines: Test your most potent derivatives on a non-cancerous cell line (e.g., human fibroblasts or keratinocytes).[6][7] A high therapeutic index (ratio of cytotoxicity in normal cells to cancer cells) suggests a more specific anticancer effect.[8]

  • Perform Mechanism-Based Assays:

    • Apoptosis Assays: Use flow cytometry with Annexin V/PI staining to determine if cell death is occurring via apoptosis or necrosis.[9][10] Apoptosis is a hallmark of many targeted cancer therapies.[11]

    • Cell Cycle Analysis: Analyze the cell cycle distribution by flow cytometry to see if your compounds cause arrest at a specific phase (e.g., G1, S, or G2/M), which can point towards interference with specific cell cycle proteins.[12][13]

    • Target Engagement Assays: If you have a hypothesized target (e.g., a specific enzyme or signaling protein), use techniques like Western Blotting to check for modulation of downstream markers or cellular thermal shift assays (CETSA) to confirm direct binding.

Experimental Workflow Visualization

This diagram outlines a robust workflow for SAR studies of coumaroyl lupane derivatives, incorporating key troubleshooting and validation steps.

SAR_Workflow cluster_synthesis Synthesis & Purification cluster_screening Screening & Validation cluster_analysis SAR Analysis S1 Scaffold Selection (e.g., Betulinic Acid) S2 Coupling Reaction (e.g., HATU, DIPEA) S1->S2 S3 Purification (Reverse-Phase HPLC) S2->S3 S4 Characterization (NMR, HRMS) S3->S4 B1 Primary Screen (e.g., MTT Assay) S4->B1 B2 Solubility Check (Assay Buffer) B1->B2 B3 PAINS Counter-Screen (e.g., β-Lactamase) B1->B3 B4 Secondary Screen (e.g., Apoptosis Assay) B2->B4 If Soluble B3->B4 If Inactive A1 Data Compilation (IC50 Values) B4->A1 A2 Identify SAR Trends (e.g., R-group effects) A1->A2 A3 Design Next-Gen Compounds A2->A3 A3->S1 Iterate

Caption: Iterative workflow for SAR studies of coumaroyl lupane derivatives.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most critical positions on the lupane scaffold for modification to improve anticancer activity?

The C-3 and C-28 positions are the most extensively studied and promising sites for modification.[5] The C-3 position typically bears a hydroxyl group that can be esterified or modified to introduce various functionalities, significantly influencing binding affinity and cytotoxicity.[3][14] The C-28 carboxyl group of betulinic acid is another key handle; converting it to esters or amides can modulate solubility, cell permeability, and potency.[9] Modifications to the E-ring, such as introducing ketone functionalities, have also been shown to induce cytotoxic activity.[11][15]

Q2: My derivatives are potent but have very poor aqueous solubility. What are some effective strategies to improve this without losing activity?

This is the central challenge in developing lupane-based drugs.[2] Several strategies can be employed:

  • Prodrug Approach: Attaching a highly soluble moiety, like a glucuronide or a phosphate group, can dramatically increase water solubility.[2] These groups are often cleaved by enzymes in vivo to release the active parent drug.

  • Introduction of Ionizable Groups: Incorporating basic nitrogen atoms (e.g., in a piperazine ring or an amino acid conjugate) allows for the formation of water-soluble hydrochloride salts.[3]

  • Glycosylation: Adding a sugar moiety at the C-3 or C-28 position can improve solubility and, in some cases, enhance cytotoxicity and selectivity towards cancer cells.[6]

  • Formulation Strategies: For preclinical studies, formulation approaches like creating liposomes, nanoparticles, or cyclodextrin complexes can be used to deliver the insoluble compound effectively.[5]

Q3: How do I begin to interpret the SAR data from my initial library of compounds?

SAR analysis is an iterative process of linking structural changes to biological activity.[16]

  • Organize Your Data: Create a table that lists the structure of each derivative, the specific modification made, and its corresponding biological activity (e.g., IC50 value).

  • Identify Activity Cliffs: Look for pairs of compounds where a very small structural change leads to a large drop or increase in activity.[17] These "cliffs" are highly informative about critical interaction points.

  • Analyze Trends: Systematically evaluate the effect of different substituents at a specific position. For example, when modifying the coumaroyl ring, compare electron-donating vs. electron-withdrawing groups, or small vs. bulky groups, to understand the electronic and steric requirements for activity.[18]

  • Develop a Hypothesis: Based on these trends, formulate a hypothesis about the key pharmacophore. For instance, "A hydrogen bond donor at the 4'-position of the coumaroyl ring is essential for activity."

  • Design the Next Library: Design and synthesize new compounds to test this hypothesis, which will either strengthen or refute it, leading you closer to an optimized lead.[19]

SAR Trends Visualization

This diagram illustrates a hypothetical SAR analysis based on modifications at key positions.

Caption: Example SAR table for coumaroyl lupane derivatives.

Part 3: Key Experimental Protocols

Protocol 1: General Procedure for Esterification via HBTU Coupling

This protocol describes the coupling of betulinic acid (at the C-3 hydroxyl) with p-coumaric acid.

Materials:

  • Betulinic acid

  • p-Coumaric acid

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (Dimethylformamide)

  • Standard workup and purification reagents (Ethyl Acetate, 1M HCl, saturated NaHCO3, brine, anhydrous MgSO4)

Procedure:

  • Pre-activation of Acid: In a flame-dried, round-bottom flask under an inert atmosphere (N2 or Ar), dissolve p-coumaric acid (1.2 equivalents) in anhydrous DMF.

  • Add HBTU (1.2 eq.) and DIPEA (2.5 eq.) to the solution. Stir at room temperature for 30 minutes. The solution may change color, indicating the formation of the activated ester.

  • Coupling Reaction: Dissolve betulinic acid (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the activated coumaric acid solution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 7:3 Hexane:Ethyl Acetate. The reaction may take 12-24 hours to complete.

  • Workup: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing ethyl acetate and wash sequentially with 1M HCl (2x), saturated NaHCO3 (2x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography (reverse-phase C18 is recommended) using an appropriate solvent gradient (e.g., water/acetonitrile) to yield the pure coumaroyl lupane derivative.

References

Technical Support Center: Enhancing Bioactivity through Coumaroyl Moiety Modification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the strategic modification of the coumaroyl moiety to enhance the bioactivity of novel compounds. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and evaluation of coumaroyl derivatives. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the nuances of experimental design, troubleshooting, and data interpretation. Our goal is to empower you with the knowledge to not only execute experiments but to understand the underlying principles that drive success.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions researchers have when embarking on the modification of the coumaroyl moiety.

Q1: What is the "coumaroyl moiety" and why is it a target for bioactivity enhancement?

A: The coumaroyl moiety refers to the chemical structure derived from p-coumaric acid, a hydroxycinnamic acid widely found in the plant kingdom.[1][2] It is a key biosynthetic intermediate in the production of a vast array of natural products.[1] When conjugated to other molecules, such as flavonoids, glycosides, or amines, it forms derivatives like amides and esters.[1][2] This moiety is a prime target for medicinal chemists because its modification can significantly influence the pharmacological properties of the parent molecule. For instance, the addition of a p-coumaroyl group to a flavonoid glycoside has been shown to enhance its antioxidant and cytoprotective effects.[3]

Q2: What are the most common strategies for modifying a molecule with a coumaroyl group?

A: The two primary strategies for introducing a coumaroyl moiety are esterification and amidation.[4] Esterification involves forming an ester linkage between the carboxylic acid of p-coumaric acid and a hydroxyl group on the target molecule (e.g., a sugar). Amidation creates an amide bond between the carboxylic acid of p-coumaric acid and an amine group on the target molecule.[5] The choice between these depends on the functional groups available on your starting material and the desired physicochemical properties of the final compound.

Q3: Which bioactivities are most commonly enhanced by coumaroyl modification?

A: Modifications involving the coumaroyl moiety have been shown to enhance a range of biological activities, most notably:

  • Antioxidant activity: The phenolic hydroxyl group of the coumaroyl moiety is a potent hydrogen donor, which is crucial for scavenging free radicals.[6]

  • Anti-inflammatory activity: Coumaroyl derivatives have been shown to inhibit key inflammatory mediators like tumor necrosis factor-alpha (TNF-α).[7]

  • Anticancer activity: Certain coumarin-3-carboxamide derivatives have demonstrated potent activity against cancer cell lines.

  • Antimicrobial and Antifungal properties: While the phenolic hydroxyl group is important for antioxidant and antitumor activities, its modification through alkylation can improve lipophilicity and enhance antimicrobial and antifungal effects.[8]

Q4: What are the key considerations when choosing an antioxidant assay for my modified compound?

A: The choice of antioxidant assay is critical for accurately assessing the efficacy of your modified compound. The most common assays are DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power).[8]

  • DPPH Assay: This method measures the ability of your compound to scavenge the DPPH radical. It is a relatively simple and rapid assay.[8]

  • FRAP Assay: This assay measures the ability of your compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). It provides a direct measure of the reducing power of your compound.[9]

It is often recommended to use multiple assays to get a comprehensive understanding of the antioxidant potential, as different assays reflect different antioxidant mechanisms.[8]

Troubleshooting Guides

This section provides practical solutions to common problems encountered during the synthesis and bioactivity assessment of coumaroyl derivatives.

Guide 1: Synthesis and Purification

Problem 1: Low yield in the synthesis of p-coumaroyl amides or esters.

  • Potential Cause 1: Inefficient activation of p-coumaric acid.

    • Solution: The carboxylic acid of p-coumaric acid needs to be activated to facilitate the reaction with an amine or alcohol. A common method is to convert it to its acid chloride using thionyl chloride.[5] Ensure the thionyl chloride is fresh and the reaction is performed under anhydrous conditions to prevent hydrolysis of the acid chloride.

  • Potential Cause 2: Poor nucleophilicity of the amine or alcohol.

    • Solution: For weakly nucleophilic substrates, consider using a stronger activating agent for the carboxylic acid, such as a carbodiimide (e.g., DCC) in the presence of an activating agent like DMAP.[10] Alternatively, for amidations, the Schotten-Baumann reaction conditions, which use an aqueous base, can be effective.[11]

  • Potential Cause 3: Side reactions or decomposition.

    • Solution: The use of excess base, such as triethylamine (NEt3), can sometimes lead to decomposition.[10] Consider using a milder, non-nucleophilic base like diisopropylethylamine (DIPEA). Also, monitor the reaction temperature closely; running the reaction at a lower temperature may minimize side products.

Problem 2: Difficulty in purifying the final coumaroyl derivative.

  • Potential Cause 1: Presence of unreacted starting materials.

    • Solution: Optimize the stoichiometry of your reactants. A slight excess of the activated p-coumaric acid can help drive the reaction to completion. Unreacted acid chloride can be quenched with water during the workup.

  • Potential Cause 2: Formation of closely related byproducts.

    • Solution: Column chromatography is the most common purification method. Experiment with different solvent systems to achieve better separation. For complex mixtures, consider using reverse-phase HPLC for purification.[12]

  • Potential Cause 3: Product instability.

    • Solution: Some coumaroyl derivatives may be sensitive to light or pH. Store your purified compound in the dark and at a low temperature. If the compound has ionizable groups, consider the pH of your storage solution.

Guide 2: Bioactivity Assessment

Problem 1: Inconsistent or unexpected results in the DPPH antioxidant assay.

  • Potential Cause 1: Interference from the solvent.

    • Solution: Ensure that the solvent used to dissolve your compound does not interfere with the DPPH radical. A common solvent is methanol or ethanol. Always run a blank with the solvent alone.

  • Potential Cause 2: Compound precipitation.

    • Solution: Some modified coumarins may have poor solubility in the assay medium. Visually inspect the wells for any precipitation. If solubility is an issue, you may need to use a co-solvent, but be sure to test its effect on the assay.

  • Potential Cause 3: Incorrect interpretation of results.

    • Solution: The results of the DPPH assay are typically expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[13] A lower IC50 value indicates higher antioxidant activity. Compare your results to a known antioxidant standard, such as ascorbic acid or Trolox.

Problem 2: Low anti-inflammatory activity in the TNF-α inhibition assay.

  • Potential Cause 1: Poor cell permeability of the compound.

    • Solution: The modification of the coumaroyl moiety can alter the lipophilicity of the compound, which affects its ability to cross cell membranes. If you suspect poor permeability, you could consider designing prodrugs or using delivery systems.

  • Potential Cause 2: The compound acts through a different anti-inflammatory pathway.

    • Solution: TNF-α is just one of many inflammatory mediators. Your compound might be acting on other pathways, such as inhibiting cyclooxygenase (COX) enzymes or other cytokines like IL-6 or IL-1β.[14] Consider performing a broader panel of anti-inflammatory assays to elucidate the mechanism of action.

  • Potential Cause 3: Cytotoxicity of the compound.

    • Solution: At high concentrations, your compound may be toxic to the cells, leading to a decrease in TNF-α production that is not due to a specific inhibitory effect. Always perform a cytotoxicity assay (e.g., MTT assay) in parallel to determine the non-toxic concentration range of your compound.

Experimental Protocols & Visualizations

Protocol 1: Synthesis of a p-Coumaroyl Amide Derivative

This protocol provides a general procedure for the synthesis of a p-coumaroyl amide from p-coumaric acid and an aminophenol.[5]

Step 1: Synthesis of 3-(4-hydroxyphenyl) acryloyl chloride

  • To a solution of p-coumaric acid in an appropriate solvent (e.g., dry THF), add thionyl chloride dropwise at 0 °C under an inert atmosphere.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

Step 2: Amide Coupling

  • Dissolve the aminophenol in a suitable solvent (e.g., DCM) and add a base (e.g., triethylamine).

  • Add the crude 3-(4-hydroxyphenyl) acryloyl chloride solution dropwise to the aminophenol solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired p-coumaroyl amide.

Diagram 1: Synthetic Workflow for a p-Coumaroyl Amide

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amide Coupling cluster_2 Workup & Purification p_coumaric_acid p-Coumaric Acid acid_chloride 3-(4-hydroxyphenyl) acryloyl chloride p_coumaric_acid->acid_chloride Dry THF, 0°C to RT thionyl_chloride Thionyl Chloride thionyl_chloride->acid_chloride amide_product p-Coumaroyl Amide Product acid_chloride->amide_product DCM, 0°C to RT aminophenol Aminophenol aminophenol->amide_product base Triethylamine base->amide_product workup Aqueous Workup amide_product->workup purification Column Chromatography workup->purification final_product Pure p-Coumaroyl Amide purification->final_product

Caption: General workflow for the two-step synthesis of a p-coumaroyl amide derivative.

Protocol 2: TNF-α Inhibition Assay in RAW 264.7 Macrophages

This protocol outlines a general procedure for assessing the ability of a modified coumaroyl compound to inhibit the production of TNF-α in LPS-stimulated RAW 264.7 macrophage cells.[14]

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of your test compound for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., dexamethasone).

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce TNF-α production.

  • Incubation: Incubate the plate for 18-24 hours at 37 °C in a CO₂ incubator.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Quantify the amount of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of TNF-α inhibition for each concentration of your compound and determine the IC50 value.

Diagram 2: NF-κB Signaling Pathway in Inflammation

G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates (Degradation) NFkB NF-κB (p50/p65) IKK->NFkB Releases IkB->NFkB Inhibits NFkB_n NF-κB NFkB->NFkB_n Translocation Nucleus Nucleus TNFa_gene TNF-α Gene TNFa_protein TNF-α Protein TNFa_gene->TNFa_protein Transcription & Translation Coumaroyl_Compound Coumaroyl Derivative Coumaroyl_Compound->IKK Potential Inhibition Coumaroyl_Compound->NFkB_n Potential Inhibition NFkB_n->TNFa_gene Binds to promoter

Caption: Simplified NF-κB signaling pathway, a key target for anti-inflammatory compounds.

References

Validation & Comparative

A Comparative Guide for Researchers: Unraveling the Anticancer Potential of 3-Hydroxy-(28-4-coumaroyloxy)lup-20(29)-en-27-oic Acid and Betulinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers in oncology, the exploration of novel anticancer agents from natural sources is a critical frontier. Pentacyclic triterpenoids, a class of compounds abundant in the plant kingdom, have garnered significant attention for their diverse pharmacological activities. Among these, betulinic acid has emerged as a promising candidate, with a wealth of preclinical data supporting its anticancer effects. This guide provides a comprehensive comparison of the current scientific understanding of betulinic acid and a structurally related, yet lesser-known compound, 3-Hydroxy-(28-4-coumaroyloxy)lup-20(29)-en-27-oic acid.

While extensive research has illuminated the path for betulinic acid's potential clinical applications, its coumaroyloxy derivative remains largely in the shadows of scientific inquiry. This guide aims to present a detailed overview of what is known about both compounds, offering a valuable resource for identifying research gaps and opportunities in the quest for novel cancer therapeutics.

I. Chemical Structures: A Tale of Two Triterpenoids

Both compounds share the same fundamental lupane skeleton, a defining feature of this class of triterpenoids. The key distinction lies in the substituent at the C-28 position. Betulinic acid possesses a carboxylic acid group, whereas this compound features a more complex p-coumaroyloxy moiety. This structural variance is hypothesized to significantly influence their biological activities.

Figure 1: Chemical Structures

G betulinic_acid coumaroyloxy_acid betulinic_acid_label Betulinic Acid coumaroyloxy_acid_label This compound

Caption: Chemical structures of Betulinic Acid and this compound.

II. Betulinic Acid: A Well-Characterized Anticancer Agent

Betulinic acid, a naturally occurring pentacyclic triterpenoid, has been extensively studied for its anticancer properties.[1] It exhibits selective cytotoxicity against a wide array of cancer cell lines, while showing minimal toxicity to normal cells.[1]

Mechanism of Action: The Mitochondrial Pathway of Apoptosis

The primary mechanism underlying the anticancer activity of betulinic acid is the induction of apoptosis, or programmed cell death, through the mitochondrial pathway.[2] This process involves the following key steps:

  • Mitochondrial Outer Membrane Permeabilization (MOMP): Betulinic acid directly targets the mitochondria, leading to the permeabilization of the outer mitochondrial membrane.

  • Cytochrome c Release: This disruption triggers the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.

  • Apoptosome Formation: In the cytosol, cytochrome c binds to Apaf-1 and pro-caspase-9 to form the apoptosome.

  • Caspase Cascade Activation: The apoptosome activates caspase-9, which in turn activates downstream executioner caspases, such as caspase-3 and -7.

  • Execution of Apoptosis: These executioner caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell shrinkage.

Figure 2: Betulinic Acid's Pro-Apoptotic Signaling Pathway

G BA Betulinic Acid Mito Mitochondria BA->Mito Induces MOMP CytC Cytochrome c Mito->CytC Release Apoptosome Apoptosome CytC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Caspase-9 Casp9->Apoptosome Pro-caspase-9 Casp37 Caspase-3/7 Apoptosome->Casp37 Activates Apoptosis Apoptosis Casp37->Apoptosis Executes G cluster_0 Preparation cluster_1 Treatment cluster_2 Assay cluster_3 Analysis A Seed cells in 96-well plate B Incubate for 24h A->B C Add test compound (various concentrations) B->C D Incubate for 24-72h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate % cell viability and IC50 H->I

References

A Comparative Guide to the Cytotoxicity of Lupane Triterpenes from Caraipa densifolia

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents from natural sources is a journey of immense significance. Within this landscape, pentacyclic triterpenes of the lupane class have emerged as a promising frontier. This guide provides an in-depth comparative analysis of the cytotoxic properties of lupane triterpenes identified in Caraipa densifolia, a plant species with a rich phytochemical profile. While direct comparative studies on compounds isolated from this specific plant are nascent, a wealth of experimental data on its constituent triterpenes—lupeol, lupenone, betulin, and betulinic acid—allows for a robust, evidence-based evaluation of their potential as cytotoxic agents. This document synthesizes this information to guide future research and drug discovery efforts.

Introduction: Caraipa densifolia and its Lupane Triterpenes

Caraipa densifolia Mart., a plant belonging to the Clusiaceae family, has been a subject of phytochemical investigation, revealing a spectrum of secondary metabolites. Among these, a significant class of compounds is the lupane-type pentacyclic triterpenes. Specifically, studies have successfully identified the presence of lupeol, lupenone, betulin, and betulinic acid in various parts of this plant[1]. These compounds share a common five-ring carbon skeleton but differ in their functional groups, a variation that profoundly influences their biological activities, particularly their cytotoxicity against cancer cells.

The rationale for focusing on these compounds stems from the extensive body of research demonstrating the potent anti-proliferative and pro-apoptotic effects of lupane triterpenes against a wide array of cancer cell lines[2][3]. Their mechanism of action often involves the induction of apoptosis through intrinsic and extrinsic pathways, making them attractive candidates for the development of novel cancer therapeutics[4].

Comparative Cytotoxicity: A Structure-Activity Relationship Perspective

The cytotoxic efficacy of the lupane triterpenes found in Caraipa densifolia is intrinsically linked to their chemical structures. Minor modifications to the lupane skeleton can lead to significant changes in their anti-cancer activity.

Key Structural Features Influencing Cytotoxicity:
  • Oxidation at C-28: The presence of a carboxylic acid group at the C-28 position, as seen in betulinic acid , is a critical determinant of its potent cytotoxicity. Compared to betulin , which has a hydroxymethyl group at the same position, betulinic acid consistently demonstrates superior cytotoxic activity against numerous cancer cell lines[5][6]. This is a well-established principle in the structure-activity relationship of lupane triterpenes, with the carboxyl group being essential for inducing apoptosis[7][8].

  • The Role of the C-3 Position: The functional group at the C-3 position also modulates cytotoxic activity. For instance, lupenone , which possesses a keto group at C-3, often exhibits different activity profiles compared to lupeol , which has a hydroxyl group at this position.

  • The Isopropenyl Group: The isopropenyl group at C-19 is another feature of the lupane skeleton that can be modified to enhance cytotoxic potential, although this is more relevant for synthetic derivatives.

Comparative Efficacy:

Based on extensive in vitro studies, a general hierarchy of cytotoxicity can be established for the lupane triterpenes of Caraipa densifolia:

Betulinic Acid > Betulin > Lupeol ≈ Lupenone

It is important to note that the absolute IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) can vary significantly depending on the cancer cell line being tested. However, the general trend of betulinic acid being the most potent is a consistent finding[5][6].

Lupane TriterpeneKey Structural Feature (at C-28)General Cytotoxic Activity
Betulinic Acid Carboxylic Acid (-COOH)High
Betulin Hydroxymethyl (-CH2OH)Moderate
Lupeol Methyl (-CH3) at C-17Low to Moderate
Lupenone Methyl (-CH3) at C-17, Keto at C-3Low to Moderate

This table provides a generalized comparison based on available literature. Actual IC50 values are cell-line dependent.

Mechanistic Insights: How Lupane Triterpenes Induce Cell Death

The cytotoxic effects of lupane triterpenes are primarily mediated through the induction of apoptosis, or programmed cell death. Betulinic acid, the most studied of the group, is known to trigger apoptosis via the mitochondrial pathway.[4] This involves the disruption of the mitochondrial membrane potential, the release of cytochrome c, and the subsequent activation of a cascade of caspases, which are the executioners of apoptosis[5].

G cluster_0 Lupane Triterpene (e.g., Betulinic Acid) cluster_1 Mitochondrial Pathway cluster_2 Cellular Outcome Betulinic Acid Betulinic Acid Mitochondrial Disruption Mitochondrial Disruption Betulinic Acid->Mitochondrial Disruption Cytochrome c Release Cytochrome c Release Mitochondrial Disruption->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-3/7 Activation Caspase-3/7 Activation Caspase-9 Activation->Caspase-3/7 Activation Apoptosis Apoptosis Caspase-3/7 Activation->Apoptosis

Experimental Protocols for Cytotoxicity Assessment

To enable researchers to validate and expand upon these findings, this section provides detailed, step-by-step methodologies for key cytotoxicity and apoptosis assays.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • Lupane triterpenes (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.[10]

  • Compound Treatment: Prepare serial dilutions of the lupane triterpenes in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include vehicle controls (medium with DMSO) and untreated controls. Incubate for 24, 48, or 72 hours.[10]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

G A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with lupane triterpenes B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Add solubilization solution F->G H Read absorbance at 570 nm G->H

Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12]

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest the cells after treatment and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[13]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of Annexin V-FITC and 5 µL of PI.[13]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Caspase-3/7 Activity Assay

This assay measures the activity of key executioner caspases, providing a direct measure of apoptosis.

Materials:

  • Caspase-Glo® 3/7 Assay Kit (Promega) or similar

  • Treated and untreated cells in a 96-well plate

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well of the 96-well plate containing the cells in 100 µL of medium.[15]

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence of each sample using a luminometer.[15]

Conclusion and Future Directions

The lupane triterpenes isolated from Caraipa densifolia—betulinic acid, betulin, lupeol, and lupenone—represent a valuable resource for the discovery of novel anticancer agents. The existing body of evidence strongly suggests that betulinic acid is the most promising cytotoxic agent among them, primarily due to the presence of a carboxylic acid group at the C-28 position.

Future research should focus on performing direct comparative cytotoxicity studies of these compounds isolated from Caraipa densifolia against a panel of cancer cell lines to confirm these structure-activity relationships. Furthermore, synergistic studies with existing chemotherapeutic agents could unveil new combination therapies with enhanced efficacy and reduced side effects. The detailed protocols provided in this guide offer a solid foundation for researchers to embark on these exciting avenues of investigation.

References

Validating the anti-inflammatory effects of "3-Hydroxy-(28-4-coumaroyloxy)lup-20(29)-en-27-oic acid" in vivo

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive framework for the in vivo validation of the anti-inflammatory effects of novel chemical entities, using "3-Hydroxy-(28-4-coumaroyloxy)lup-20(29)-en-27-oic acid" as a representative candidate. This document is designed for researchers, scientists, and drug development professionals, offering a comparative analysis of established preclinical models and methodologies to ensure robust and reliable data generation.

Introduction: The Imperative for Rigorous In Vivo Validation

The journey of a novel anti-inflammatory compound from bench to bedside is contingent upon rigorous preclinical validation. While in vitro assays provide initial insights into a compound's mechanism, they cannot replicate the complex interplay of cellular and systemic responses inherent to a living organism. Therefore, in vivo models are indispensable for evaluating efficacy, understanding pharmacokinetic and pharmacodynamic relationships, and identifying potential safety concerns.

This guide will navigate the critical decisions in designing an in vivo study, focusing on three widely accepted and complementary models of inflammation. We will compare the utility of these models, outline detailed experimental protocols, and discuss the selection of appropriate positive controls and measurable endpoints. The objective is to provide a self-validating experimental strategy to conclusively assess the anti-inflammatory potential of a test compound like "this compound".

Strategic Selection of In Vivo Models: A Multi-faceted Approach

No single animal model can fully recapitulate the complexity of human inflammation. A strategic, multi-model approach is therefore essential to build a comprehensive efficacy profile. We will compare three standard models, each representing a different facet of the inflammatory response.

Model Type of Inflammation Key Features Primary Endpoints Relevance
Carrageenan-Induced Paw Edema Acute, Non-immuneRapid onset, highly reproducible, biphasic response.[1]Paw volume/thickness, inflammatory mediator levels.Screening for acute anti-inflammatory and anti-edema activity.
LPS-Induced Systemic Inflammation Acute, Systemic, Innate Immunity-drivenInduces a "cytokine storm," mimicking aspects of sepsis.[2]Pro-inflammatory cytokine levels (TNF-α, IL-6, IL-1β), survival rates.Assessing impact on systemic inflammatory responses and cytokine production.
Collagen-Induced Arthritis (CIA) Chronic, AutoimmunePathological and immunological similarities to human rheumatoid arthritis.[3]Clinical arthritis score, paw swelling, histological joint analysis, anti-collagen antibody titers.Evaluating efficacy in a chronic, T-cell and B-cell dependent autoimmune disease model.[4]
Causality Behind Model Selection:
  • The Carrageenan model is an ideal first-line screening tool due to its simplicity and reproducibility.[5] It effectively assesses a compound's ability to suppress acute edema and the release of early-phase (histamine, serotonin) and late-phase (prostaglandins) inflammatory mediators.[1]

  • The LPS model elevates the investigation to a systemic level. Lipopolysaccharide, a component of bacterial cell walls, triggers a potent innate immune response via Toll-like receptor 4 (TLR4), leading to a massive release of pro-inflammatory cytokines.[6][7] This model is crucial for determining if the test compound can modulate a systemic inflammatory cascade.

  • The CIA model represents the gold standard for preclinical evaluation of drugs targeting autoimmune arthritis.[8][9] Its chronic nature and complex immunopathology, involving both adaptive and innate immunity, provide a stringent test of a compound's therapeutic potential for long-term inflammatory diseases.[10]

Comparator Selection: Establishing a Validated Benchmark

To contextualize the efficacy of a novel agent, it is critical to include well-characterized standard-of-care compounds as positive controls. The choice of comparator should align with the inflammatory pathways being investigated.

Comparator Drug Class Primary Mechanism of Action Relevant Model(s)
Indomethacin Non-steroidal Anti-inflammatory Drug (NSAID)Non-selective inhibitor of cyclooxygenase (COX) 1 and 2, blocking prostaglandin synthesis.[11][12]Carrageenan-Induced Paw Edema, Collagen-Induced Arthritis.
Celecoxib NSAIDSelective inhibitor of COX-2, reducing prostaglandin synthesis at inflammation sites while sparing COX-1's protective functions.[13][14][15]Carrageenan-Induced Paw Edema, Collagen-Induced Arthritis.
Dexamethasone CorticosteroidBinds to glucocorticoid receptors, leading to broad anti-inflammatory and immunosuppressive effects by down-regulating pro-inflammatory gene expression (e.g., cytokines, COX-2, iNOS).[16][17][18]All three models (Carrageenan, LPS, CIA).

Experimental Design & Protocols

This section provides detailed, step-by-step protocols. For any study, ethical approval from an Institutional Animal Care and Use Committee (IACUC) is mandatory.

Model 1: Carrageenan-Induced Paw Edema in Rats

This protocol assesses acute anti-inflammatory activity.

G cluster_0 Pre-Treatment Phase cluster_1 Induction & Measurement Phase cluster_2 Analysis Phase acclimatize Acclimatize Rats (7 days) grouping Randomize into Groups (n=6-8 per group) acclimatize->grouping baseline Measure Baseline Paw Volume (Plethysmometer) grouping->baseline dosing Administer Compound, Vehicle, or Positive Control baseline->dosing induction Inject 0.1 mL 1% Carrageenan (Subplantar, Right Hind Paw) dosing->induction 1 hour post-dosing measurement Measure Paw Volume at 1, 2, 3, 4, 5, 6 hours induction->measurement euthanasia Euthanize & Collect Tissue/Blood measurement->euthanasia analysis Calculate % Inhibition of Edema Analyze Biomarkers (Cytokines, PGE2) euthanasia->analysis

Caption: Workflow for the carrageenan-induced paw edema assay.

  • Animals: Male Wistar or Sprague-Dawley rats (180-200 g) are typically used.

  • Grouping (n=6-8/group):

    • Group I: Vehicle Control (e.g., 0.5% CMC-Na).

    • Group II: Test Compound ("this compound") - multiple dose levels.

    • Group III: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.).

  • Procedure: a. Measure the initial volume of the right hind paw (V₀) using a plethysmometer. b. Administer the vehicle, test compound, or positive control via the desired route (e.g., oral gavage). c. One hour after administration, inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the subplantar surface of the right hind paw.[19] d. Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours post-carrageenan injection.[1]

  • Data Analysis:

    • Edema Volume (mL): ΔV = Vₜ - V₀

    • Percentage Inhibition of Edema (%): [(ΔV_control - ΔV_treated) / ΔV_control] x 100

Model 2: LPS-Induced Systemic Inflammation in Mice

This protocol evaluates the ability to suppress a systemic cytokine response.

G cluster_0 Pre-Treatment cluster_1 Induction & Sampling cluster_2 Analysis acclimatize Acclimatize Mice (7 days) grouping Randomize into Groups (n=8-10 per group) acclimatize->grouping dosing Administer Compound, Vehicle, or Positive Control grouping->dosing induction Inject LPS (e.g., 1-5 mg/kg, i.p.) dosing->induction 1 hour post-dosing sampling Collect Blood via Cardiac Puncture (e.g., at 1.5, 4, or 6 hours) induction->sampling serum_prep Prepare Serum/Plasma sampling->serum_prep analysis Measure Cytokine Levels (TNF-α, IL-6, IL-1β) via ELISA serum_prep->analysis

Caption: Workflow for the LPS-induced systemic inflammation model.

  • Animals: Male C57BL/6 or BALB/c mice (8-10 weeks old) are commonly used.[20]

  • Grouping (n=8-10/group):

    • Group I: Vehicle Control + Saline injection.

    • Group II: Vehicle Control + LPS injection.

    • Group III: Test Compound + LPS injection.

    • Group IV: Positive Control (e.g., Dexamethasone, 1-5 mg/kg, i.p.) + LPS injection.

  • Procedure: a. Administer the vehicle, test compound, or positive control. b. One hour later, administer Lipopolysaccharide (LPS from E. coli) intraperitoneally (i.p.). The dose can range from 1 to 15 mg/kg depending on the desired severity and endpoints (lower doses for cytokine analysis, higher for mortality).[6] c. At a predetermined time point (e.g., 1.5 hours for peak TNF-α, 4-6 hours for IL-6), anesthetize the mice and collect blood via cardiac puncture.[20] d. Euthanize animals and harvest organs (liver, lung, spleen) for histological analysis or homogenization to measure tissue-level markers.

  • Data Analysis:

    • Measure serum concentrations of TNF-α, IL-6, and IL-1β using commercial ELISA kits.

    • Perform histological scoring of organ damage (e.g., inflammatory cell infiltration in the lungs).

Model 3: Collagen-Induced Arthritis (CIA) in Rats

This protocol assesses efficacy in a chronic, autoimmune model.

  • Animals: DBA/1 mice or Dark Agouti rats are susceptible strains.[4]

  • Induction Protocol:

    • Day 0 (Primary Immunization): Anesthetize animals. Inject 100-200 µL of an emulsion containing bovine or chicken Type II collagen and Complete Freund's Adjuvant (CFA) intradermally at the base of the tail.[10]

    • Day 21 (Booster Immunization): Administer a second injection of Type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).

  • Dosing Regimens:

    • Prophylactic: Begin dosing with the test compound or control before or at the time of primary immunization (Day 0).

    • Therapeutic: Begin dosing after the onset of clinical signs of arthritis (typically around Day 24-28).

  • Monitoring and Endpoints (from onset until Day 42-49):

    • Clinical Arthritis Score: Score each paw daily or every other day based on a scale (e.g., 0=normal, 1=mild swelling/erythema, 2=moderate swelling, 3=severe swelling, 4=ankylosis). The maximum score per animal is 16.

    • Paw Thickness/Volume: Measure hind paw thickness or volume with calipers or a plethysmometer.

    • Terminal Endpoints (Day 42-49):

      • Histopathology: Collect hind paws, fix in formalin, decalcify, and embed in paraffin. Stain sections with H&E to score inflammation, pannus formation, cartilage damage, and bone erosion.[8]

      • Serology: Measure serum levels of anti-type II collagen antibodies (IgG1, IgG2a) and pro-inflammatory cytokines via ELISA.

Mechanistic Insights: Connecting In Vivo Effects to Molecular Pathways

Effective anti-inflammatory agents typically modulate key signaling pathways that drive the production of inflammatory mediators. The data from the in vivo models should be correlated with molecular analyses to elucidate the mechanism of action.

Key Inflammatory Signaling Pathways:

Inflammatory stimuli like LPS or cytokines (TNF-α, IL-1β) activate cell surface receptors, triggering intracellular signaling cascades. Two pivotal pathways are:

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: A master regulator of inflammation.[21] In resting cells, NF-κB is held inactive in the cytoplasm by IκB proteins. Upon stimulation, the IKK complex phosphorylates IκB, leading to its degradation. This frees NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines, chemokines, and enzymes like COX-2 and iNOS.[22][23][24]

  • MAPK (Mitogen-Activated Protein Kinase) Pathway: This pathway involves a cascade of kinases (e.g., p38, JNK, ERK) that phosphorylate and activate transcription factors (like AP-1) and other kinases.[25][26] The MAPK pathway plays a critical role in regulating the synthesis of inflammatory mediators and is a key target for anti-inflammatory therapies.[27]

G cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway cluster_nucleus Nucleus LPS LPS / Cytokines (TNF-α, IL-1β) TLR4 TLR4 / TNFR LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK IKK IKK Complex TLR4->IKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK p38 p38 MAPK MAPKK->p38 AP1 AP-1 p38->AP1 IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocation IkB_NFkB->NFkB IκB degradation Genes Pro-inflammatory Gene Transcription (COX-2, iNOS, TNF-α, IL-6, IL-1β) AP1->Genes NFkB_nuc->Genes Compound Test Compound (Hypothesized Action) Compound->MAPKKK Inhibition? Compound->IKK Inhibition?

Caption: Key inflammatory signaling pathways (NF-κB and MAPK).

To validate the mechanism, tissues (e.g., paw tissue, liver, spleen) or cells (e.g., peritoneal macrophages) can be collected at the end of the in vivo studies. Techniques like Western blotting can be used to measure the phosphorylation status of key proteins (p-p38, p-IκBα) and the expression of downstream targets (COX-2, iNOS).[28][29]

Conclusion and Future Directions

This guide provides a robust, multi-faceted framework for validating the in vivo anti-inflammatory effects of a novel compound such as "this compound". By systematically progressing from an acute, localized model (carrageenan-induced edema) to a systemic acute model (LPS), and finally to a complex chronic autoimmune model (collagen-induced arthritis), researchers can build a comprehensive and compelling data package.

Objective comparison against established drugs like indomethacin, celecoxib, and dexamethasone provides essential context for the compound's potency and potential therapeutic niche.[11][16][30] Integrating molecular analysis of key inflammatory pathways like NF-κB and MAPK will ground the observed physiological effects in a sound mechanistic rationale.[21][25] This structured approach ensures scientific integrity and provides the critical data necessary to advance promising anti-inflammatory candidates through the drug development pipeline.

References

Navigating the Landscape of Chemoresistance: A Comparative Analysis of 3-Hydroxy-(28-4-coumaroyloxy)lup-20(29)-en-27-oic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Evaluating Cross-Resistance in Drug-Resistant Cancer Cell Lines

In the relentless pursuit of novel anticancer therapeutics, the specter of multidrug resistance (MDR) remains a formidable challenge, contributing to over 90% of mortality in cancer patients undergoing chemotherapy.[1][2] The evolution of cancer cells to withstand a broad range of cytotoxic agents necessitates the development of compounds that can circumvent or overcome these resistance mechanisms. This guide provides a comprehensive framework for evaluating the potential of a novel triterpenoid, 3-Hydroxy-(28-4-coumaroyloxy)lup-20(29)-en-27-oic acid , in the context of drug-resistant cancer cell lines.

This molecule, a derivative of the well-documented betulinic acid, belongs to a class of pentacyclic triterpenoids recognized for their promising antitumor properties.[3][4] Betulinic acid and its derivatives have been shown to induce apoptosis and inhibit tumor growth in a variety of cancer models, often by directly targeting mitochondria.[3][5][6] The addition of a coumaroyl moiety, as seen in the subject compound, has been suggested in related molecules to enhance anticancer activity and potentially overcome chemoresistance.[7][8]

This guide will delve into the experimental design and methodologies required to rigorously assess the cross-resistance profile of this compound. We will explore the establishment of drug-resistant cell lines, the execution of cytotoxicity assays, and the interpretation of the resulting data, providing a comparative analysis against standard chemotherapeutic agents.

The Rationale: Why Investigate Cross-Resistance?

Cancer cells develop MDR through a variety of mechanisms, including increased drug efflux, enhanced DNA repair, and alterations in apoptotic pathways.[1][9][10] A critical step in the preclinical evaluation of any new anticancer agent is to determine its efficacy against cancer cells that have already developed resistance to existing drugs. This "cross-resistance" profile provides crucial insights into the compound's mechanism of action and its potential clinical utility. A favorable profile would show a compound retaining its cytotoxic activity in cell lines that are resistant to other drugs, suggesting it may act via a novel pathway or is not a substrate for common resistance mechanisms like ABC transporter-mediated drug efflux.[11]

Experimental Framework for Cross-Resistance Assessment

The following sections outline a robust, self-validating experimental workflow for characterizing the activity of this compound against a panel of drug-resistant cancer cell lines.

Diagram: Experimental Workflow for Cross-Resistance Profiling

G cluster_0 Phase 1: Cell Line Preparation cluster_1 Phase 2: Cytotoxicity Assessment cluster_2 Phase 3: Data Analysis & Interpretation A Parental Cancer Cell Line (e.g., MCF-7) B Establish Drug-Resistant Sublines (e.g., MCF-7/ADR) via Continuous Drug Exposure A->B Stepwise drug increase C Characterize Resistance Phenotype (IC50 of Selecting Drug) B->C Validate resistance D Treat Parental & Resistant Cells with Test Compound & Standard Drugs E Perform Cell Viability Assay (e.g., MTT Assay) D->E 72h incubation F Calculate IC50 Values from Dose-Response Curves E->F Data analysis G Calculate Resistance Index (RI) RI = IC50 (Resistant) / IC50 (Parental) H Comparative Analysis of RI Across Different Drugs G->H Compare profiles I Mechanistic Hypothesis Generation H->I Interpret results

Caption: A three-phase workflow for assessing the cross-resistance profile of a novel compound.

Part 1: Establishment and Validation of Drug-Resistant Cell Lines

The foundation of any cross-resistance study is a well-characterized panel of drug-resistant cell lines. The recommended approach is the continuous exposure of a parental cell line to escalating concentrations of a specific chemotherapeutic agent.[12][13]

Detailed Protocol: Generation of a Doxorubicin-Resistant Cell Line (e.g., MCF-7/ADR)
  • Parental Cell Line Culture: Begin with a well-characterized, sensitive parental cell line, for example, the MCF-7 human breast adenocarcinoma cell line. Culture the cells in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO2 incubator.

  • Initial IC50 Determination: Before initiating the resistance induction, determine the baseline sensitivity of the parental MCF-7 cells to the selecting agent, doxorubicin, using a standard cell viability assay such as the MTT assay. This will establish the initial IC50 value.

  • Induction of Resistance:

    • Expose the parental MCF-7 cells to doxorubicin at a starting concentration of approximately one-fifth of the determined IC50.

    • Culture the cells until they reach 70-80% confluency. The initial exposure may result in significant cell death.

    • Subculture the surviving cells and allow them to recover.

    • Once the cells are proliferating at a steady rate in the presence of the drug, incrementally increase the doxorubicin concentration. This process is repeated over several months.

  • Stabilization and Validation:

    • A resistant cell line is considered stable when it can consistently proliferate in a doxorubicin concentration that is at least 10-fold higher than the IC50 of the parental line.[13]

    • To validate the resistance, perform a dose-response experiment to determine the IC50 of doxorubicin on the newly established resistant line (MCF-7/ADR) and compare it to the parental MCF-7 line. The resistance index (RI) should be significantly greater than 1.

    • Maintain the resistant cell line in a medium containing the selecting drug to preserve the resistance phenotype.

This protocol can be adapted for generating resistance to other drugs such as paclitaxel (MCF-7/PTX) or cisplatin (A549/DDP).

Part 2: Comparative Cytotoxicity Analysis

With the established parental and resistant cell lines, the next step is to compare the cytotoxic effects of this compound with standard chemotherapeutic agents.

Detailed Protocol: MTT Cell Viability Assay
  • Cell Seeding: Seed the parental and resistant cells into 96-well plates at an appropriate density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound, doxorubicin, paclitaxel, and cisplatin. Treat the cells with a range of concentrations of each compound and include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the culture medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined from this curve.

Part 3: Data Interpretation and Comparative Analysis

The IC50 values obtained for each compound in the parental and resistant cell lines are then used to calculate the Resistance Index (RI).

Resistance Index (RI) = IC50 in Resistant Cell Line / IC50 in Parental Cell Line [12]

  • RI > 1: Indicates resistance.

  • RI = 1: Indicates equal sensitivity.

  • RI < 1: Indicates collateral sensitivity (the resistant cell line is more sensitive to the compound than the parental line).

Hypothetical Data Presentation

The following table presents a hypothetical but plausible dataset for the cross-resistance profile of this compound.

Cell LineThis compound (IC50 in µM)Doxorubicin (IC50 in µM)Paclitaxel (IC50 in µM)Cisplatin (IC50 in µM)
MCF-7 (Parental) 4.8 ± 0.50.4 ± 0.060.02 ± 0.0033.1 ± 0.4
MCF-7/ADR (Doxorubicin-Resistant) 6.2 ± 0.742.5 ± 5.11.5 ± 0.23.9 ± 0.5
Resistance Index (RI) 1.3 106.3 75.0 1.3
A549 (Parental) 7.1 ± 0.80.9 ± 0.10.05 ± 0.0075.2 ± 0.6
A549/DDP (Cisplatin-Resistant) 9.9 ± 1.11.5 ± 0.20.08 ± 0.0148.9 ± 5.4
Resistance Index (RI) 1.4 1.7 1.6 9.4
Analysis of Hypothetical Data

In this hypothetical scenario, the MCF-7/ADR cell line exhibits a very high resistance to doxorubicin (RI = 106.3) and significant cross-resistance to paclitaxel (RI = 75.0). This is a common observation as both drugs can be substrates for the ABCB1 (P-glycoprotein) efflux pump. However, the RI for this compound is only 1.3, indicating that it largely circumvents the resistance mechanisms present in this cell line.

Similarly, in the cisplatin-resistant A549/DDP line, which may have enhanced DNA repair mechanisms[1][14], the test compound shows a very low RI of 1.4, while cisplatin itself has a high RI of 9.4. This suggests that the cytotoxic mechanism of this compound is likely independent of the pathways conferring resistance to doxorubicin, paclitaxel, and cisplatin.

Potential Mechanisms of Action and Overcoming Resistance

The favorable cross-resistance profile of this compound in this hypothetical study points towards a mechanism of action that is distinct from conventional chemotherapeutics. Based on literature for similar compounds, several pathways could be implicated.[7]

Diagram: Potential Signaling Pathways

G cluster_0 Mechanisms of Drug Resistance cluster_1 Standard Chemotherapeutics cluster_2 Test Compound & Potential Targets MDR1 MDR1/P-gp Efflux Pump TestCompound 3-Hydroxy-(28-4-coumaroyloxy) lup-20(29)-en-27-oic acid MDR1->TestCompound No significant efflux DNARepair Enhanced DNA Repair DNARepair->TestCompound Mechanism is independent of AntiApoptosis Anti-Apoptotic Proteins (e.g., Bcl-2) Doxo Doxorubicin Doxo->MDR1 Substrate for Doxo->AntiApoptosis Induce apoptosis, counteracted by Cisplatin Cisplatin Cisplatin->DNARepair Induces damage, counteracted by Cisplatin->AntiApoptosis Induce apoptosis, counteracted by Notch Notch Signaling Pathway Inhibition TestCompound->Notch Inhibits Mitochondria Mitochondrial-Mediated Apoptosis TestCompound->Mitochondria Induces

Caption: Potential mechanisms by which the test compound may overcome resistance.

One plausible mechanism, supported by studies on a related compound, is the inhibition of the Notch signaling pathway.[7] The Notch pathway is implicated in tumor aggressiveness, drug resistance, and the maintenance of cancer stem cells. By inhibiting this pathway, this compound could potentially re-sensitize resistant cells or eliminate the cancer stem cell population that often drives relapse.

Furthermore, many betulinic acid derivatives are known to directly induce apoptosis through the mitochondrial pathway, causing the release of cytochrome c and activation of caspases.[5][15] This direct action on mitochondria may bypass resistance mechanisms that are upstream in the apoptotic cascade.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to evaluating the cross-resistance profile of this compound. The hypothetical data presented suggests that this compound may be a promising candidate for further development, particularly for its potential to treat drug-resistant cancers.

Future studies should aim to elucidate the precise molecular mechanisms by which this compound exerts its cytotoxic effects. This would involve investigating its impact on the Notch signaling pathway, its ability to induce mitochondrial-mediated apoptosis, and its interaction (or lack thereof) with known drug efflux pumps. In vivo studies using xenograft models of drug-resistant tumors would be the subsequent critical step in validating its therapeutic potential.

By employing the systematic approach detailed in this guide, researchers can effectively characterize novel anticancer compounds and identify those with the greatest promise to overcome the significant clinical challenge of multidrug resistance.

References

Comparative analysis of the spectroscopic data of "3-Hydroxy-(28-4-coumaroyloxy)lup-20(29)-en-27-oic acid" and its synthetic analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of natural product chemistry and drug discovery, lupane-type triterpenoids stand out for their diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties. A notable member of this class is 3-Hydroxy-(28-4-coumaroyloxy)lup-20(29)-en-27-oic acid, a compound isolated from Caraipa densifolia. This guide provides a comparative spectroscopic analysis of this natural product and its hypothetical synthetic analog, 3-Hydroxy-2 -(4-coumaroyloxy)lup-20(29)-en-27-oic acid, to illustrate how subtle changes in molecular structure are reflected in their spectral data.

For researchers engaged in the synthesis and characterization of novel bioactive compounds, understanding these spectral nuances is paramount. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for both the known C-28 substituted and the hypothetical C-2 substituted analogs, drawing upon established principles and data from related synthetic derivatives.

The Structural Framework: C-28 vs. C-2 Substitution

The core structure for both molecules is a pentacyclic lupane triterpenoid skeleton. The key difference lies in the point of attachment of the p-coumaroyloxy moiety. In the natural product, this group is esterified at the C-28 position, while in our synthetic target, it is envisioned at the C-2 position on ring A. This seemingly minor shift has profound implications for the molecule's electronic environment and, consequently, its spectroscopic signatures.

Part 1: Spectroscopic Analysis of the Natural Product: 3-Hydroxy-28-(4-coumaroyloxy)lup-20(29)-en-27-oic acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton spectrum would be characterized by the typical signals of a lupane skeleton, including five tertiary methyl singlets and signals for the exocyclic double bond at C-20(29) appearing around δ 4.6-4.8 ppm.[2][3] The proton at C-3, bearing a hydroxyl group, would likely appear as a doublet of doublets around δ 3.2 ppm. The key diagnostic signals would be the downfield shift of the C-28 protons, which are part of the ester linkage, and the characteristic signals of the trans-p-coumaroyl group: two doublets for the vinyl protons (around δ 6.3 and 7.6 ppm) and two doublets for the aromatic protons of the para-substituted phenyl ring.[3]

¹³C NMR: The carbon spectrum would show the 30 signals of the lupane core plus the 9 signals of the coumaroyl moiety. Key signals include the carboxyl carbon at C-27, the olefinic carbons at C-20 and C-29 (around δ 150 and 110 ppm, respectively), and the carbon bearing the hydroxyl group at C-3 (around δ 79 ppm).[2] The C-28 carbon would be significantly downfield-shifted due to the esterification. The coumaroyl moiety would exhibit signals for its ester carbonyl, olefinic carbons, and aromatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for:

  • -OH stretching: A broad band around 3400 cm⁻¹ for the hydroxyl group at C-3.[3]

  • C=O stretching: A strong band around 1710-1730 cm⁻¹ for the ester carbonyl and a band for the carboxylic acid carbonyl at C-27.[3]

  • C=C stretching: Bands around 1640 cm⁻¹ for the olefinic bonds and around 1600 and 1515 cm⁻¹ for the aromatic ring.[3]

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak corresponding to the molecular formula C₃₉H₅₄O₆ (M.W. 618.85).[4] Fragmentation patterns would likely involve the loss of the coumaroyloxy group and characteristic cleavages of the lupane skeleton.

Part 2: Predicted Spectroscopic Data for the Synthetic Analog: 3-Hydroxy-2-(4-coumaroyloxy)lup-20(29)-en-27-oic acid

Synthesizing analogs with altered substitution patterns is a common strategy to enhance biological activity.[5][6] Placing the bulky coumaroyloxy group at C-2 on ring A would introduce significant steric and electronic changes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The most significant changes in the NMR spectra would be observed in the signals corresponding to ring A.

¹H NMR:

  • The proton at C-3, still bearing the hydroxyl group, would likely experience a downfield shift and a change in its coupling pattern due to the influence of the adjacent C-2 substituent.

  • The proton at C-2, now esterified, would be significantly deshielded and appear as a multiplet at a much lower field (estimated δ 4.5-5.0 ppm), compared to its typical upfield position in unsubstituted lupanes.

  • The signals for the methyl groups on ring A (C-23 and C-24) would also be shifted.

¹³C NMR:

  • The C-2 carbon would be significantly downfield shifted into the range typical for oxygenated carbons (around δ 80-85 ppm).

  • The chemical shifts of C-1, C-3, C-4, C-5, C-23, and C-24 would all be affected by the introduction of the electronegative ester group at C-2.

  • The C-28 carbon would now be part of a primary alcohol or a carboxylic acid, depending on the starting material, and its chemical shift would be significantly different from the esterified C-28 in the natural product.

Infrared (IR) Spectroscopy

The IR spectrum would be broadly similar to the natural product, with the key functional groups still present. However, subtle shifts in the positions of the C=O and -OH stretching bands might be observed due to the different electronic environment and potential for intramolecular hydrogen bonding.

Mass Spectrometry (MS)

The molecular ion peak would be identical to the natural product, as they are isomers. However, the fragmentation pattern would be expected to differ. Fragmentation involving ring A would be more prominent, with potential characteristic losses of the coumaroyloxy group from the C-2 position.

Comparative Data Summary

Spectroscopic Feature3-Hydroxy-28-(4-coumaroyloxy)lup-20(29)-en-27-oic acid (Natural Product)3-Hydroxy-2-(4-coumaroyloxy)lup-20(29)-en-27-oic acid (Synthetic Analog - Predicted)Rationale for a Senior Application Scientist
¹H NMR: C-3 Proton ~ δ 3.2 ppm (dd)Shifted, altered couplingProximity to the C-2 ester group in the synthetic analog changes its electronic environment.
¹H NMR: C-28 Protons Downfield shifted (ester)Upfield shifted (alcohol/acid)Reflects the change from an ester at C-28 to a different functional group.
¹H NMR: C-2 Proton Upfield (~ δ 1.5-1.8 ppm)Significantly downfield (~ δ 4.5-5.0 ppm)Direct attachment of the electronegative coumaroyloxy group causes strong deshielding.
¹³C NMR: C-28 Carbon Downfield shifted (ester)Upfield shifted (alcohol/acid)Change in functional group at C-28.
¹³C NMR: C-2 Carbon Upfield (~ δ 25-30 ppm)Significantly downfield (~ δ 80-85 ppm)Direct esterification at C-2.
MS Fragmentation Loss of coumaroyloxy from C-28Prominent fragmentation of ring AThe position of the substituent dictates the primary fragmentation pathways.

Experimental Protocols

General NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Record ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin).

  • Analysis: Assign all proton and carbon signals using the combination of 1D and 2D NMR data.

General FT-IR Spectroscopy Protocol
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate.

  • Data Acquisition: Record the spectrum using an FT-IR spectrometer over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.

General Mass Spectrometry Protocol
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization technique (e.g., ESI, APCI) and acquire the mass spectrum. For fragmentation studies, perform tandem MS (MS/MS) experiments.

  • Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to gain structural information.

Visualizing the Core Structures

cluster_0 Natural Product cluster_1 Synthetic Analog Lupane Core Lupane Core OH at C-3 OH at C-3 Lupane Core->OH at C-3 COOH at C-27 COOH at C-27 Lupane Core->COOH at C-27 Coumaroyloxy at C-28 Coumaroyloxy at C-28 Lupane Core->Coumaroyloxy at C-28 Lupane Core_2 Lupane Core OH at C-3_2 OH at C-3_2 Lupane Core_2->OH at C-3_2 OH at C-3 COOH at C-27_2 COOH at C-27_2 Lupane Core_2->COOH at C-27_2 COOH at C-27 Coumaroyloxy at C-2 Coumaroyloxy at C-2 Lupane Core_2->Coumaroyloxy at C-2

Caption: Structural comparison of the natural product and its synthetic analog.

Conclusion

This guide provides a framework for the comparative spectroscopic analysis of this compound and its hypothetical C-2 substituted analog. By understanding the predictable shifts in NMR, IR, and MS data based on the position of the coumaroyloxy substituent, researchers can confidently characterize novel synthetic derivatives and accelerate the process of drug discovery. The provided protocols and comparative data serve as a valuable resource for scientists working with this important class of natural products.

References

In Vivo Validation of the Anticancer Efficacy of 3-Hydroxy-(28-4-coumaroyloxy)lup-20(29)-en-27-oic Acid in Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of the novel therapeutic candidate, 3-Hydroxy-(28-4-coumaroyloxy)lup-20(29)-en-27-oic acid, in xenograft models of human cancer. Drawing upon established principles of preclinical oncology research, this document outlines a scientifically rigorous approach to evaluating the compound's anticancer efficacy, offering a comparative analysis against a standard-of-care therapeutic. The methodologies described herein are designed to yield robust and translatable data for researchers, scientists, and drug development professionals.

Introduction to this compound: A Promising Betulinic Acid Derivative

This compound is a novel natural product isolated from the stem bark and twigs of Caraipa densifolia Mart. (Theaceae).[1][2][3][4] Structurally, it is a derivative of betulinic acid, a pentacyclic triterpenoid renowned for its selective cytotoxicity against various cancer cell lines, including melanoma, lung, colon, and prostate cancer.[5] Betulinic acid and its derivatives are known to induce apoptosis in tumor cells, often through the mitochondrial pathway, and have demonstrated significant antitumor activity in in vivo models.[5][6]

The addition of a coumaroyloxy moiety to the betulinic acid scaffold is of particular interest. Coumarins, a class of benzopyrone compounds, exhibit a wide range of pharmacological activities, including potent anticancer effects.[7][8] They have been shown to modulate key signaling pathways involved in cell proliferation, apoptosis, and metastasis, such as the PI3K/Akt/mTOR pathway.[7][8] The combination of these two pharmacophores in a single molecule suggests a potential for synergistic or enhanced anticancer activity. A similar compound, 3-O-(E)-p-Coumaroyl betulinic acid, has demonstrated anticancer activity in breast cancer cells by inhibiting the Notch signaling pathway.[9][10]

Given the promising anticancer profile of its parent compounds, a thorough in vivo investigation of this compound is warranted to ascertain its therapeutic potential.

Proposed In Vivo Validation Strategy: A Human Melanoma Xenograft Model

Based on the well-documented anti-melanoma activity of betulinic acid, a human melanoma xenograft model is proposed for the initial in vivo efficacy studies of this compound. The A375 human melanoma cell line is a suitable candidate for this model due to its widespread use and well-characterized growth properties in vivo.

Experimental Workflow

The overall experimental workflow for the in vivo validation is depicted in the following diagram:

experimental_workflow cluster_pre_implantation Pre-Implantation cluster_implantation Implantation cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoints A375_culture A375 Cell Culture (Exponential Growth) cell_harvest Cell Harvest & Viability Assessment A375_culture->cell_harvest implantation Subcutaneous Implantation (Nude Mice) cell_harvest->implantation tumor_growth Tumor Growth Monitoring (to ~100-150 mm³) implantation->tumor_growth randomization Animal Randomization (n=8-10/group) tumor_growth->randomization treatment_initiation Treatment Initiation (i.p. or p.o.) randomization->treatment_initiation monitoring Tumor Volume & Body Weight (2-3 times/week) treatment_initiation->monitoring endpoint Endpoint Criteria Met (e.g., Tumor Volume >1500 mm³ or Adverse Clinical Signs) monitoring->endpoint tissue_collection Euthanasia & Tissue Collection (Tumor, Blood, Organs) endpoint->tissue_collection data_analysis data_analysis tissue_collection->data_analysis Data Analysis

Caption: Experimental workflow for the in vivo validation of this compound.

Detailed Experimental Protocol

1. Animal Model:

  • Species: Athymic Nude Mice (e.g., BALB/c nude or NIH-III)

  • Age/Sex: 6-8 weeks old, female

  • Acclimatization: Minimum of 7 days upon arrival, with ad libitum access to food and water.

2. Cell Culture and Implantation:

  • A375 human melanoma cells will be cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cells will be harvested during the exponential growth phase, washed with sterile PBS, and resuspended in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.

  • Each mouse will be subcutaneously inoculated with 100 µL of the cell suspension (5 x 10^6 cells) into the right flank.

3. Treatment Groups and Administration:

  • Once tumors reach an average volume of 100-150 mm³, mice will be randomized into the following treatment groups (n=8-10 per group):

    • Group 1 (Vehicle Control): Administered with the vehicle used to dissolve the test compound (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline).

    • Group 2 (Test Compound - Low Dose): this compound at X mg/kg.

    • Group 3 (Test Compound - High Dose): this compound at Y mg/kg.

    • Group 4 (Positive Control): Dacarbazine at a clinically relevant dose (e.g., 80 mg/kg).

  • Route of Administration: Intraperitoneal (i.p.) or oral gavage (p.o.), depending on the solubility and preliminary pharmacokinetic data of the test compound.

  • Dosing Schedule: Once daily (q.d.) or every other day (q.o.d.) for 21 days.

4. Efficacy and Toxicity Monitoring:

  • Tumor Volume: Measured 2-3 times per week using digital calipers and calculated using the formula: (Length x Width^2) / 2.

  • Body Weight: Monitored 2-3 times per week as an indicator of systemic toxicity.

  • Clinical Observations: Daily monitoring for any signs of distress or adverse effects.

5. Endpoint and Data Analysis:

  • The study will be terminated when tumors in the vehicle control group reach a predetermined size (e.g., >1500 mm³) or after a fixed duration of treatment.

  • Primary Endpoint: Tumor Growth Inhibition (TGI), calculated as: TGI (%) = [1 - (Mean Tumor Volume of Treated Group at Endpoint / Mean Tumor Volume of Control Group at Endpoint)] x 100.

  • Statistical Analysis: One-way ANOVA followed by Dunnett's post-hoc test for comparison between treatment groups and the vehicle control.

Comparative Efficacy and Safety Profile

The following table presents a hypothetical but plausible comparison of the expected outcomes for this compound against the standard-of-care, Dacarbazine.

ParameterVehicle ControlThis compound (Low Dose)This compound (High Dose)Dacarbazine (Positive Control)
Mean Tumor Volume at Endpoint (mm³) 1650 ± 250990 ± 180660 ± 150825 ± 170
Tumor Growth Inhibition (TGI) (%) -40%60%50%
Mean Body Weight Change (%) +2 ± 1.5-1 ± 2.0-3 ± 2.5-8 ± 3.0
Observable Toxicity NoneNoneMild lethargySignificant lethargy, ruffled fur

Mechanistic Insights: Potential Signaling Pathways

The anticancer activity of this compound is hypothesized to involve the induction of apoptosis, a mechanism shared by both betulinic acid and coumarin derivatives.[6][7] The intrinsic (mitochondrial) pathway of apoptosis is a likely target.

apoptosis_pathway cluster_compound Therapeutic Intervention cluster_mitochondria Mitochondrial Events cluster_caspase_cascade Caspase Cascade compound 3-Hydroxy-(28-4-coumaroyloxy) lup-20(29)-en-27-oic acid bax_bak Bax/Bak Activation compound->bax_bak Promotes bcl2 Bcl-2/Bcl-xL Inhibition compound->bcl2 Inhibits cytochrome_c Cytochrome c Release bax_bak->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 caspase9 Caspase-9 Activation apaf1->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Comparing the safety profile of "3-Hydroxy-(28-4-coumaroyloxy)lup-20(29)-en-27-oic acid" with other natural anticancer compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Safety Profiles of Natural Anticancer Compounds

A Senior Application Scientist's Field Guide to Evaluating the Safety of 3-Hydroxy-2-(4-coumaroyloxy)lup-20(29)-en-27-oic Acid and Its Peers

In the pursuit of novel oncology therapeutics, nature presents a vast library of compounds with potent anticancer activity. However, the ultimate clinical utility of these agents is not defined by efficacy alone, but by their therapeutic index—the balance between efficacy and toxicity. This guide provides a comparative analysis of the safety profile of the novel lupane-type triterpene, 3-Hydroxy-2-(4-coumaroyloxy)lup-20(29)-en-27-oic acid, against established natural anticancer compounds: Paclitaxel, Curcumin, and Resveratrol.

Given the limited direct toxicological data on 3-Hydroxy-2-(4-coumaroyloxy)lup-20(29)-en-27-oic acid, this analysis will draw upon data from its parent compound, Betulinic Acid (3β-Hydroxy-lup-20(29)-en-28-oic acid), a closely related and well-studied lupane triterpene.[1][2] This approach provides a robust, scientifically grounded proxy to evaluate its potential safety profile within the broader class of promising triterpenoid anticancer agents.

Section 1: Safety Profiles of Benchmark Natural Anticancer Compounds

A compound's journey from lab to clinic is paved with rigorous safety evaluations. We will first examine the known safety landscapes of three widely researched natural compounds to establish a baseline for our comparison.

Paclitaxel: The Potent Standard

Originally isolated from the bark of the Pacific yew tree, Paclitaxel is a cornerstone of chemotherapy regimens for various cancers, including ovarian, breast, and non-small cell lung cancer.[3] Its mechanism, the stabilization of microtubules, is highly effective but also underlies its significant toxicity profile.

  • Common Adverse Effects: The most frequent side effects include myelosuppression (neutropenia, anemia, thrombocytopenia), peripheral neuropathy (numbness and tingling in hands and feet), alopecia (hair loss), nausea, vomiting, and musculoskeletal pain.[3][4][5]

  • Dose-Limiting Toxicities: The primary dose-limiting toxicities are severe neutropenia, which increases the risk of life-threatening infections, and debilitating peripheral neuropathy.[3][6]

  • Serious Risks: Severe hypersensitivity reactions, sometimes fatal, can occur, necessitating premedication with corticosteroids and antihistamines.[7][8] Cardiac toxicity is also a potential serious risk.[3][5]

Curcumin: The Well-Tolerated Modulator

Curcumin is the principal curcuminoid found in turmeric, a spice used for centuries in traditional medicine.[9] It modulates multiple signaling pathways involved in cancer progression and inflammation.[10]

  • General Safety Profile: Curcumin is widely recognized for its favorable safety profile, even at high doses.[11][12] It is considered "Generally Recognized as Safe" (GRAS) by the FDA.[11]

  • Common Adverse Effects: When side effects do occur, they are typically mild and gastrointestinal in nature, such as diarrhea, headache, nausea, and yellow stool, particularly at doses exceeding 3.6 g/day .[9][11]

  • Clinical Considerations: The primary challenge with curcumin is not toxicity but its poor bioavailability due to rapid metabolism and elimination.[9] Formulations often include enhancers like piperine (from black pepper) to increase absorption.[9] While generally safe, curcumin may interact with medications like anticoagulants and drugs for diabetes.[12]

Resveratrol: The Biphasic Agent

Resveratrol is a polyphenol found in grapes, berries, and peanuts, known for its antioxidant and anti-inflammatory properties.[13] Its role in cancer is complex, exhibiting dose-dependent effects.

  • General Safety Profile: Resveratrol is generally well-tolerated, with clinical trials showing a good safety profile at doses up to 1 g/day .[14] No serious adverse events have been consistently reported in most trials.[15][16]

  • Dose-Dependent Effects: At low concentrations, resveratrol acts as an antioxidant, while at higher concentrations (≥25 µM in vitro), it can act as a pro-oxidant, inducing oxidative stress and apoptosis in cancer cells.[17] This biphasic nature is key to its potential therapeutic effect but also warrants careful dose consideration.

  • Adverse Effects: High doses may lead to mild gastrointestinal issues.[14] There is also some evidence that resveratrol could be toxic to normal cells at very high concentrations, though human studies have yet to report significant adverse effects.[17][18]

Section 2: The Investigational Profile of Lupane Triterpenes

The subject of our analysis, 3-Hydroxy-2-(4-coumaroyloxy)lup-20(29)-en-27-oic acid, belongs to the lupane class of pentacyclic triterpenes. Its parent compound, Betulinic Acid, has shown considerable promise due to a highly desirable characteristic: selective cytotoxicity.

  • Selective Cytotoxicity: A significant advantage of Betulinic Acid and its derivatives is their demonstrated ability to induce apoptosis in cancer cells while showing markedly lower toxicity toward normal cells.[1] This selectivity is a critical differentiator from conventional chemotherapies like Paclitaxel.

  • Preclinical Evidence: Studies on Betulinic Acid have shown its effectiveness at doses up to 500 mg/kg of body weight in animal models for cancer and HIV infection with a favorable safety profile.[1] Derivatives are being synthesized to enhance potency, and these studies suggest that modifications can yield highly potent compounds.[1]

  • Anticipated Profile: Based on its chemical class, 3-Hydroxy-2-(4-coumaroyloxy)lup-20(29)-en-27-oic acid is hypothesized to share this favorable safety profile, exhibiting targeted anticancer activity with minimal collateral damage to healthy tissue. However, comprehensive preclinical toxicology studies are required to confirm this.

Section 3: Comparative Safety Data Summary

The following table provides a side-by-side comparison of the key safety parameters for each compound class.

Safety ParameterPaclitaxelCurcuminResveratrolLupane Triterpenes (Betulinic Acid Proxy)
Primary Toxicity Myelosuppression, Peripheral Neuropathy[3][19]Low to negligibleGenerally low; dose-dependent effects[17]Low toxicity to normal cells[1]
Common Side Effects Neutropenia, alopecia, nausea, fatigue, muscle pain[3][4]Mild GI upset (diarrhea, nausea) at high doses[9][11]Mild GI issues at high doses[14]Data limited; expected to be minimal
Dose-Limiting Toxicity Severe Neutropenia, Severe Peripheral Neuropathy[6]None established; limited by bioavailability[9]Not clearly established in humansNot established; high therapeutic index suggested in preclinical models[1]
Effect on Normal Cells High cytotoxicity to rapidly dividing normal cells (e.g., bone marrow, hair follicles)Generally safe; minimal adverse effects[11]Can be toxic at very high concentrations in vitro[17]High selectivity for cancer cells; low cytotoxicity[1]
Serious Risks Severe hypersensitivity reactions, cardiac toxicity, infections[3][5][8]Potential drug interactions (e.g., blood thinners)[12]Potential for pro-oxidant effects at high doses[17]Data insufficient; none identified in preclinical studies of parent compounds

Section 4: Experimental Protocols for Preclinical Safety Assessment

To validate the safety profile of a novel compound like 3-Hydroxy-2-(4-coumaroyloxy)lup-20(29)-en-27-oic acid, a series of standardized in vitro assays are essential.

Workflow for In Vitro Safety Profiling

The following diagram illustrates a logical workflow for assessing the cytotoxic and safety profile of a novel compound.

G cluster_0 Phase 1: Initial Cytotoxicity Screening cluster_1 Phase 2: Mechanistic & Specificity Assays cluster_2 Phase 3: Data Analysis & Interpretation A Prepare Stock Solution of Test Compound B Cell Seeding (Cancer vs. Normal Cell Lines) A->B C Dose-Response Treatment (24-72h) B->C D MTT Assay for Cell Viability C->D E LDH Assay for Membrane Integrity C->E F Annexin V/PI Staining for Apoptosis C->F H Calculate IC50 Values D->H Quantify Absorbance G Caspase Activity Assay F->G I Determine Selectivity Index (SI) SI = IC50 (Normal) / IC50 (Cancer) H->I J Compare Results to Benchmark Compounds I->J

Caption: A standard workflow for the preclinical in vitro safety assessment of a novel anticancer compound.

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay is fundamental for assessing cell viability by measuring the metabolic activity of living cells.

Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).

Methodology:

  • Cell Seeding: Plate both cancer cells (e.g., MCF-7, breast cancer) and normal cells (e.g., MCF-10A, non-tumorigenic breast epithelial) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.

    • Causality: Seeding both cancerous and normal cell lines is critical for determining the compound's selectivity.

  • Compound Preparation: Prepare a serial dilution of 3-Hydroxy-2-(4-coumaroyloxy)lup-20(29)-en-27-oic acid in the appropriate cell culture medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Paclitaxel).

  • Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Incubate for 24, 48, or 72 hours.

    • Causality: Multiple time points help to understand if the compound's effect is rapid or time-dependent.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Causality: Living cells with active mitochondrial dehydrogenases will convert the yellow MTT into a purple formazan product. Dead cells cannot do this.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Section 5: Mechanistic Pathways and Differential Toxicity

The superior safety profile of compounds like the lupane triterpenes stems from their ability to selectively trigger apoptosis in cancer cells. This is often achieved by exploiting differences between the signaling pathways of normal and cancerous cells.

G cluster_cancer Cancer Cell cluster_normal Normal Cell Lupane Lupane Triterpenes (e.g., Betulinic Acid) Mito_Cancer Mitochondria (Altered Membrane Potential) Lupane->Mito_Cancer Direct Action Bax_Cancer Bax/Bak Activation Mito_Cancer->Bax_Cancer Casp9_Cancer Caspase-9 Bax_Cancer->Casp9_Cancer Casp3_Cancer Caspase-3 Casp9_Cancer->Casp3_Cancer Apoptosis_Cancer APOPTOSIS Casp3_Cancer->Apoptosis_Cancer Lupane_Normal Lupane Triterpenes Mito_Normal Mitochondria (Stable Membrane Potential) Lupane_Normal->Mito_Normal No significant effect No_Apoptosis Cell Survival Mito_Normal->No_Apoptosis Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules CellCycleArrest Mitotic Arrest Microtubules->CellCycleArrest CellCycleArrest->Apoptosis_Cancer Affects all rapidly dividing cells CellCycleArrest->No_Apoptosis Affects all rapidly dividing cells

Caption: Simplified signaling pathways illustrating the selective action of Lupane Triterpenes versus the broad action of Paclitaxel.

Lupane triterpenes are thought to directly target the mitochondria of cancer cells, which often have a different mitochondrial membrane potential compared to normal cells. This triggers the intrinsic apoptosis pathway selectively, leading to cancer cell death while sparing healthy cells. In contrast, Paclitaxel's mechanism of microtubule disruption affects all rapidly dividing cells, leading to the widespread side effects seen in chemotherapy.

Conclusion

The comparative analysis reveals a spectrum of safety profiles among natural anticancer compounds. While Paclitaxel remains a potent but toxic tool, compounds like Curcumin and Resveratrol offer high safety margins but face challenges with bioavailability or require precise dosing to achieve therapeutic effects.

The investigational compound, 3-Hydroxy-2-(4-coumaroyloxy)lup-20(29)-en-27-oic acid, by virtue of its classification as a lupane triterpene, represents a highly promising area of research. The hallmark of this class—selective cytotoxicity against cancer cells—positions it as a potentially superior candidate with a wider therapeutic window than conventional agents. While direct toxicological data remains to be established, the strong safety precedent set by its parent compounds like Betulinic Acid provides a compelling rationale for its continued development. Future research must focus on rigorous preclinical safety studies, as outlined in this guide, to validate this potential and pave the way for clinical investigation.

References

Safety Operating Guide

Navigating the Uncharted: A Safety and Handling Guide for 3-Hydroxy-(28-4-coumaroyloxy)lup-20(29)-en-27-oic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, we are often tasked with handling novel compounds where comprehensive safety data is not yet available. This is the case with 3-Hydroxy-(28-4-coumaroyloxy)lup-20(29)-en-27-oic acid, a complex triterpenoid with potential biological activity.[1][2][3] In the absence of a specific Safety Data Sheet (SDS), a cautious and informed approach based on the chemical's constituent parts and general principles of laboratory safety is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel.

Hazard Analysis: A Tale of Two Moieties

The structure of this compound can be deconstructed into two key components: a lupane-type triterpenoid backbone and a p-coumaroyloxy ester side chain.

  • Lupane Triterpenoid Backbone: Generally, lupane-type triterpenes are considered to have low toxicity.[4] They are naturally occurring compounds found in many plants.[5][6]

  • p-Coumaroyloxy Moiety: This is where a higher degree of caution is warranted. Coumarin and its derivatives are known to have certain hazards. Safety data for coumarin indicates that it can be toxic if swallowed and may cause an allergic skin reaction.[7][8] Similarly, p-Coumaric acid is known to cause skin and serious eye irritation, and may cause respiratory irritation.[9][10]

Given the presence of the coumaroyloxy group, we must assume that this compound may possess similar hazardous properties. Therefore, all handling procedures should be designed to minimize exposure, particularly via ingestion, skin contact, and inhalation of any dust or aerosols.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling this compound. The following table outlines the minimum required PPE, with specifications drawn from safety recommendations for related coumarin compounds.[7][11]

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile gloves with a minimum thickness of >0.11 mm are recommended. Always inspect gloves for tears or punctures before use.
Eye Protection Safety glasses with side shieldsMust be worn at all times in the laboratory where the chemical is handled. For operations with a higher risk of splashing, chemical splash goggles are required.
Body Protection Laboratory coatA standard, fully-buttoned laboratory coat should be worn to protect skin and personal clothing.
Respiratory Protection Not generally required for small quantitiesAll handling of the solid compound should be performed in a certified chemical fume hood to prevent inhalation of dust.

Operational Plan: From Receipt to Experiment

A clear, step-by-step operational plan is critical to ensure safety and maintain the integrity of the compound.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the package for any signs of damage or leakage. Wear nitrile gloves and safety glasses when opening the outer packaging.

  • Verification: Confirm that the container is properly labeled and sealed.

  • Storage: The compound should be stored at -20°C in a tightly sealed container to maintain its stability.[1][12]

Handling and Experimental Use

All manipulations of this compound should be conducted within a certified chemical fume hood to minimize inhalation risk.

Workflow for Weighing and Preparing Solutions:

cluster_0 Preparation in Fume Hood A Don appropriate PPE B Place all necessary equipment in fume hood A->B Secure work area C Carefully open the container B->C Minimize exposure D Weigh the required amount of compound C->D Avoid creating dust E Add solvent to the compound D->E Controlled addition F Seal the solution container E->F Prevent spills G Clean all equipment and the work surface F->G Decontaminate

Caption: Workflow for handling the solid compound.

Spill and Exposure Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

  • Minor Spill (in fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material.

    • Wipe the area clean with a suitable solvent (e.g., ethanol), working from the outside in.

    • Place all contaminated materials in a sealed bag for hazardous waste disposal.

  • Skin Contact:

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes.

    • Remove contaminated clothing.

    • Seek medical attention if irritation develops or persists.[13]

  • Eye Contact:

    • Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

    • Seek immediate medical attention.[8]

  • Ingestion:

    • Do NOT induce vomiting.

    • Rinse the mouth with water.

    • Seek immediate medical attention.[8]

Disposal Plan: Responsible Waste Management

All waste contaminated with this compound must be treated as hazardous chemical waste.

Waste Disposal Workflow:

cluster_1 Waste Segregation and Disposal cluster_2 Hazardous Waste Containers cluster_3 Final Disposal SolidWaste Contaminated solid waste (gloves, wipes, etc.) SolidContainer Labeled solid hazardous waste container SolidWaste->SolidContainer LiquidWaste Unused solutions LiquidContainer Labeled liquid hazardous waste container LiquidWaste->LiquidContainer SharpsWaste Contaminated sharps SharpsContainer Puncture-proof sharps container SharpsWaste->SharpsContainer DisposalService Licensed chemical waste disposal service SolidContainer->DisposalService LiquidContainer->DisposalService SharpsContainer->DisposalService

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxy-(28-4-coumaroyloxy)lup-20(29)-en-27-oic acid
Reactant of Route 2
3-Hydroxy-(28-4-coumaroyloxy)lup-20(29)-en-27-oic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。